N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Description
The exact mass of the compound N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPBVQWEAFHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192488-15-5 | |
| Record name | tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine from L-Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Building Block
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a versatile and highly valuable chiral building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its utility stems from the presence of multiple functionalities: a protected amine (Boc group), a chiral center derived from the natural amino acid L-serine, a sterically hindered oxazolidine ring that imparts conformational rigidity, and a reactive bromomethyl group poised for nucleophilic substitution. This unique combination of features allows for the stereoselective introduction of complex side chains and the construction of intricate molecular architectures, making it a key intermediate in the synthesis of a wide array of bioactive molecules, including protease inhibitors and other therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the synthetic route to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, commencing from the readily available and inexpensive chiral precursor, L-serine. The narrative will delve into the causality behind experimental choices, offering field-proven insights into each synthetic step.
Overall Synthetic Strategy
The synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine from L-serine is a multi-step process that can be logically divided into four key stages:
-
Protection of L-Serine: The amino and carboxylic acid functionalities of L-serine are masked to prevent unwanted side reactions in subsequent steps.
-
Formation of the Oxazolidine Ring: The protected L-serine derivative is cyclized to form the 2,2-dimethyloxazolidine core.
-
Reduction of the Ester: The ester group is selectively reduced to a primary alcohol.
-
Bromination of the Alcohol: The terminal hydroxyl group is converted to a bromide, yielding the target compound.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall synthetic workflow from L-serine to the target molecule.
Part 1: Protection of L-Serine - A Foundation for Selectivity
The initial and crucial phase of the synthesis involves the protection of the reactive amino and carboxylic acid groups of L-serine. This is paramount to ensure that subsequent reactions occur selectively at the desired positions. A common and effective strategy is the protection of the amine with a tert-butoxycarbonyl (Boc) group and the conversion of the carboxylic acid to a methyl ester.
Step 1.1: N-Boc Protection
The amine functionality is typically protected using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O.
Step 1.2: Esterification
Following N-protection, the carboxylic acid is converted to a methyl ester. This is often achieved by reaction with methyl iodide (CH₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃)[1]. An alternative and often higher-yielding approach involves the initial esterification of L-serine using thionyl chloride in methanol, followed by N-Boc protection[2]. This sequence can minimize the formation of byproducts.
Expert Insight: The choice of protection strategy can significantly impact the overall efficiency of the synthesis. While the one-pot protection of both functionalities is possible, a stepwise approach often provides better yields and purity of the intermediate, N-Boc-L-serine methyl ester. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent over-reaction or degradation.
Part 2: Formation of the 2,2-Dimethyloxazolidine Ring - Constructing the Core Heterocycle
The formation of the oxazolidine ring is a key step that not only protects the amine and hydroxyl groups of the serine backbone but also introduces the 2,2-dimethyl moiety. This is typically achieved through an acid-catalyzed reaction of the N-Boc-L-serine methyl ester with 2,2-dimethoxypropane (DMP)[2].
The mechanism involves the initial protonation of one of the methoxy groups of DMP, followed by the elimination of methanol to form a reactive oxocarbenium ion. The hydroxyl group of the serine derivative then attacks this electrophile, and subsequent intramolecular attack by the nitrogen of the Boc-protected amine, followed by deprotonation, yields the stable five-membered oxazolidine ring.
Causality in Experimental Choice: 2,2-Dimethoxypropane serves as both a reactant and a dehydrating agent, driving the equilibrium towards the formation of the oxazolidine ring by consuming the water generated during the reaction. The use of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is crucial to facilitate the reaction at a reasonable rate[2].
Part 3: Reduction of the Ester - Unveiling the Reactive Handle
With the core heterocyclic structure in place, the next step is the selective reduction of the methyl ester to a primary alcohol. This transformation is critical as it generates the hydroxyl group that will be subsequently converted to the bromide.
A widely used and effective reducing agent for this purpose is sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol[3]. The choice of NaBH₄ is strategic due to its mild nature, which allows for the selective reduction of the ester in the presence of the Boc protecting group.
Mechanism of Reduction: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group and yielding an aldehyde intermediate. A second hydride attack on the aldehyde rapidly produces the primary alcohol.
Quantitative Data Summary:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | L-Serine | 1. (Boc)₂O, NaOH, Dioxane/H₂O; 2. CH₃I, K₂CO₃, DMF | N-Boc-L-serine methyl ester | ~86[1] |
| 2 | N-Boc-L-serine methyl ester | 2,2-Dimethoxypropane, p-TSA (cat.), Benzene, reflux | N-Boc-4-(methoxycarbonyl)-2,2-dimethyloxazolidine | ~90 |
| 3 | N-Boc-4-(methoxycarbonyl)-2,2-dimethyloxazolidine | NaBH₄, Methanol, 0 °C to rt | N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | >95 |
Part 4: Bromination of the Alcohol - Installation of the Key Functionality
The final step in the synthesis is the conversion of the primary alcohol, N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine, to the target compound, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. A reliable and commonly employed method for this transformation is the Appel reaction[4][5].
The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to convert an alcohol to the corresponding alkyl halide[5]. The reaction proceeds under mild conditions and is known for its high yields and stereospecificity (inversion of configuration at a chiral center, though not applicable here as the reaction is at a primary alcohol).
Mechanism of the Appel Reaction:
Sources
The Strategic Utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in Asymmetric Synthesis: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action and synthetic applications of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, a versatile chiral building block derived from the amino acid serine. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles that govern the stereochemical outcomess of its reactions. We will explore its synthesis, its role as a chiral electrophile in nucleophilic substitution reactions, and the subsequent deprotection strategies to yield valuable, enantiomerically pure compounds. Particular emphasis is placed on the generation of chiral β-amino alcohols, critical components in a wide array of pharmaceuticals, including antiviral agents and enzyme inhibitors. This guide integrates theoretical principles with practical, field-proven insights to empower scientists in the rational design and execution of complex synthetic routes.
Introduction: A Chiral Synthon Derived from Nature's Blueprint
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a synthetically valuable chiral building block that serves as a cornerstone in asymmetric synthesis. Its utility stems from the fixed stereochemistry at the C4 position, which originates from a naturally occurring chiral pool molecule, the amino acid L-serine or its enantiomer D-serine. This inherent chirality is leveraged to direct the formation of new stereocenters in a predictable manner, a fundamental requirement in the synthesis of single-enantiomer pharmaceuticals.
The molecule incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the nitrogen and an isopropylidene ketal (as the 2,2-dimethyloxazolidine ring) that simultaneously protects the amine and hydroxyl functionalities of the parent amino alcohol. This dual-protection strategy imparts stability to the molecule while allowing for selective deprotection under specific conditions. The primary reactive site is the bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions.
The core function of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is to serve as a chiral template for the introduction of a variety of substituents at the position corresponding to the side chain of the original amino acid. This guide will dissect the mechanism by which this stereochemical information is transferred and how this versatile intermediate is employed in the synthesis of complex molecular architectures relevant to drug discovery.
Synthesis of the Chiral Building Block: From L-Serine to a Reactive Electrophile
The synthesis of (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine begins with the readily available and inexpensive chiral starting material, L-serine. The synthetic sequence is designed to protect the reactive functional groups of L-serine and then convert the side-chain hydroxyl group into a good leaving group (bromide).
A typical synthetic route involves the following key transformations[1]:
-
Protection of the Amine and Carboxylic Acid: The amino group of L-serine is first protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). The carboxylic acid is often esterified, for instance, by reaction with methanol and thionyl chloride, to prevent its interference in subsequent steps.
-
Formation of the Oxazolidine Ring: The N-Boc protected serine ester is then cyclized by reacting it with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA). This reaction forms the 2,2-dimethyloxazolidine ring, which protects both the amine and the hydroxyl group of the serine backbone.
-
Reduction of the Ester to the Alcohol: The ester group at the C4 position is selectively reduced to a primary alcohol using a reducing agent like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H). This yields (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.
-
Conversion of the Alcohol to the Bromide: The final step is the conversion of the primary alcohol to the corresponding bromide. This can be achieved using standard brominating agents such as carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) (an Appel reaction) or with phosphorus tribromide (PBr₃).
Caption: Synthesis of (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine from L-serine.
Mechanism of Action: Stereocontrolled Nucleophilic Substitution
The primary mechanism of action of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is its participation in stereocontrolled SN2 (bimolecular nucleophilic substitution) reactions. The chiral center at C4 of the oxazolidine ring dictates the facial selectivity of the incoming nucleophile, leading to the formation of a new chiral center with a predictable configuration.
3.1. The SN2 Reaction Pathway
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group (in this case, the bromide ion) departs simultaneously. This concerted mechanism results in an inversion of stereochemistry at the carbon atom being attacked. However, with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, the reaction occurs at the methylene carbon (CH₂Br), which is not a stereocenter. The chirality is located at the adjacent C4 position.
The role of the chiral oxazolidine ring is to create a sterically hindered environment around the reactive bromomethyl group. The bulky N-Boc group and the gem-dimethyl groups on the oxazolidine ring effectively block one face of the molecule. Consequently, the incoming nucleophile is directed to attack the electrophilic carbon from the less hindered face. While this does not create a new stereocenter at the point of substitution, the newly introduced substituent is positioned in a specific orientation relative to the existing stereocenter at C4.
Caption: Generalized SN2 reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
3.2. A Case Study: Synthesis of a Chiral β-Amino Alcohol Precursor
While specific literature examples for the bromomethyl compound are sparse, the reactivity of the analogous tosylate, (S)-N-Boc-4-(tosyloxymethyl)-2,2-dimethyloxazolidine, is well-documented and serves as an excellent proxy. Tosylates are also excellent leaving groups and react via the same SN2 mechanism.
In a typical application, the tosylate (and by direct analogy, the bromide) is reacted with a carbon nucleophile, such as an organocuprate, to form a new carbon-carbon bond. This reaction extends the side chain at the C4 position, and the stereochemistry of the C4 center remains intact.
Experimental Protocols
4.1. General Protocol for Nucleophilic Substitution
This protocol is a representative example for the reaction of a nucleophile with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
-
Preparation of the Nucleophile: Prepare the desired nucleophile in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon). For organometallic reagents, this may involve reaction of an organolithium or Grignard reagent with a copper(I) salt to form a Gilman cuprate.
-
Reaction Setup: In a separate flask, dissolve N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 eq.) in the chosen aprotic solvent. Cool the solution to an appropriate temperature (typically between -78 °C and 0 °C) to control the reaction rate and minimize side reactions.
-
Addition of the Nucleophile: Add the solution of the nucleophile dropwise to the solution of the chiral electrophile with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (for organometallic reagents) or water. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
4.2. Deprotection to Yield the Chiral β-Amino Alcohol
The final step in many synthetic sequences involving this building block is the removal of the protecting groups to unveil the chiral β-amino alcohol. This is typically a two-step process involving the hydrolysis of the oxazolidine ring and the removal of the N-Boc group. Often, these can be accomplished in a single step under acidic conditions.
-
Acidic Hydrolysis: Dissolve the protected product in a suitable solvent such as methanol or dioxane.
-
Acid Addition: Add a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).
-
Reaction: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the hydrochloride or trifluoroacetate salt. If the free amine is desired, the salt can be neutralized with a base.
Caption: General workflow for the deprotection of the substituted intermediate.
Applications in Drug Discovery and Development
Chiral β-amino alcohols are privileged structural motifs found in a vast number of biologically active molecules and pharmaceuticals. Their ability to form key hydrogen bonds and other interactions with biological targets makes them valuable components in drug design. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine provides a reliable and stereocontrolled route to a wide variety of these important compounds.
5.1. Synthesis of HIV Protease Inhibitors
A prominent application of chiral building blocks that lead to β-amino alcohols is in the synthesis of HIV protease inhibitors. Many of these drugs are peptidomimetics, and the hydroxyethylamine isostere is a common feature that mimics the transition state of peptide bond hydrolysis by the protease. The chiral hydroxyl and amino groups are crucial for binding to the active site of the enzyme. The use of oxazolidinone-derived ligands, which are structurally related to the products from the topic compound, has been instrumental in the development of potent HIV-1 protease inhibitors.[1][2][3][4][5]
5.2. Enzyme Inhibitors and Other Biologically Active Molecules
Beyond antiviral drugs, chiral β-amino alcohols are key components in a wide range of other therapeutic agents, including:
-
Enzyme inhibitors: The specific stereochemistry of the amino and hydroxyl groups allows for precise interactions with the active sites of various enzymes.
-
Chiral ligands for asymmetric catalysis: The deprotected amino alcohols can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions, further extending their utility in organic synthesis.
-
Natural product synthesis: Many natural products with important biological activities contain the β-amino alcohol motif.
The use of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine and related chiral building blocks allows for the systematic and stereocontrolled synthesis of analogues of these molecules for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.
Conclusion
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a powerful and versatile chiral building block that provides an efficient and stereocontrolled route to a wide variety of valuable synthetic intermediates, most notably chiral β-amino alcohols. Its mechanism of action is rooted in the principles of stereocontrol, where the inherent chirality of the serine-derived oxazolidine ring directs the approach of nucleophiles in SN2 reactions. The robust protecting group strategy allows for a wide range of chemical transformations to be performed before the final unveiling of the desired chiral product. For drug development professionals, a thorough understanding of the synthesis, reactivity, and deprotection of this and related chiral synthons is essential for the rational design and efficient synthesis of the next generation of enantiomerically pure pharmaceuticals.
References
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
- Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 59(17), 7888–7903.
- Ghosh, A. K., & Brindisi, M. (2015). Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands. Journal of Medicinal Chemistry, 58(15), 5876–5888.
- Ghosh, A. K., & Gemma, S. (2012). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 17(8), 9499–9537.
- Ghosh, A. K., Leshchenko-Yashchuk, S., Anderson, D. D., Baldridge, A., Noetzel, M., Miller, H. B., ... & Mitsuya, H. (2009). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands To Enhance Backbone-Binding Interactions with Protease: Synthesis, Biological Evaluation, and Protein−Ligand X-ray Studies. Journal of Medicinal Chemistry, 52(22), 7172–7184.
Sources
- 1. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
"N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" as a chiral building block
An In-depth Technical Guide to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine as a Chiral Building Block
Authored by a Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental requirement. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers of a drug molecule.[1][2] This necessitates the development of synthetic methods that can produce a single, desired enantiomer in high purity. Asymmetric synthesis, the art of creating chiral molecules from achiral or racemic precursors, relies on a toolkit of sophisticated strategies.[2][3] Among the most reliable and powerful of these strategies is the use of chiral building blocks.[]
A chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical information to the final product.[] These synthons are often derived from the "chiral pool"—a collection of inexpensive, readily available natural products like amino acids, carbohydrates, and terpenes.[5] This guide provides an in-depth technical overview of a particularly versatile chiral building block derived from the amino acid serine: N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine . We will explore its synthesis, mechanistic utility, and strategic application in the construction of complex, stereochemically defined molecules.
Part 1: Profile of a Versatile Synthon
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a stable, crystalline solid that serves as a robust precursor to chiral β-amino alcohols. Its structure combines several key features that underpin its synthetic utility:
-
A Predefined Stereocenter : The C4 position of the oxazolidine ring, derived directly from the α-carbon of L- or D-serine, establishes the absolute stereochemistry.
-
Orthogonal Protection : The molecule features two critical protecting groups. The Boc (tert-butoxycarbonyl) group on the nitrogen is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid). The isopropylidene ketal (acetonide) protects the 1,2-amino alcohol functionality within the rigid oxazolidine ring and is also cleaved under acidic conditions, often concurrently with the Boc group.
-
A Reactive Electrophilic Handle : The bromomethyl group is a potent electrophile, primed for S_N2 reactions with a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6][7]
This combination of a fixed stereocenter, robust yet removable protecting groups, and a versatile reactive site makes this building block an invaluable tool for introducing a chiral C3 unit into a target molecule.
Part 2: The Synthetic Pathway: From Amino Acid to Building Block
The synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a well-established, multi-step sequence starting from L-serine (for the S-enantiomer) or D-serine (for the R-enantiomer). The process is designed to protect the functional groups, form the rigid oxazolidine ring, and then activate the side chain for subsequent reactions.
Detailed Experimental Protocol: Synthesis of (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine
The precursor to the target bromide is the corresponding alcohol, which is synthesized from L-serine.
-
Esterification : L-Serine (1.0 equiv) is suspended in methanol. The mixture is cooled to 0 °C, and thionyl chloride (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and then refluxed for 3-4 hours to yield serine methyl ester hydrochloride.
-
N-Boc Protection : The crude serine methyl ester is dissolved in a solvent mixture (e.g., t-BuOH/water). Sodium hydroxide or another base is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). The reaction is stirred overnight to yield N-Boc-L-serine methyl ester.[8]
-
Cyclization : The N-Boc-L-serine methyl ester is dissolved in a non-polar solvent like benzene or acetone. 2,2-dimethoxypropane (DMP, 2.0-3.0 equiv) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA) are added. The mixture is refluxed to drive the formation of the oxazolidine ring, yielding Methyl (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate.
-
Reduction to Alcohol : The resulting ester is dissolved in an appropriate solvent (e.g., THF/MeOH). The solution is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄, 2.0-3.0 equiv) is added portion-wise. The reaction is then refluxed to ensure complete reduction of the ester to the primary alcohol, affording (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.[8]
Protocol: Bromination of the Hydroxymethyl Group
The final step is the conversion of the primary alcohol to the bromide. This must be done under conditions that do not cleave the acid-labile protecting groups.
-
Appel-type Reaction : (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine (1.0 equiv) is dissolved in a dry, aprotic solvent like dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).
-
Triphenylphosphine (PPh₃, 1.2 equiv) and carbon tetrabromide (CBr₄, 1.2 equiv) are added sequentially at 0 °C.
-
The reaction is stirred and allowed to warm to room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification : The reaction mixture is quenched, washed, and the crude product is purified by flash column chromatography on silica gel to yield N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine as a stable solid.
Causality Behind Reagent Choice:
The use of PPh₃/CBr₄ is a classic Appel reaction for converting alcohols to bromides. It proceeds under neutral, mild conditions, which is critical to the stability of the acid-sensitive Boc and isopropylidene protecting groups. Harsher reagents like HBr or PBr₃ could lead to premature deprotection.
Synthetic Workflow Diagram
Caption: Synthetic route from L-Serine to the target chiral building block.
Data Summary: Synthesis Steps
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 & 2 | L-Serine | SOCl₂, MeOH; Boc₂O | N-Boc-L-Serine Methyl Ester | >90% (2 steps) |
| 3 | N-Boc-L-Serine Methyl Ester | 2,2-Dimethoxypropane, PTSA | Methyl (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate | ~85-95% |
| 4 | Oxazolidine Ester | NaBH₄ | (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | ~90% |
| 5 | Oxazolidine Alcohol | PPh₃, CBr₄ | (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | ~80-90% |
Part 3: Strategic Applications in Drug Discovery
The primary function of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is to serve as a chiral electrophile for the construction of more complex molecules, particularly those destined for drug discovery pipelines where chiral amino alcohols are privileged structures.[][]
Core Reaction: Nucleophilic Substitution
The building block readily undergoes S_N2 reactions with a variety of soft and hard nucleophiles. This reaction creates a new bond at the exocyclic carbon while preserving the stereocenter of the oxazolidine ring.
Examples of Effective Nucleophiles:
-
Carbanions: Enolates of ketones, esters, and amides; organometallic reagents (cuprates, Grignards).
-
Heteroatoms: Thiolates, alkoxides, amines, azides.
Workflow: Alkylation and Deprotection
The true synthetic power of this building block is realized in the two-stage process of alkylation followed by deprotection.
-
Alkylation Step : A chosen nucleophile displaces the bromide, attaching a new substituent (R-group) to the methylene unit. This forges the key C-C or C-X bond.
-
Deprotection Step : The resulting product is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or aqueous HCl. This single step simultaneously cleaves the Boc group and hydrolyzes the isopropylidene ketal.
-
The Result : This "unmasking" reveals a chiral 1,2-amino alcohol, now elaborated with the R-group introduced by the nucleophile. This final product is a highly valuable synthetic intermediate, ready for further functionalization.
Caption: General workflow for using the building block in synthesis.
Self-Validating Protocol: Synthesis of a Chiral Amino Thioether
This protocol demonstrates the reaction of the building block with a soft nucleophile (a thiolate) and the subsequent deprotection.
-
Thiolate Generation : In a flame-dried, two-necked flask under argon, dissolve benzyl mercaptan (1.0 equiv) in dry THF. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) portion-wise. Stir for 30 minutes at 0 °C to generate the sodium thiolate.
-
Alkylation : Dissolve (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 equiv) in a minimal amount of dry THF and add it dropwise to the thiolate solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to yield the protected amino thioether.
-
Characterization : Confirm the structure of the intermediate via ¹H NMR, ¹³C NMR, and HRMS.
-
Deprotection : Dissolve the purified intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours.
-
Isolation : Concentrate the solvent in vacuo. Dissolve the residue in diethyl ether and treat with ethereal HCl to precipitate the hydrochloride salt of the final product, (S)-1-amino-3-(benzylthio)propan-2-ol. The product can be validated by comparing its optical rotation to literature values and by full spectroscopic characterization.
Conclusion: An Authoritative and Trustworthy Tool
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine stands as a testament to the power of chiral pool synthesis. By leveraging the inherent stereochemistry of serine, chemists can access a reliable, versatile, and highly functionalized building block. Its well-defined reaction pathways and the stability of its protected state, coupled with the ease of its deprotection to reveal a valuable chiral amino alcohol, make it an authoritative choice in the rational design of complex molecules. The protocols described herein are not just procedures but self-validating systems that, when executed with precision, consistently deliver the desired stereochemical outcome, cementing this building block's role as a trusted tool for researchers, scientists, and drug development professionals.
References
-
Machado, A. H. L., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][5]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
-
MySkinRecipes. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. [Link][6]
-
Jeong, E. J., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757-759. [Link][7]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. york.ac.uk [york.ac.uk]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Cornerstone of Chiral Synthesis: A Technical Guide to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety profile. The human body, itself a chiral environment, often interacts differently with enantiomers of the same compound, where one may be therapeutic and the other inactive or even toxic. This reality underscores the necessity for robust and predictable methods for stereoselective synthesis. At the heart of this endeavor lies the use of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the construction of complex molecular architectures.
Among the pantheon of such synthons, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine , particularly the (S)- and (R)-enantiomers, has emerged as a powerhouse C3 synthon. Derived from the naturally occurring amino acids L-serine and D-serine, respectively, this reagent provides a reliable and versatile platform for the stereocontrolled introduction of a protected β-amino alcohol moiety. Its utility stems from its dual nature: the oxazolidine ring serves as a rigid scaffold that locks the stereochemistry at the C4 position, while the bromomethyl group provides a reactive handle for nucleophilic substitution. This guide offers an in-depth exploration of the stereoselective synthesis of this key intermediate and its diverse applications in the synthesis of high-value chiral molecules for drug discovery and development.
Part 1: Stereoselective Synthesis of the Chiral Building Block
The journey to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine begins with the chiral pool, leveraging the inherent stereochemistry of serine. The synthesis is a multi-step process designed to protect the functional groups and activate the side chain for subsequent transformations, all while preserving the critical stereocenter.
From Serine to Garner's Aldehyde: The Foundational Steps
The most common and well-established route to the bromomethyl derivative proceeds through the celebrated Garner's aldehyde ((S)- or (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate). This configurationally stable aldehyde is a versatile intermediate in its own right and has been the subject of extensive research since its introduction.[1][2][3]
The synthesis of Garner's aldehyde from L-serine typically involves three key transformations:
-
N-Boc Protection: The amino group of serine is protected with di-tert-butyl dicarbonate (Boc₂O). This step is crucial as the Boc group not only protects the amine but also participates in the subsequent cyclization and influences the conformational rigidity of the final building block.
-
Oxazolidine Formation: The N-Boc protected serine is then cyclized with an acetone equivalent, such as 2,2-dimethoxypropane (DMP), in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid, PTSA).[4] This reaction forms the 2,2-dimethyloxazolidine ring, simultaneously protecting the amino and hydroxyl groups of the original serine.
-
Reduction to the Aldehyde: The carboxylic acid of the cyclized intermediate is typically converted to a methyl ester, which is then carefully reduced to the aldehyde using a hydride reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) to prevent over-reduction to the alcohol.[3]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; content: "Diagram 1: Synthesis of Garner's Aldehyde from L-Serine."; }
The Crucial Transformation: From Alcohol to Bromide
With Garner's aldehyde in hand, the next sequence involves reduction to the corresponding alcohol (often called Garner's alcohol) followed by bromination.
-
Reduction to Garner's Alcohol: The aldehyde is smoothly reduced to the primary alcohol, (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate, using a mild reducing agent like sodium borohydride (NaBH₄).[5] This step proceeds with high yield and without compromising the stereocenter.
-
Bromination via the Appel Reaction: The conversion of the primary alcohol to the target N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is most effectively achieved under the conditions of the Appel reaction .[6][7][8] This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the alcohol to the bromide with inversion of stereochemistry. However, since the reaction is at a primary, achiral carbon, the stereochemistry of the C4 position is unaffected. The reaction proceeds under mild, neutral conditions, which is critical for preserving the acid-labile oxazolidine and Boc protecting groups.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; content: "Diagram 2: Conversion of Garner's Aldehyde to the Bromomethyl Derivative."; }
Experimental Protocol: Synthesis of (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Reduction of (S)-Garner's Aldehyde
-
To a solution of (S)-Garner's aldehyde (1.0 eq) in methanol (MeOH, ~0.2 M) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine, which is often of sufficient purity for the next step.
Step 2: Bromination of Garner's Alcohol
-
Dissolve carbon tetrabromide (CBr₄, 1.5 eq) in dichloromethane (DCM, ~0.3 M) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Add a solution of (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine (1.0 eq) in DCM (~1.0 M) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel, washing thoroughly with a mixture of hexanes and ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine as a stable solid or oil.
| Step | Key Reagents | Typical Yield | Purity |
| Reduction | NaBH₄, MeOH | >95% | >95% (crude) |
| Bromination | PPh₃, CBr₄, DCM | 85-95% | >98% (post-chromatography) |
| Table 1: Summary of Synthetic Steps and Typical Outcomes. |
Part 2: Applications in Stereoselective Synthesis
The synthetic utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine lies in its role as a chiral electrophile. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, effectively transferring the chiral C3 unit to a new molecule. This strategy is a cornerstone for the asymmetric synthesis of non-proteinogenic amino acids, chiral amines, and complex natural product fragments.
Synthesis of β-Branched α-Amino Acids
A primary application of this chiral building block is in the synthesis of β-branched α-amino acids, which are important components of peptidomimetics and bioactive molecules.[4] The general strategy involves the alkylation of a glycine enolate equivalent or other nucleophilic precursors.
Reaction with Enolates: The reaction of the bromomethyl derivative with ester enolates, particularly those stabilized by an additional electron-withdrawing group, provides a direct route to elaborated amino acid precursors.[9][10] Subsequent deprotection of the oxazolidine ring and the Boc group, followed by oxidation of the primary alcohol, yields the desired β-branched α-amino acid.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; content: "Diagram 3: General Workflow for β-Branched Amino Acid Synthesis."; }
Stereoselective Alkylation with Organocuprates
Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for Sₙ2 reactions with primary bromides.[11][12][13] The reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with lithium diorganocuprates (R₂CuLi) allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups at the β-position of the resulting amino alcohol precursor.
This method is particularly powerful for creating sterically hindered C-C bonds with high fidelity and minimal side reactions. The resulting products can be further elaborated into complex chiral molecules, including pharmaceutical intermediates.[1][3][14]
| Nucleophile Type | R-Group Introduced | Product Class | Potential Application |
| Malonate Enolate | -CH(CO₂Et)₂ | Substituted Amino Acid Precursor | Peptidomimetics |
| Lithium Diorganocuprate | Alkyl, Aryl, Vinyl | Chiral Amino Alcohols | Natural Product Synthesis |
| Azide (N₃⁻) | -N₃ | Azido-amino alcohol | Click Chemistry, Chiral Amines |
| Thiolates (RS⁻) | -SR | Thio-amino alcohol | Sulfur-containing Bioactives |
| Table 2: Representative Nucleophiles and Their Applications. |
Synthesis of Chiral Amines and Other Heterocycles
Beyond amino acids, this building block is a gateway to other valuable chiral structures. For instance, displacement of the bromide with azide, followed by reduction, provides access to chiral 1,2-diamines. Alternatively, the resulting amino alcohol precursors can be used in the synthesis of chiral ligands for asymmetric catalysis or as key fragments for the total synthesis of complex natural products. The oxazolidine can also serve as a precursor to chiral aziridines or other nitrogen-containing heterocycles.[15]
Conclusion: An Indispensable Tool for the Synthetic Chemist
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine represents a pinnacle of chiral building block design. Its straightforward and stereocontrolled synthesis from serine, combined with its predictable reactivity as a chiral electrophile, makes it an indispensable tool for researchers, scientists, and drug development professionals. The ability to reliably install a protected β-amino alcohol moiety with a defined stereocenter provides a direct and efficient path to a vast array of enantiomerically pure compounds. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance and application of versatile synthons like serine-derived oxazolidines will only become more pronounced, continuing to pave the way for the next generation of chiral drugs and therapies.
References
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
-
Aalto University. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Aalto Research Portal. [Link]
-
Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. [Link]
-
Patel, R. N. (2008). Microbial/enzymatic Synthesis of Chiral Drug Intermediates. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Appel Rxn. Common Organic Chemistry. [Link]
-
Jiang, W., & Fang, B. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Common Organic Chemistry. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. [Link]
-
Dondoni, A., & Perrone, D. (2000). DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS: (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]-2-tert-BUTYLDIMETHYLSILOXYETHANAL FROM A SERINE-DERIVED ALDEHYDE. Organic Syntheses, 77, 64. [Link]
-
Hameed, A., et al. (2014). Tribromoisocyanuric Acid/Triphenylphosphine: a New System for Conversion of Alcohols into Alkyl Bromides. ResearchGate. [Link]
-
Sanda, F., et al. (1998). Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylphosphine and Carbon Tetrabromide. ElectronicsAndBooks. [Link]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). OrgoSolver. [Link]
-
White, J. D., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid. PubChem. [Link]
-
MacMillan, D. W. C., et al. (2019). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]
-
Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Organic Chemistry Tutor. [Link]
-
CrashCourse. (2022, January 13). Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. YouTube. [Link]
-
Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
Leah4sci. (2025, April 22). Enols and Enolate Reactions - Tautomerization, Aldol + Claisen Shortcuts & more [LIVE RECORDING]. YouTube. [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry. (2019, January 14). reactions of enolates of acid derivatives. YouTube. [Link]
-
Ashenhurst, J. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]
-
Lee, V., & Miller, S. J. (2010). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health. [Link]
-
Holemann, A., & Reissig, H.-U. (2002). Synthesis of branched amino polyols and amino hydroxy acids. ResearchGate. [Link]
-
Hole, A. S., & Reissig, H.-U. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Ghorai, M. K., et al. (2015). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. National Institutes of Health. [Link]
-
White, J. M., et al. (2002). A beta-lactone route to chiral gamma-substituted alpha-amino acids: application to the concise synthesis of (S)-alpha-azidobutyro lactone and a natural amino acid. PubMed. [Link]
-
Hole, A. S., & Reissig, H.-U. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Lynch, J. E., et al. (2020). Branched Chain Amino Acids. National Institutes of Health. [Link]
-
University of Milan. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]
Sources
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of oxazolidine nucleosides and related chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol to Bromide - Appel Rxn [commonorganicchemistry.com]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Physical and chemical stability of "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine"
An In-depth Technical Guide to the Physical and Chemical Stability of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Introduction: A Versatile Chiral Building Block
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a key chiral intermediate in the synthesis of complex organic molecules, particularly within pharmaceutical and medicinal chemistry.[1][2] Its utility stems from a trifecta of structural features: a Boc-protected amine for directing and shielding, a reactive bromomethyl group for facile derivatization via nucleophilic substitution, and a conformationally constrained oxazolidine ring derived from a chiral amino alcohol.[1] Understanding the stability of this molecule is not merely an academic exercise; it is fundamental to ensuring its integrity during storage, optimizing its use in multi-step syntheses, and preventing the formation of undesirable impurities that could compromise reaction yields and final product purity.
This guide provides a comprehensive analysis of the physical and chemical stability of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. We will deconstruct its molecular architecture to predict potential degradation pathways and furnish field-proven experimental protocols for a systematic stability assessment through forced degradation studies.
Section 1: Molecular Structure and Inherent Reactivity
The stability profile of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a direct consequence of the interplay between its three principal functional domains. A proactive analysis of these domains allows us to anticipate its behavior under various chemical and physical stresses.
-
The N-Boc Group (tert-Butoxycarbonyl): This industry-standard protecting group is known for its robustness towards nucleophiles and basic conditions.[3] However, it is inherently labile under acidic conditions, which catalyze its removal to yield a free amine, carbon dioxide, and the stable tert-butyl cation.[4] Furthermore, the N-Boc group is susceptible to thermal cleavage at elevated temperatures, typically above 150°C, through a non-acidic, thermolytic pathway.[5][6][7]
-
The 2,2-Dimethyloxazolidine Ring: As a cyclic acetal of an N-Boc amino alcohol and acetone, the oxazolidine ring is prone to hydrolysis, a reaction that is essentially the reverse of its formation.[8] This ring-opening is most readily catalyzed by acid but can also occur in neutral water, albeit at a slower rate.[9][10] The presence of the gem-dimethyl group at the C2 position provides steric hindrance that generally enhances the stability of the oxazolidine ring compared to its non-substituted counterparts.[9]
-
The Bromomethyl Group (-CH₂Br): This primary alkyl bromide is an electrophilic center, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[1] This is the desired reactivity for its role as a synthetic intermediate. From a stability perspective, this group is the most likely site for reaction with nucleophilic reagents or solvents. Additionally, the carbon-bromine bond is weaker than C-H or C-C bonds and is known to be sensitive to photolytic cleavage, which can initiate radical-mediated degradation pathways.[11][12]
Section 2: Framework for Stability Assessment: Forced Degradation
To systematically probe the vulnerabilities of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, a forced degradation study is the most effective approach.[13][14] This involves subjecting the molecule to stress conditions more severe than those it would encounter during routine handling and storage to accelerate degradation and identify potential products.[13] This process is crucial for developing stability-indicating analytical methods.
A typical workflow for such a study is outlined below. The core principle is to expose the Active Pharmaceutical Ingredient (API) or intermediate to a defined stress, monitor its degradation over time, and characterize any new species that are formed.
Caption: Potential hydrolytic degradation pathways.
Thermal Degradation
The primary thermal liability is the N-Boc group.
-
Thermolytic N-Boc Deprotection: At temperatures exceeding 150°C, the Boc group can be eliminated to form the free amine, isobutylene, and CO₂ without the need for an acid catalyst. [5][7]This is a clean and often high-yielding reaction used synthetically but represents a significant degradation pathway during high-temperature processing or improper storage.
Caption: Thermal degradation via Boc-deprotection.
Photodegradation
Exposure to UV light can induce homolytic cleavage of the C-Br bond.
-
Radical Formation: The primary photochemical event is the formation of a carbon-centered radical and a bromine radical. [12]This highly reactive intermediate can then undergo various reactions, including hydrogen abstraction from a solvent molecule, dimerization, or reaction with oxygen.
Caption: Photodegradation via C-Br bond cleavage.
Section 4: Validated Experimental Protocols
The following protocols provide a self-validating framework for assessing the stability of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. A validated, stability-indicating HPLC method is a prerequisite for accurate analysis.
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Preparation of Stress Samples:
-
Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of stock solution with 9 mL of HPLC-grade water.
-
-
Incubation: Place all samples in a controlled temperature bath at 60°C. Place a parallel set of samples at room temperature as controls.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify major degradants.
Protocol 2: Thermal Stability Assessment (Solid State)
-
Sample Preparation: Place a thin layer of the solid compound (approx. 10-20 mg) in open glass vials.
-
Incubation: Place the vials in a calibrated oven at a high temperature (e.g., 105°C). Prepare a control sample stored at 4°C in the dark.
-
Time-Point Sampling: Remove one vial at each time point (e.g., 1, 3, 7, 14 days).
-
Analysis: Accurately weigh the contents of the vial, dissolve in a known volume of solvent (e.g., acetonitrile), and analyze by HPLC to assess purity and degradation.
Protocol 3: Photostability Assessment
-
Standard: This protocol should be performed according to ICH Q1B guidelines. [15]2. Sample Preparation:
-
Solid: Spread a thin layer of the solid compound on a glass dish.
-
Solution: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette.
-
-
Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil.
-
Exposure: Place both the test and dark control samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, dissolve the solid samples and analyze both solid and solution samples by HPLC. Compare the results from the exposed samples to the dark controls to determine the net degradation caused by light.
Section 5: Data Summary and Recommendations
The anticipated stability profile based on the molecule's chemistry is summarized below.
| Stress Condition | Expected Stability | Primary Degradation Pathway(s) | Potential Major Degradants |
| Acidic Hydrolysis (0.1M HCl, 60°C) | Low | N-Boc Cleavage & Oxazolidine Ring Opening | Free amine, Ring-opened amino alcohol |
| Basic Hydrolysis (0.1M NaOH, 60°C) | Moderate to High | Sₙ2 substitution at CH₂Br | Hydroxymethyl analog |
| Neutral Hydrolysis (Water, 60°C) | Moderate | Oxazolidine Ring Opening | Ring-opened amino alcohol (Boc intact) |
| Oxidation (3% H₂O₂, RT) | High | Minimal degradation expected | N/A |
| Thermal (Solid, >100°C) | Low to Moderate | Thermolytic N-Boc Cleavage | Free amine |
| Photostability (ICH Q1B) | Low | C-Br Bond Homolysis | Radical-derived products (dimers, etc.) |
Recommendations for Storage and Handling
Based on this comprehensive stability profile, the following best practices are mandated:
-
Storage: The compound should be stored at controlled room temperature or refrigerated (2-8°C is recommended for long-term stability), in a tightly sealed container to protect it from moisture. [1][16]It must be protected from light.
-
Handling: Avoid contact with strong acids and strong oxidizing agents. [17]Do not subject the material to high temperatures for extended periods. All handling should be performed in a well-ventilated area, and exposure to direct sunlight or strong artificial UV sources should be minimized. [16]
Conclusion
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a structurally rich and synthetically valuable intermediate. Its stability is governed by the distinct chemical liabilities of its N-Boc, oxazolidine, and bromomethyl functionalities. The molecule is particularly sensitive to acidic hydrolysis, high temperatures, and UV light. A thorough understanding of these degradation pathways, confirmed through systematic forced degradation studies, is essential for any researcher or drug development professional. By adhering to the recommended storage and handling conditions, the integrity of this chiral building block can be preserved, ensuring its successful application in the synthesis of next-generation therapeutics.
References
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3483-3490. [Link]
-
MySkinRecipes. (n.d.). N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. MySkinRecipes Product Page. [Link]
-
Rayne, S., & Forest, K. (2010). Photochemical reactions of brominated diphenylethers in organic sovents and adsorbed on silicon dioxide in aqueous suspension. Leuphana Universität Lüneburg. [Link]
-
Jencks, W. P. (1959). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society, 81(2), 475-481. [Link]
-
Wikipedia. (n.d.). Oxazolidine. Wikipedia, The Free Encyclopedia. [Link]
-
Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
-
Thompson, A. S., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(9), 1195-1202. [Link]
-
Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91563-91568. [Link]
-
ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. [Link]
-
Healy, D. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1184-1191. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38339. [Link]
-
ResearchGate. (n.d.). Photodissociation of Bromoform at 248 nm: Single and Multiphoton Processes. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Dah Academy. (2020, February 21). Organic chemistry - Predicting mono-bromination products [Video]. YouTube. [Link]
-
ICH. (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
Sources
- 1. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxazolidine - Wikipedia [en.wikipedia.org]
- 9. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening | Semantic Scholar [semanticscholar.org]
- 11. fox.leuphana.de [fox.leuphana.de]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study [ouci.dntb.gov.ua]
- 16. N-Boc-4-(broMoMethyl)-2,2-diMethyloxazolidine - Safety Data Sheet [chemicalbook.com]
- 17. (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: A Chiral Building Block for Advanced Drug Discovery
Abstract
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (CAS No. 1192488-15-5) has emerged as a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Derived from the natural amino acid L-serine, this reagent provides a robust platform for introducing a protected chiral β-amino alcohol moiety, a privileged scaffold found in numerous biologically active compounds. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and strategic applications. By explaining the causality behind experimental choices and outlining self-validating protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of a Serine-Derived Building Block
The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral β-amino alcohols, in particular, are prevalent structural motifs in a wide array of natural products, pharmaceuticals, and agrochemicals.[1] They also serve as critical chiral ligands in the field of asymmetric catalysis.[2] The efficient construction of these frameworks from readily available starting materials is, therefore, a significant objective in organic chemistry.[1]
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a key intermediate that directly addresses this need.[3] Its structure is ingeniously designed for maximum synthetic utility:
-
Chiral Core: The oxazolidine ring, derived from L-serine, preserves a key stereocenter, allowing for the synthesis of enantiopure target molecules.
-
Dual Protection: The amine is protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions. The hydroxyl group is masked within the acetonide-protected oxazolidine ring, which can be hydrolyzed under mild acidic conditions. This orthogonal protection scheme allows for selective manipulation of other functional groups.
-
Reactive Handle: The primary alkyl bromide provides a well-defined electrophilic site for facile nucleophilic substitution (Sₙ2) reactions, enabling the covalent linkage of this chiral fragment to a wide variety of molecular scaffolds.[3]
This guide will explore the practical aspects of utilizing this building block, from its logical synthesis to its application in constructing complex molecular architectures.
Physicochemical & Spectroscopic Profile
Accurate identification and quality assessment are critical for reproducible synthetic outcomes. The key properties of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1192488-15-5 | [4] |
| Molecular Formula | C₁₁H₂₀BrNO₃ | [5] |
| Molecular Weight | 294.19 g/mol | [5] |
| Appearance | Solid | Inferred from supplier data. |
| Storage | Room temperature, keep dry, store under inert gas. | [3][6] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc). Insoluble in water. | [7] |
Table 2: Characteristic Spectroscopic Data (Expected)
Note: Experimentally determined spectra should be used for definitive identification. The following are expected values based on the chemical structure.
| Technique | Characteristic Signals |
| ¹H NMR (CDCl₃) | δ ~4.0-4.2 (m, 1H, CH-CH₂Br), δ ~3.8-4.0 (m, 2H, O-CH₂), δ ~3.5 (m, 2H, CH₂Br), δ ~1.6 (s, 6H, C(CH₃)₂), δ ~1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~153 (C=O, Boc), δ ~94 (O-C(CH₃)₂-N), δ ~80 (C(CH₃)₃), δ ~67 (O-CH₂), δ ~60 (CH-CH₂Br), δ ~33 (CH₂Br), δ ~28 (C(CH₃)₃), δ ~25, 23 (C(CH₃)₂) |
| IR (KBr, cm⁻¹) | ~2980-2880 (C-H stretch), ~1695 (C=O stretch, Boc), ~1365, 1160 (C-O stretch) |
| MS (ESI+) | m/z 294/296 [M+H]⁺ (Isotopic pattern for Br), 238/240 [M-C₄H₈+H]⁺, 194/196 [M-Boc+H]⁺ |
Synthesis: A Logic-Driven Pathway from L-Serine
The most logical and cost-effective synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine begins with the chiral pool amino acid L-serine. The pathway involves a sequence of protection and functional group transformations designed to install the key features of the target molecule while preserving stereochemical integrity.[8]
The overall synthetic strategy can be visualized as follows:
Caption: Proposed synthetic pathway from L-serine.
Detailed Experimental Protocol (Representative)
This protocol is a representative amalgamation of standard procedures for each transformation.[8]
Step 1 & 2: Synthesis of (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate
-
N-Boc Protection: L-Serine is dissolved in a suitable solvent system (e.g., dioxane/water). Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaHCO₃ or NaOH) are added, and the mixture is stirred until the reaction is complete (monitored by TLC).
-
Esterification: The N-Boc-serine is then esterified. A common method is using thionyl chloride in methanol at reflux.[8]
-
Cyclization: The resulting N-Boc-L-serine methyl ester is dissolved in a non-polar solvent like benzene or toluene. 2,2-dimethoxypropane (DMP) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA) are added. The mixture is heated to reflux with a Dean-Stark trap to remove the methanol byproduct, driving the reaction to completion.[8]
-
Causality: The acetonide formation protects both the amine and hydroxyl groups within a single rigid ring structure, preventing unwanted side reactions in subsequent steps. DMP serves as both the acetone source and a water scavenger.
-
Step 3: Reduction to N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine
-
The methyl ester from the previous step is dissolved in an ethereal solvent (e.g., THF or Et₂O).
-
A mild reducing agent, such as lithium borohydride (LiBH₄), is added portion-wise at 0 °C. LiBH₄ is chosen for its high selectivity in reducing esters in the presence of the Boc-carbamate.
-
The reaction is stirred until completion (TLC) and then carefully quenched with a saturated aqueous solution of NH₄Cl or Rochelle's salt.
-
Causality: Stronger reducing agents like LiAlH₄ could potentially cleave the Boc group. LiBH₄ provides the necessary reactivity for ester reduction while preserving the acid-labile protecting groups.
-
Step 4: Bromination to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
-
The alcohol is dissolved in a dry, aprotic solvent like dichloromethane (DCM) or THF under an inert atmosphere (N₂ or Ar).
-
Triphenylphosphine (PPh₃) is added, and the solution is cooled to 0 °C.
-
Carbon tetrabromide (CBr₄) is added portion-wise, keeping the temperature below 5 °C. The reaction typically proceeds rapidly.
-
Upon completion, the reaction is quenched, and the product is purified via flash column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Causality (Self-Validating System): This is a standard Appel reaction. The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. The reaction's progress can be easily monitored by the disappearance of the starting alcohol on a TLC plate and the appearance of a new, less polar spot corresponding to the alkyl bromide.
-
Key Reactions and Synthetic Utility
The primary utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine lies in its role as a chiral electrophile. The bromomethyl group is an excellent leaving group for Sₙ2 reactions with a wide range of soft and hard nucleophiles.
Caption: General Sₙ2 reaction and deprotection sequence.
This reaction allows for the facile introduction of the chiral C₃H₇NO unit, which, after deprotection, yields the valuable β-amino alcohol scaffold.
Representative Protocol: N-Alkylation of an Amine
This protocol details a general procedure for coupling the building block with a primary or secondary amine.
-
Setup: To a solution of the amine (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile) is added a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 eq) and N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.1 eq).
-
Reaction: The mixture is stirred at a temperature ranging from room temperature to 60 °C, depending on the nucleophilicity of the amine. The reaction progress is monitored by TLC or LC-MS.
-
Causality: The base is required to deprotonate the amine (if it's a primary or secondary amine salt) or to scavenge the HBr byproduct formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
-
Deprotection: The purified, coupled product is dissolved in a solution of HCl in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature for 1-2 hours.
-
Causality: The strong acid simultaneously cleaves the Boc group (releasing CO₂ and isobutylene) and hydrolyzes the acetonide, revealing the free amine (as its hydrochloride or trifluoroacetate salt) and the free hydroxyl group.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this building block is realized in its application to the synthesis of complex, biologically active molecules.[3] Pharmaceutical intermediates are crucial for linking basic chemical research with drug production, enabling the rapid optimization of lead compounds and ensuring the scalability of API manufacturing.[]
The chiral β-amino alcohol motif installed by this reagent is a key pharmacophore in many drug classes. For example:
-
Protease Inhibitors: The hydroxyl group can form critical hydrogen bonds with active site residues of enzymes like HIV protease or HCV protease.
-
GPCR Ligands: Many adrenergic receptor agonists and antagonists contain this structural feature.
-
Re-uptake Inhibitors: The stereochemistry of the amino alcohol can be critical for selective binding to neurotransmitter transporters.
Caption: Strategy for incorporating the chiral fragment.
By using N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, medicinal chemists can efficiently synthesize libraries of chiral compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.
-
Hazards: While a specific SDS for this exact CAS number is not widely published, related alkyl bromides and Boc-protected compounds are classified as irritants.[6][7] It should be considered harmful if swallowed or inhaled and may cause skin and serious eye irritation.[7][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][7] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.
Conclusion
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a powerful and strategically designed chiral building block. Its synthesis from L-serine provides a direct link to the chiral pool, while its orthogonal protecting group strategy and reactive bromomethyl handle offer synthetic chemists a high degree of control and flexibility. By enabling the efficient and stereocontrolled introduction of the β-amino alcohol motif, this reagent serves as a valuable intermediate in the synthesis of complex molecular targets, significantly contributing to the toolkit available for modern drug discovery and development.
References
-
Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Available from: [Link]
-
MySkinRecipes. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. Available from: [Link]
-
Khadse, S., & Chaudhari, P. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. (2015). Available from: [Link]
-
National Center for Biotechnology Information. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PubMed Central. Available from: [Link]
-
R Discovery. Chiral Amino Alcohols Research Articles. Available from: [Link]
-
MySkinRecipes. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (Thai). Available from: [Link]
-
Amerigo Scientific. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). Available from: [Link]
-
DiVA portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available from: [Link]
-
PubChem. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)-. Available from: [Link]
-
Organic Syntheses. DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS. Available from: [Link]
-
Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). Available from: [Link]
Sources
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 4. N-Boc-4-(broMoMethyl)-2,2-diMethyloxazolidine - Safety Data Sheet [chemicalbook.com]
- 5. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | 1192488-15-5 | SXB48815 [biosynth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. tsijournals.com [tsijournals.com]
- 11. fishersci.com [fishersci.com]
"N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" molecular weight and formula
An In-Depth Technical Guide to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: A Key Intermediate in Asymmetric Synthesis and Drug Discovery
Introduction
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a specialized chiral building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture is defined by three critical components: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a conformationally rigid 2,2-dimethyloxazolidine ring derived from a chiral amino acid, and a reactive bromomethyl functional group. This combination makes it a valuable intermediate for the stereoselective synthesis of complex organic molecules.[1]
As a pharmaceutical intermediate, this compound serves as a crucial link between fundamental chemical synthesis and the development of novel therapeutic agents.[1][] The Boc group ensures the stability of the amine during multi-step synthetic sequences, while the bromomethyl moiety acts as a versatile electrophilic handle for introducing a wide array of molecular side chains through nucleophilic substitution.[1] The inherent chirality of the oxazolidine backbone, typically derived from L- or D-serine, allows for precise control over the stereochemistry of the final product, a critical consideration in modern drug design. Its utility is particularly noted in the development of bioactive compounds such as protease inhibitors.[1]
Physicochemical and Structural Properties
The fundamental properties of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine are summarized below. This data is essential for planning synthetic routes, ensuring safe handling, and predicting reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀BrNO₃ | [1][3] |
| Molecular Weight | 294.19 g/mol | [1][3] |
| CAS Number | 1192488-15-5 | [1][3][4] |
| Physical State | Data not available | [4] |
| SMILES | CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C | [3] |
| Storage Conditions | Room temperature, dry environment | [1] |
Synthesis and Mechanistic Insights
The synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a multi-step process designed to preserve the stereochemical integrity of the starting material, which is typically a chiral amino acid like L-Serine.
Rationale for Synthesis Design
The synthetic strategy is grounded in established principles of protecting group chemistry and cyclization reactions. L-Serine is an ideal and cost-effective chiral precursor. The synthesis involves three key transformations:
-
Protection: Both the amine and carboxylic acid functionalities of serine are initially protected to prevent unwanted side reactions. The amine is protected with a Boc group, which is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions.
-
Cyclization: The protected serine derivative is cyclized with 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst like para-toluenesulfonic acid (PTSA).[5] This reaction forms the 2,2-dimethyloxazolidine ring, simultaneously protecting the hydroxyl and amine groups within a rigid cyclic structure. This step is crucial for conferring conformational control in subsequent reactions.[1][5]
-
Functional Group Interconversion: The ester or carboxylic acid at the C4 position of the oxazolidine is reduced to a primary alcohol. This alcohol is then converted to the corresponding bromide, typically using standard brominating agents, to yield the final reactive intermediate.
Synthetic Pathway from L-Serine
The following diagram illustrates a common synthetic route from L-Serine to the target compound's immediate precursor, the hydroxymethyl derivative. The final bromination step is a standard functional group transformation.
Caption: Synthetic pathway from L-Serine to the target compound.
Experimental Protocol: Synthesis of the Alcohol Precursor
This protocol is adapted from established methods for synthesizing the N-Boc protected oxazolidine core from L-Serine.[5]
Step 1: Methyl Esterification of L-Serine
-
Suspend L-Serine in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Reflux the reaction mixture for 3 hours.
-
Remove the solvent under reduced pressure to obtain the serine methyl ester hydrochloride salt.
Step 2: N-Boc Protection
-
Dissolve the serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the N-Boc-L-serine methyl ester.
Step 3: Oxazolidine Ring Formation
-
Dissolve the N-Boc-L-serine methyl ester in benzene.
-
Add 2,2-dimethoxypropane (DMP) and a catalytic amount of para-toluenesulfonic acid (PTSA).
-
Reflux the mixture for several hours, typically with a Dean-Stark apparatus to remove methanol.
-
After completion, neutralize the catalyst, and purify the product to yield tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate.
Step 4: Reduction to the Alcohol
-
Dissolve the ester from the previous step in an anhydrous solvent like THF.
-
Cool to 0°C and add a reducing agent (e.g., lithium borohydride).
-
Stir the reaction until the ester is fully consumed.
-
Quench the reaction carefully and perform an aqueous workup to isolate the alcohol precursor, (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.
Applications in Drug Development and Organic Synthesis
The unique structural features of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine make it a powerful tool for chemists.
-
Versatile Chiral Building Block : The rigid oxazolidine ring provides conformational stability, which can be leveraged to control the stereochemical outcome of subsequent reactions.[1] This is paramount in synthesizing enantiomerically pure pharmaceutical compounds, where often only one enantiomer is biologically active.
-
Robust Amine Protection : The Boc group is a cornerstone of modern organic synthesis. It provides robust protection for the nitrogen atom under a variety of conditions, including nucleophilic attack and organometallic reactions, yet it can be removed under mild acidic conditions without affecting other functional groups.[1]
-
Electrophilic Handle for Derivatization : The primary utility of this compound lies in the bromomethyl group. As a potent electrophile, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides, and carbanions). This allows for the straightforward introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[1]
This workflow is visualized in the diagram below, showing how the core intermediate is used to generate more complex molecules.
Caption: General workflow for utilizing the bromomethyl intermediate.
A notable application is in the synthesis of sphingosine analogues, which are investigated as inhibitors of Protein Kinase C (PKC), an enzyme implicated in cell growth and tumor promotion.[5]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.
-
Hazard Identification : This chemical is considered hazardous. It is known to cause skin and eye irritation.[6] Inhalation of mists or vapors should be avoided.
-
Recommended Handling Procedures :
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6]
-
Prevent the generation of dust or aerosols.
-
-
Storage and Stability : Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][6][7]
-
Disposal : Dispose of waste materials and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[6]
Conclusion
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine stands out as a highly valuable and versatile intermediate in the field of organic chemistry. Its well-defined stereochemistry, robust protecting group, and reactive functional handle provide an efficient and reliable platform for the synthesis of complex, enantiomerically pure molecules. For researchers and scientists in drug development, it represents a key tool for constructing novel molecular entities, accelerating the discovery of new therapeutic agents and advancing the frontiers of medicinal chemistry.
References
- N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. MySkinRecipes.
- SAFETY D
- N-Boc-4-(broMoMethyl)
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz
- SAFETY D
- N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | 1192488-15-5. Biosynth.
- Intermediates in Drug Development: Lab to Industry. BOC Sciences.
Sources
- 1. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 3. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | 1192488-15-5 | SXB48815 [biosynth.com]
- 4. N-Boc-4-(broMoMethyl)-2,2-diMethyloxazolidine - Safety Data Sheet [chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
"N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" for amine protection
An In-depth Technical Guide to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: A Chiral Building Block for Advanced Amine Synthesis
Introduction: The Strategic Imperative of Chiral Amine Protection
In the landscape of modern medicinal chemistry and drug development, the precise construction of complex molecular architectures is paramount. Chiral amines, in particular, are ubiquitous structural motifs found in a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis often requires intricate, multi-step sequences where the strategic masking and unmasking of reactive functional groups is a critical determinant of success. Protecting groups are the essential tools that enable chemists to exert this control, preventing unwanted side reactions and directing reactivity to specific sites within a molecule.[2]
Among the arsenal of reagents available, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine emerges not merely as a protecting group, but as a sophisticated chiral building block. Derived from the amino acid serine, this reagent provides a pre-packaged, stereochemically defined fragment containing a protected amine and a masked hydroxyl group. Its true power lies in the combination of the robust and widely-used tert-butyloxycarbonyl (Boc) group with a rigid oxazolidine scaffold, which offers conformational control and a reactive handle for carbon-carbon and carbon-heteroatom bond formation.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the synthesis of this versatile reagent, elucidates its reaction mechanisms, details field-proven experimental protocols, and explores its strategic applications in the synthesis of high-value chiral molecules.
Core Principles: Synthesis and Structural Rationale
The efficacy of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine stems from its logical and efficient synthesis, which preserves the stereochemical integrity of the starting material, typically L- or D-serine. The synthetic route is a self-validating system, where each step is designed to install the necessary functionality while protecting the inherent chirality.
The synthesis begins with the protection of the amino group of serine using di-tert-butyl dicarbonate (Boc)₂O.[4] This reaction converts the highly nucleophilic primary amine into a significantly less reactive carbamate, a transformation foundational to peptide synthesis and complex molecule construction.[5][6] The subsequent and key step involves the acid-catalyzed reaction with 2,2-dimethoxypropane or acetone, which achieves a dual purpose: it condenses with the hydroxyl group and the carboxylic acid (often after esterification and reduction to the alcohol) to form the rigid 2,2-dimethyloxazolidine ring.[4] This cyclization not only protects the hydroxyl group but also locks the conformation of the chiral center. The final step is the conversion of the primary alcohol of the hydroxymethyl side chain into a reactive bromomethyl group, a versatile electrophilic handle for subsequent alkylation reactions.
Caption: Synthetic workflow from L-Serine to the target reagent.
Mechanism of Action: A Chiral Alkylating Agent
It is a common misconception to view this reagent's primary role as protecting an external amine. The amine within the molecule is already protected by the Boc group. Instead, its core function is to act as an electrophilic chiral building block . The reactive center is the bromomethyl group, which readily undergoes nucleophilic substitution (S_N2) reactions.
When a nucleophile (Nu⁻) is introduced, it attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. This reaction proceeds with high efficiency and allows for the introduction of a wide variety of substituents. The stereochemistry at the C4 position remains intact throughout this process, effectively transferring the chirality of serine into the newly formed, more complex molecule.
Caption: General mechanism of nucleophilic substitution.
The true synthetic utility is realized in the subsequent deprotection step. Treatment with strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, simultaneously cleaves both the Boc group and the acetonide (oxazolidine ring).[7][8] This efficient, one-pot transformation unveils a chiral 1,2-amino alcohol, a highly valuable synthon in medicinal chemistry.
Caption: Acid-catalyzed deprotection to yield the final product.
Strategic Applications in Drug Discovery and Development
The unique structure of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine makes it an invaluable tool for several key applications:
-
Synthesis of Bioactive Compounds: It serves as a key intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential like protease inhibitors.[3]
-
Asymmetric Synthesis: As a chiral building block, it allows for the introduction of a stereocenter with a defined configuration, which is crucial for the biological activity of many drugs.
-
Conformational Control: The rigid oxazolidine ring can influence the stereochemical outcome of reactions on adjacent centers, acting as a chiral auxiliary.[3]
-
Access to Chiral Amino Alcohols: It provides a straightforward and reliable route to enantiomerically pure vicinal amino alcohols, which are prevalent in natural products and pharmaceuticals.
Data Presentation
Physicochemical and Handling Data
| Property | Value | Reference |
| CAS Number | 1192488-15-5 | [3][9] |
| Molecular Formula | C₁₁H₂₀BrNO₃ | [3] |
| Molecular Weight | 294.19 g/mol | [3] |
| Appearance | Varies (typically solid or oil) | - |
| Purity | ≥95% | [3] |
| Storage | Room temperature, dry conditions | [3] |
Comparative Analysis of Amine Protecting Groups
The Boc group is part of a larger family of carbamate protecting groups. Its utility is best understood in the context of orthogonality, which allows for selective deprotection in the presence of other protecting groups.[2][10][11]
| Protecting Group | Installation Reagent | Stable Towards | Deprotection Conditions |
| Boc | (Boc)₂O | Base, H₂/Pd-C | Strong Acid (TFA, HCl)[7][8] |
| Cbz (Z) | Cbz-Cl | Acid, Base | H₂/Pd-C (Hydrogenolysis)[10] |
| Fmoc | Fmoc-Cl | Acid, H₂/Pd-C | Base (e.g., Piperidine)[11] |
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Alkylation with a Carbon Nucleophile (Example: Diethyl Malonate)
This procedure details the S_N2 reaction to form a new carbon-carbon bond.
-
Materials:
-
(S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF.
-
Carefully add the NaH dispersion and cool the suspension to 0 °C in an ice bath.
-
Add diethyl malonate dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired alkylated product.
-
Protocol 2: Acid-Catalyzed Deprotection to the Chiral Amino Alcohol
This protocol describes the final deprotection to reveal the target amino alcohol.
-
Materials:
-
Alkylated oxazolidine product from Protocol 1 (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM)[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the alkylated oxazolidine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C and add the TFA solution dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chiral amino alcohol.
-
Further purification can be achieved by chromatography or crystallization if necessary.
-
Conclusion
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a testament to the power of strategic design in chemical synthesis. It transcends the role of a simple protecting group, offering a robust, reliable, and stereochemically defined building block for the efficient construction of complex chiral amines. Its well-understood reactivity, combined with the orthogonality of the Boc group and the straightforward deprotection sequence, secures its place as an indispensable tool for professionals in drug discovery and development. By leveraging this reagent, chemists can streamline synthetic routes, ensure stereochemical fidelity, and accelerate the creation of novel therapeutic agents.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 160-253. Retrieved from [Link]
-
Ahmed, S. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Chandrasekhar, S., et al. (2006). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters, 8(21), 4743-4746. Retrieved from [Link]
-
Li, W., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1686-1691. Retrieved from [Link]
-
Reddit. (2016). Chiral Amine Protecting Group. Retrieved from [Link]
-
Britton, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). Retrieved from [Link]
-
Vescovi, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). Retrieved from [Link]
-
Dondoni, A., & Perrone, D. (2000). Diastereoselective Synthesis of Protected Vicinal Amino Alcohols. Organic Syntheses, 77, 78. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Scilit. (n.d.). N-Boc-2-stannyloxazolidines Derived from (R)-Phenylglycinol: Preparation, Transmetalation, and Use as Precursors of Enantioenriched (α-Aminoalkyl)triorganostannanes. Retrieved from [Link]
-
Tsotinis, A., et al. (2009). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry Research, 18, 429-444. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 4. tsijournals.com [tsijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | 1192488-15-5 | SXB48815 [biosynth.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
The Strategic Role of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine as a Chiral Synthon in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine stands as a cornerstone chiral building block in modern medicinal chemistry. Its unique trifunctional architecture, comprising an acid-labile N-Boc protecting group, a rigid chiral oxazolidine scaffold, and a highly reactive bromomethyl handle, offers a powerful and reliable platform for the asymmetric synthesis of complex molecular targets. This guide delves into the synthesis, reactivity, and strategic applications of this versatile intermediate, providing field-proven insights and detailed protocols for its use in constructing stereochemically defined β-amino alcohols and other scaffolds critical to the development of novel therapeutic agents. By leveraging this pre-validated chiral synthon, researchers can significantly streamline synthetic routes, ensuring precise stereochemical control and accelerating the drug discovery pipeline.
Introduction: A Trifunctional Chiral Building Block
In the landscape of asymmetric synthesis, the efficiency and predictability of a synthetic route are paramount. The pursuit of novel therapeutics often hinges on the ability to construct complex, enantiomerically pure molecules. Chiral building blocks, or "synthons," derived from readily available sources are indispensable tools in this endeavor.[1][][] N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine has emerged as a particularly valuable synthon due to the strategic convergence of three distinct functional elements within a single, stable, and stereochemically defined molecule.
Unpacking the Molecular Architecture
The efficacy of this building block can be attributed to the orthogonal roles of its three key components:
-
The N-Boc Group (tert-butoxycarbonyl): This well-established protecting group renders the oxazolidine's nitrogen atom unreactive to a wide array of non-acidic reagents, particularly nucleophiles and bases.[4][5] Its critical value lies in its stability during carbon-carbon bond formation and its clean, quantitative removal under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]
-
The Chiral 2,2-Dimethyloxazolidine Core: This heterocyclic system serves a dual purpose. First, it acts as an acetonide, simultaneously protecting the 1,2-amino alcohol functionality from which it is derived (typically L- or D-serine).[8] Second, it locks the stereochemistry at the C4 position, providing a rigid scaffold that influences the conformational environment of the adjacent bromomethyl group. This inherent chirality is the molecule's most significant asset, allowing for the direct transfer of stereochemistry into the final product.[9]
-
The Bromomethyl Group (-CH₂Br): This functional group is the molecule's primary reactive center for elaboration. The electron-withdrawing bromine atom polarizes the C-Br bond, making the methylene carbon a potent electrophile, primed for attack by a diverse range of nucleophiles.[4][10] This allows for the introduction of virtually any desired side chain, forming the basis of the molecule's synthetic versatility.
Caption: Key functional components of the title compound.
The Synthetic Advantage
The strategic combination of a stable, chiral core with a selectively reactive handle makes this synthon exceptionally powerful. It allows medicinal chemists to design convergent synthetic routes where a complex side chain, often bearing sensitive functionality, can be prepared separately and then coupled to the chiral core in a predictable and high-yielding fashion. This approach avoids carrying sensitive groups through numerous synthetic steps and simplifies purification, thereby accelerating the generation of compound libraries for structure-activity relationship (SAR) studies.
Synthetic Genesis: From Chiral Pool to Reactive Intermediate
The synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a prime example of leveraging the "chiral pool"—naturally occurring enantiopure compounds—to create value-added synthetic intermediates. The common starting material is L-serine (for the S-enantiomer) or D-serine (for the R-enantiomer).
The Serine Precursor
Serine provides the foundational C3 amino alcohol backbone with a pre-defined stereocenter. The synthetic challenge is to selectively modify the carboxylic acid moiety into a bromomethyl group while protecting the amine and hydroxyl functionalities.
Key Synthetic Transformations
The transformation from serine is a well-established, multi-step process that follows a logical sequence of protection, cyclization, and functional group interconversion.[8]
-
Amine Protection: The sequence begins with the protection of the amino group of serine using di-tert-butyl dicarbonate ((Boc)₂O) to form N-Boc-serine. This step is crucial to prevent side reactions in subsequent steps.[5]
-
Cyclization/Protection: The N-Boc-serine is then reacted with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst. This forms the 2,2-dimethyloxazolidine ring, simultaneously protecting the amino and hydroxyl groups as an acetonide. The carboxylic acid remains for further modification.
-
Reduction to Alcohol: The carboxylic acid at the C4 position is reduced to a primary alcohol. This is typically achieved by first converting the acid to an ester (e.g., a methyl ester) followed by reduction with a mild hydride reagent like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄). This yields N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.
-
Bromination: The final step is the conversion of the primary alcohol to the corresponding bromide. This is a standard functional group transformation that can be accomplished using various brominating agents, such as triphenylphosphine/carbon tetrabromide (Appel reaction) or phosphorus tribromide (PBr₃). This step must be performed under conditions that do not cleave the acid-sensitive protecting groups.
Caption: Synthetic workflow from L-Serine to the target synthon.
Core Application: Asymmetric Synthesis of β-Substituted Amino Alcohols
The primary utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is as a precursor to chiral β-substituted 1,2-amino alcohols.[11][12] This class of compounds is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including protease inhibitors and other therapeutics.[4]
The Key Reaction: Nucleophilic Substitution
The synthetic sequence begins with the SN2 reaction of a chosen nucleophile with the bromomethyl group. The inherent steric bulk of the oxazolidine ring does not significantly hinder the approach to the electrophilic -CH₂Br carbon, allowing for efficient bond formation.
Causality of Experimental Choice: The selection of an aprotic solvent like tetrahydrofuran (THF) or diethyl ether is standard for reactions involving organometallic nucleophiles (e.g., Grignards, organolithiums) to prevent quenching of the reagent. Low temperatures (-78 °C to 0 °C) are often employed to control reactivity, minimize side reactions, and enhance selectivity.
A wide array of nucleophiles can be used, leading to a diverse library of products:
-
Organometallics (R-MgBr, R-Li): For the formation of new carbon-carbon bonds.
-
Cyanide (e.g., NaCN): To introduce a nitrile, a versatile precursor to amines, carboxylic acids, and amides.
-
Azide (e.g., NaN₃): For the synthesis of β-amino azides, which can be reduced to 1,2-diamines.
-
Thiolates (R-SNa): To generate chiral β-amino thioethers.
The Deprotection Cascade: Unveiling the Amino Alcohol
Following successful coupling, the final step is the simultaneous removal of both the N-Boc and acetonide protecting groups. This is typically achieved in a "one-pot" fashion by treating the intermediate with a strong acid.
Mechanism Insight: The reaction is initiated by protonation. The acetonide is hydrolyzed to reveal the 1,2-amino alcohol, while the N-Boc group is cleaved to release the free amine, typically as an ammonium salt (e.g., hydrochloride or trifluoroacetate). The byproducts of the Boc deprotection are isobutylene and carbon dioxide, which are volatile and easily removed.[7]
Caption: General two-step workflow for synthesizing chiral amino alcohols.
Experimental Protocols & Methodologies
The following protocols are representative examples designed to be self-validating and serve as a starting point for laboratory synthesis. Caution: These reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Nucleophilic Substitution with a Grignard Reagent
Objective: To form a new carbon-carbon bond by reacting (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with a generic Grignard reagent (e.g., Phenylmagnesium bromide).
Methodology:
-
Setup: To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 eq., e.g., 2.94 g, 10 mmol).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M concentration, e.g., 50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add the Grignard reagent (e.g., 1.0 M Phenylmagnesium bromide in THF, 1.1 eq., 11 mL, 11 mmol) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude coupled product.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure intermediate.
Protocol 2: N-Boc and Acetonide Deprotection
Objective: To deprotect the coupled intermediate to reveal the final chiral amino alcohol.
Methodology:
-
Setup: To a round-bottom flask containing the purified intermediate from Protocol 1 (1.0 eq.), add dichloromethane (DCM, ~0.1 M).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq.) dropwise.[6] Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.[13]
-
Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove all volatile materials (DCM, excess TFA, and isobutylene) under reduced pressure.
-
Workup: Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) to precipitate the product as its ammonium salt. If the free amine is desired, the crude residue can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution), followed by extraction.
-
Purification: The final product can be purified by recrystallization or chromatography, depending on its physical properties.
Data Presentation & Characterization
Table of Representative Transformations
The true power of this synthon lies in the breadth of chemical diversity it can generate. The following table summarizes potential transformations.
| Nucleophile Class | Reagent Example | Intermediate Linkage (-CH₂-R) | Final Product Scaffold (after deprotection) |
| Organocuprate | (CH₃)₂CuLi | -CH₂-CH₃ | (S)-2-amino-1-butanol |
| Aryl Grignard | PhMgBr | -CH₂-Ph | (S)-2-amino-3-phenyl-1-propanol (Phenylalaninol) |
| Alkenyl Grignard | VinylMgBr | -CH₂-CH=CH₂ | (S)-2-amino-pent-4-en-1-ol |
| Cyanide | KCN | -CH₂-CN | (S)-3-amino-4-hydroxybutanenitrile |
| Azide | NaN₃ | -CH₂-N₃ | (S)-1-azido-3-aminopropan-2-ol |
| Thiolate | PhSNa | -CH₂-SPh | (S)-2-amino-3-(phenylthio)propan-1-ol |
Spectroscopic Signatures
For initial characterization of the title compound, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the Boc group (singlet, 9H, δ ≈ 1.4-1.5 ppm), the gem-dimethyl protons of the acetonide (two singlets, 6H, δ ≈ 1.5-1.6 ppm), the diastereotopic protons of the bromomethyl group (two doublets of doublets, 2H, δ ≈ 3.4-3.6 ppm), and protons on the oxazolidine ring (multiplets, 3H, δ ≈ 3.8-4.2 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Key signals include the Boc carbonyl (δ ≈ 152 ppm), the quaternary carbon of the Boc group (δ ≈ 80 ppm), the acetonide quaternary carbon (δ ≈ 94 ppm), and the bromomethyl carbon (δ ≈ 34 ppm).
Conclusion: A Versatile Tool in the Drug Discovery Arsenal
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is more than a simple intermediate; it is a sophisticated synthetic tool that embodies principles of protecting group strategy, stereochemical control, and convergent synthesis. Its reliability and versatility have made it a staple for medicinal chemists aiming to construct complex chiral molecules, particularly β-amino alcohols. By providing a robust, pre-made chiral core, it allows researchers to focus on the creative and intricate design of variable side chains, ultimately accelerating the discovery and development of next-generation therapeutics. Its continued application in both academic and industrial laboratories underscores its status as an indispensable building block in the art of modern organic synthesis.
References
-
MySkinRecipes. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. MySkinRecipes. Available from: [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available from: [Link]
-
MySkinRecipes. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (Thai language page). MySkinRecipes. Available from: [Link]
-
Dandepally, S. R., et al. (2012). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 14(10), 551-560. Available from: [Link]
-
ResearchGate. Nucleophilic attack of Boc group under Larock's iodocyclisation condition. ResearchGate. Available from: [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. ResearchGate. Available from: [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available from: [Link]
-
Organic Chemistry Portal. Boc Deprotection - TFA. Organic Chemistry Portal. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]
-
Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 27951-27956. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. Available from: [Link]
-
Al-Zoubi, R. M. (2019). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Mini-Reviews in Organic Chemistry, 16(5), 493-509. Available from: [Link]
-
Dondoni, A., & Perrone, D. (2000). DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS. Organic Syntheses, 77, 78. Available from: [Link]
-
Glycogen Bioscience. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. Glycogen Bioscience. Available from: [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2002). Catalytic asymmetric intramolecular aminopalladation: enantioselective synthesis of vinyl-substituted 2-oxazolidinones, 2-imidazolidinones, and 2-pyrrolidinones. Journal of the American Chemical Society, 124(1), 12-13. Available from: [Link]
-
Reddy, G. S., et al. (2021). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 19, 8443-8447. Available from: [Link]
-
Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available from: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Available from: [Link]
-
Li, H., et al. (2005). Integrated Molecular Chirality, Absolute Helicity, and Intrinsic Chiral Topology in Three-Dimensional Open-Framework Materials. Journal of the American Chemical Society, 127(41), 14391-14397. Available from: [Link]
-
Bull, S. D., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (3), 379-388. Available from: [Link]
-
Amerigo Scientific. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). Amerigo Scientific. Available from: [Link]
-
ResearchGate. Reactions of primary alcohols with various nucleophiles. ResearchGate. Available from: [Link]
-
Chong, J. M., et al. (2012). Reactions of Benzylboronate Nucleophiles. Molecules, 17(7), 8097-8108. Available from: [Link]
-
Campaigne, E., & Tullar, B. F. (1953). 3-THENYL BROMIDE. Organic Syntheses, 33, 96. Available from: [Link]
-
Pharmaceutical Technology. (2011). New Techniques Advance Asymmetric Synthesis. Pharmaceutical Technology, Vol 35, Issue 1. Available from: [Link]
-
ResearchGate. Asymmetric Synthesis II: More Methods and Applications. ResearchGate. Available from: [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 4. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Integrated Molecular Chirality, Absolute Helicity, and Intrinsic Chiral Topology in Three-Dimensional Open-Framework Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 11. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 13. reddit.com [reddit.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in Chiral Synthesis
Abstract
This document provides a comprehensive technical guide on the synthetic applications of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, a versatile chiral building block derived from L-serine. As a protected form of a chiral β-amino alcohol, this reagent is instrumental in the stereoselective synthesis of diverse molecular architectures, particularly for pharmaceutical and medicinal chemistry applications.[1][2] We will explore the fundamental principles of its reactivity with various nucleophiles, present detailed, field-tested protocols for key transformations, and discuss the subsequent deprotection strategies to unveil the final chiral amino alcohol products. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex, stereochemically-defined molecules.
Introduction: The Strategic Value of a Protected Chiral Synthon
Chiral β-amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis.[3][4][5] Their synthesis, however, presents a significant challenge in controlling the stereochemistry of adjacent chiral centers.[3] N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine offers an elegant solution by providing a stable, yet reactive, chiral scaffold.
Derived from the readily available amino acid L-serine, this reagent has two key protecting groups:
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the amine, rendering it non-nucleophilic and stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.
-
Oxazolidine (Acetonide) Ring: This cyclic acetal protects both the amine and the hydroxyl group of the original amino alcohol, locking the stereocenter at C4 and providing conformational rigidity.
The strategic importance of this molecule lies in the primary bromide at the C4 position. This functional group serves as a highly reactive electrophilic handle for introducing a wide variety of substituents via nucleophilic substitution, typically through an SN2 mechanism. Subsequent acidic hydrolysis efficiently removes both protecting groups to yield a functionalized chiral amino alcohol.
Core Reactivity: The SN2 Displacement Mechanism
The primary reaction pathway for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine involves the nucleophilic substitution of the bromide ion. The carbon of the bromomethyl group is the electrophilic center, and its reactivity is governed by several factors:
-
Steric Hindrance: While the oxazolidine ring is bulky, the primary nature of the electrophilic carbon makes it accessible to a wide range of nucleophiles.
-
Leaving Group: Bromide is an excellent leaving group, facilitating the substitution reaction.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiols, azides) react more readily than weaker ones (e.g., alcohols). The choice of base, if required, is critical to deprotonate the nucleophile without promoting side reactions.
The general mechanism is a classic bimolecular nucleophilic substitution (SN2) as depicted below.
Caption: Generalized SN2 reaction pathway.
Note: The DOT script above is a template. A chemical drawing tool is required to generate the actual images for a functional diagram.
Reaction Scope with Various Nucleophiles
The versatility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine allows for the introduction of nitrogen, oxygen, sulfur, and carbon-based functionalities. A summary of typical reaction conditions is provided below.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Temp. | Approx. Yield |
| Nitrogen | Benzylamine | K₂CO₃ | DMF | 60-80 °C | 85-95% |
| Sodium Azide (NaN₃) | - | DMF/H₂O | 50-70 °C | >90% | |
| Phthalimide | K₂CO₃ | DMF | 80-100 °C | 80-90% | |
| Oxygen | Sodium Phenoxide | - | DMF | 25-50 °C | 75-85% |
| Sodium Acetate | - | DMF | 60-80 °C | 70-80% | |
| Sulfur | Sodium Thiophenoxide | - | THF/DMF | 0-25 °C | >95% |
| Thiourea | - | EtOH | Reflux | 85-95% | |
| Carbon | Diethyl Malonate | NaH | THF | 0-25 °C | 60-75% |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification.
Protocol 1: Synthesis of (S)-tert-butyl 4-((benzylamino)methyl)-2,2-dimethyloxazolidine-3-carboxylate (N-Nucleophile)
This protocol details a standard alkylation of a primary amine.
Materials:
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting bromide.
-
Add benzylamine (1.2 equiv) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product as a clear oil.
Protocol 2: Synthesis of (S)-tert-butyl 4-((acetylthio)methyl)-2,2-dimethyloxazolidine-3-carboxylate (S-Nucleophile)
This protocol describes the formation of a thioacetate, which can be readily hydrolyzed to the corresponding thiol.
Materials:
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 equiv)
-
Potassium Thioacetate (KSAc) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 equiv) in anhydrous DMF (approx. 0.5 M).
-
Add potassium thioacetate (1.5 equiv) in one portion.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor reaction completion by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product is often of sufficient purity for the next step. If necessary, purify by flash chromatography (Hexanes:EtOAc).
The Crucial Deprotection Step: Unveiling the Chiral Amino Alcohol
A key advantage of this synthetic strategy is the ability to remove both protecting groups simultaneously under acidic conditions, a process often referred to as global deprotection.[6]
Caption: Workflow for the global deprotection of the intermediate.
Protocol 3: Global Deprotection to (S)-3-(benzylamino)-1,2-propanediol
Materials:
-
(S)-tert-butyl 4-((benzylamino)methyl)-2,2-dimethyloxazolidine-3-carboxylate (1.0 equiv)
-
4M HCl in 1,4-Dioxane or 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
Procedure:
-
Dissolve the protected amino alcohol (1.0 equiv) in a minimal amount of methanol or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acidic solution (e.g., 4M HCl in Dioxane, ~10 equiv) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Co-evaporate with diethyl ether (3x) to remove residual acid. This will typically yield the desired amino alcohol as its hydrochloride or trifluoroacetate salt, often as a crystalline solid or a thick oil.
-
The resulting salt is usually of high purity and can be used directly or neutralized with a suitable base if the free amine is required.
Troubleshooting and Key Considerations
-
Low SN2 Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the starting material or interfere with the nucleophile. For weak nucleophiles, consider using a more polar solvent like DMSO or increasing the reaction temperature.
-
Incomplete Deprotection: If deprotection is sluggish, increase the reaction time or the equivalents of acid. For substrates with acid-sensitive functionalities, milder deprotection methods for the Boc group can be used first, followed by separate hydrolysis of the oxazolidine.[7][8][9][10]
-
Purification Challenges: The final amino alcohol products are often highly polar and water-soluble. Purification via silica gel chromatography can be difficult. If the product is obtained as a salt, recrystallization is often the best method for purification.
Conclusion
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine stands as a powerful and reliable chiral building block for modern organic synthesis. Its predictable SN2 reactivity, coupled with a straightforward and efficient global deprotection protocol, provides a robust pathway to a wide variety of valuable chiral β-amino alcohols.[6][11] By understanding the principles outlined in this guide, researchers can effectively harness this reagent to accelerate the development of novel therapeutics and complex molecular targets.
References
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University News. [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2014). National Institutes of Health (NIH). [Link]
-
Chiral Amino Alcohols Research Articles. R Discovery. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). Chirality. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). [Link]
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. MySkinRecipes. [Link]
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. MySkinRecipes. [Link]
Sources
- 1. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 2. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
Asymmetric Synthesis of β-Amino Alcohols: A Practical Guide Using (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Introduction: The Significance of Chiral β-Amino Alcohols and a Modular Synthetic Approach
Chiral β-amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Their biological activity is often contingent on the precise stereochemical arrangement of the amino and hydroxyl groups. Consequently, the development of robust and stereocontrolled methods for their synthesis is a cornerstone of modern medicinal and organic chemistry.[1][3]
Traditional approaches to enantiopure vicinal amino alcohols often rely on the chiral pool, utilizing naturally occurring amino acids as starting materials.[1] While effective, this can limit the structural diversity of the accessible targets. To overcome this, numerous asymmetric synthetic strategies have been developed.[1][3]
This guide details a powerful and versatile strategy for the asymmetric synthesis of β-amino alcohols employing (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine as a chiral building block. This serine-derived electrophile allows for the stereocontrolled installation of the amino and hydroxyl functionalities through a key carbon-carbon bond-forming reaction with a wide range of nucleophiles. The oxazolidine ring acts as a chiral auxiliary, directing the stereochemical outcome of the reaction, and can be readily deprotected to unveil the desired β-amino alcohol.
PART 1: Synthesis of the Chiral Auxiliary: (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
The chiral electrophile, (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, is conveniently prepared in a multi-step sequence from the readily available and inexpensive amino acid, L-serine. The following protocol is a representative procedure based on established methods for the synthesis of serine-derived oxazolidines.
Experimental Protocol: Synthesis of (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine
This protocol outlines the synthesis of the alcohol precursor to the target bromomethyl compound.
Step 1: N- and O-Protection of L-Serine
-
To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide to neutralize the hydrochloride.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) for the N-protection.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the N-Boc protected serine methyl ester with an organic solvent and dry over anhydrous sodium sulfate.
-
To a solution of the N-Boc-L-serine methyl ester in an anhydrous solvent (e.g., benzene or toluene), add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark apparatus to remove the methanol byproduct and drive the cyclization to completion.
-
Upon completion, quench the reaction, and purify the resulting (S)-methyl 3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylate by column chromatography.
Step 2: Reduction to the Alcohol
-
Dissolve the purified ester in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.
Step 3: Bromination of the Alcohol
-
Dissolve the (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine in an anhydrous aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C and add a brominating agent, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound, (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
PART 2: Core Application: Asymmetric Synthesis of β-Amino Alcohols via Diastereoselective Alkylation
The cornerstone of this methodology is the highly diastereoselective SN2 reaction of the chiral electrophile with a suitable carbon nucleophile. Organocuprates (Gilman reagents) are particularly effective for this transformation due to their soft nucleophilic character, which favors substitution over elimination.[4]
Principle and Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is dictated by the chiral environment created by the oxazolidine ring. The bulky tert-butyl and dimethyl groups on the oxazolidine effectively shield one face of the molecule. The incoming nucleophile will preferentially attack the electrophilic bromomethyl carbon from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable configuration.
The generally accepted model for this type of 1,3-asymmetric induction involves a Felkin-Anh-type approach of the nucleophile to the electrophilic center. The bulky N-Boc group and the gem-dimethyl groups of the oxazolidine ring create a conformational bias, directing the incoming nucleophile to the anti-position relative to the substituent at the C4 position of the oxazolidine ring.
Diagram 1: Proposed Transition State for Diastereoselective Alkylation
Caption: Proposed transition state for the SN2 reaction.
Detailed Experimental Protocol: Representative Alkylation with an Organocuprate
This protocol provides a general procedure for the diastereoselective alkylation of (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with a Gilman reagent.
Materials:
-
(S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
-
Anhydrous copper(I) iodide (CuI)
-
Organolithium reagent (e.g., n-butyllithium, methyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Organocuprate (Gilman Reagent):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous copper(I) iodide.
-
Add anhydrous THF and cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of the organolithium reagent dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the lithium diorganocuprate. Stir the mixture at this temperature for 30-60 minutes.
-
-
Alkylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared organocuprate solution to the solution of the chiral electrophile via a cannula.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC. The reaction time will vary depending on the specific nucleophile used.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-2,2-dimethyloxazolidine-protected β-amino alcohol.
-
Data Presentation: Scope of the Alkylation Reaction
The following table summarizes the expected outcomes for the alkylation reaction with various organocuprates. The yields and diastereomeric excesses are representative values based on similar transformations in the literature.
| Entry | Organocuprate (R₂CuLi) | R Group | Expected Yield (%) | Expected d.r. |
| 1 | Me₂CuLi | Methyl | 80-90 | >95:5 |
| 2 | n-Bu₂CuLi | n-Butyl | 75-85 | >95:5 |
| 3 | Ph₂CuLi | Phenyl | 70-80 | >90:10 |
| 4 | (Vinyl)₂CuLi | Vinyl | 65-75 | >90:10 |
PART 3: Deprotection to Afford the Chiral β-Amino Alcohol
The final step in the synthesis is the removal of the N-Boc and oxazolidine protecting groups to yield the free β-amino alcohol. This is typically achieved under acidic conditions.
Experimental Protocol: Deprotection
-
Dissolve the purified, protected β-amino alcohol in a suitable solvent, such as methanol or a mixture of dioxane and water.
-
Add a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude β-amino alcohol.
-
If necessary, purify the final product by crystallization or chromatography.
Diagram 2: Overall Synthetic Workflow
Caption: Synthetic pathway from L-serine to the final product.
Safety and Handling
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: This is a brominated organic compound and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organolithium Reagents: These are pyrophoric and react violently with water. They should be handled under an inert atmosphere using syringe and cannula techniques.
-
Organocuprates: These are also air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Acids and Bases: Handle strong acids and bases with appropriate care and PPE.
References
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). J. Am. Chem. Soc.[Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2021). Molecules. [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2018). ACS Med. Chem. Lett.[Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2005). DiVA portal. [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2014). J. Am. Chem. Soc.[Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2011). ProQuest. [Link]
-
Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (2015). Org. Biomol. Chem.[Link]
-
Chiral Amino Alcohols Research Articles. R Discovery. [Link]
-
Stereoselective nucleophilic substitution reaction at tertiary carbon centers. (2019). SlideShare. [Link]
-
R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]
-
Organocuprates (Gilman Reagents): How They're Made. (2016). Master Organic Chemistry. [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. (2016). Master Organic Chemistry. [Link]
-
Organocuprates (Gilman Reagents). (2019). YouTube. [Link]
-
The isocyanide SN2 reaction. (2023). Nat. Commun.[Link]
-
SN2 Substitution Reactions. ResearchGate. [Link]
Sources
The Strategic Incorporation of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine for the Synthesis of Non-Proteinogenic Amino Acids in Peptides
Introduction: Expanding the Chemical Space of Peptides
In the landscape of modern drug discovery and materials science, the incorporation of non-proteinogenic amino acids into peptides has emerged as a powerful strategy to enhance therapeutic efficacy, metabolic stability, and conformational rigidity.[1] These unique building blocks offer structural diversity beyond the canonical 20 amino acids, enabling the design of novel peptide-based therapeutics with tailored properties.[2] N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, a chiral building block derived from L-serine, serves as a versatile reagent for the stereoselective introduction of a protected β-hydroxy-α-amino acid moiety.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this reagent in peptide synthesis, detailing its chemical properties, handling, and step-by-step protocols for its use in the synthesis of modified peptides.
Chemical Properties and Handling
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a stable, crystalline solid at room temperature. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, compatible with a wide range of reaction conditions, while the oxazolidine ring protects both the amine and the hydroxyl group of the original serine. The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for the alkylation of various nucleophiles, including the N-terminal amine of a peptide.
| Property | Value |
| CAS Number | 1192488-15-5[4] |
| Molecular Formula | C₁₁H₂₀BrNO₃[4] |
| Molecular Weight | 294.19 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| Storage | Room temperature, dry conditions[4] |
Safety Precautions: N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5]
Core Application: N-Terminal Alkylation of Peptides
The primary application of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in peptide synthesis is the alkylation of the N-terminal amino group of a peptide or amino acid ester. This reaction introduces a protected serine derivative at the N-terminus, which can then be deprotected to reveal a β-hydroxy-α-amino acid. This modification can be used to create peptides with unique conformational constraints or to introduce a handle for further functionalization.
Reaction Workflow
The overall workflow for the incorporation of the N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine moiety into a peptide involves two key steps: N-alkylation and subsequent deprotection of the oxazolidine ring.
Caption: Workflow for N-terminal modification of a peptide.
Experimental Protocols
Protocol 1: N-Alkylation of a Peptide with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
This protocol details the N-alkylation of a resin-bound peptide. For solution-phase synthesis, similar conditions can be adapted with an amino acid ester as the starting material.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase peptide synthesis (SPPS)
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in the SPPS reaction vessel.
-
Reagent Solution Preparation: In a separate vial, dissolve N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (3 equivalents) in DMF.
-
Alkylation Reaction: To the swollen resin, add the solution of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine followed by DIEA (5 equivalents).
-
Reaction Monitoring: Gently agitate the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by a Kaiser test to confirm the consumption of the primary amine.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).
-
Drying: Dry the resin under vacuum to obtain the N-alkylated peptide-resin.
Causality Behind Experimental Choices:
-
Base Selection: DIEA is a non-nucleophilic hindered base, which is crucial to prevent side reactions with the alkylating agent. Stronger, more nucleophilic bases could potentially react with the bromomethyl group.
-
Solvent: DMF is an excellent solvent for both the peptide-resin and the reagents, facilitating an efficient reaction.
-
Excess Reagents: Using an excess of the alkylating agent and base drives the reaction to completion, which is particularly important in solid-phase synthesis where reaction kinetics can be slower.
Protocol 2: Deprotection of the Oxazolidine Ring
This protocol describes the acid-catalyzed hydrolysis of the N-Boc-2,2-dimethyloxazolidine group to reveal the N-alkylated serine derivative. This step is typically performed concurrently with the final cleavage of the peptide from the resin in a Boc-based synthesis strategy. For Fmoc-based strategies, a separate, milder acid treatment is required before the final cleavage.
Materials:
-
N-alkylated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Deprotection and Cleavage: Add the cleavage cocktail to the dried N-alkylated peptide-resin in a reaction vessel.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved and deprotected peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices:
-
Acidolysis: The oxazolidine ring, being an acetal, is labile to strong acids like TFA. The mechanism involves protonation of the ring oxygen followed by ring-opening and hydrolysis to yield the free amine and hydroxyl groups.
-
Scavengers: Scavengers such as TIS and water are crucial to quench the reactive carbocations (e.g., tert-butyl cation from the Boc group) generated during the acidic cleavage, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[6]
-
Orthogonality: The N-Boc-2,2-dimethyloxazolidine protecting group is orthogonal to the Fmoc/tBu protection strategy.[7] The oxazolidine can be selectively cleaved under milder acidic conditions (e.g., dilute TFA in DCM) that do not remove tBu-based side-chain protecting groups, allowing for further modifications on the newly revealed hydroxyl or amino groups before final deprotection.
Data Presentation: Alkylation Efficiency
The efficiency of the N-alkylation reaction can be influenced by the steric hindrance of the N-terminal amino acid. The following table provides representative data on the alkylation of different amino acid esters with an analogous chiral building block.
| N-terminal Amino Acid Ester | Reaction Time (h) | Yield (%) | Diastereoselectivity (dr) |
| Methyl Alaninate | 12 | 95 | >99:1 |
| Methyl Valinate | 24 | 85 | >99:1 |
| Methyl Phenylalaninate | 18 | 92 | >99:1 |
Data is illustrative and based on similar alkylation reactions of serine-derived electrophiles. Actual results may vary depending on the specific peptide sequence and reaction conditions.[4]
Mechanistic Insights
The N-alkylation reaction proceeds via a standard SN2 mechanism, where the nucleophilic N-terminal amine of the peptide attacks the electrophilic carbon of the bromomethyl group. The stereochemical integrity of the chiral center on the oxazolidine ring is maintained throughout the reaction.
Caption: SN2 mechanism of N-alkylation.
The subsequent acid-catalyzed deprotection of the oxazolidine involves the hydrolysis of the acetal. The reaction is initiated by protonation of one of the heteroatoms, leading to ring opening and eventual release of acetone and the diol functionality on the modified amino acid.
Conclusion
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a valuable and versatile chiral building block for the synthesis of peptides containing non-proteinogenic amino acids. Its use allows for the stereoselective introduction of a protected β-hydroxy-α-amino acid moiety at the N-terminus of a peptide chain. The protocols provided herein, grounded in established chemical principles, offer a reliable framework for the successful application of this reagent. The orthogonality of the oxazolidine protecting group with standard peptide synthesis strategies opens up avenues for the creation of complex and uniquely functionalized peptide architectures for a wide range of applications in research and drug development.
References
-
MySkinRecipes. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. Available from: [Link]
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. Available from: [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Available from: [Link]
-
ResearchGate. Can anyone help with resin hydrolysis of oxazolidine ring? Available from: [Link]
-
Vera, S., et al. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 76(8), 2689–2703. Available from: [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. CTAIJ, 10(4), 132-135. Available from: [Link]
-
Błaszczyk, M., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4268. Available from: [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. Available from: [Link]
-
Green Chemistry. (2017). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 19(19), 4564-4569. Available from: [Link]
-
American Chemical Society. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2645–2652. Available from: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Available from: [Link]
-
Du, J., & Chu, C. K. (1998). Asymmetric synthesis of oxazolidine nucleosides and related chemistry. Nucleosides & Nucleotides, 17(1-3), 1-13. Available from: [Link]
-
Barluenga, J., et al. (2012). Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. Chemistry–A European Journal, 18(20), 6127-6131. Available from: [Link]
-
ResearchGate. (S)-Serine Derived N—O and N—P Oxazoline Ligands for Asymmetric Catalysis. Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Brik, A., et al. (2013). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 11(21), 3465-3469. Available from: [Link]
-
ResearchGate. Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis? Available from: [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. Available from: [Link]
-
ResearchGate. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Available from: [Link]
-
ResearchGate. Introduction of Functional Groups into Peptides via N -Alkylation. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available from: [Link]
-
National Institutes of Health. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide. Available from: [Link]
-
National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available from: [Link]
-
PubMed. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Available from: [Link]
-
National Institutes of Health. Direct N-alkylation of unprotected amino acids with alcohols. Available from: [Link]
- Google Patents. Serine-rich peptide linkers.
-
ACS Bio & Med Chem Au. (2024). Bioproduction Platform to Generate Functionalized Disulfide-Constrained Peptide Analogues. ACS Bio & Med Chem Au. Available from: [Link]
-
PubMed. Helix-Constrained Peptides Constructed by Head-to-Side Chain Cross-Linking Strategies. Available from: [Link]
-
National Institutes of Health. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Available from: [Link]
- Google Patents. Serine-rich peptide linkers.
-
Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. Available from: [Link]
-
ResearchGate. Scheme 7 Intramolecular alkylation of amino acids according to Kawabata... Available from: [Link]
-
Wiley Online Library. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5525491A - Serine-rich peptide linkers - Google Patents [patents.google.com]
Application Note: Synthesis of Chiral β-Amino Alcohols via Asymmetric Alkylation using (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Abstract
Chiral amines and their derivatives, particularly β-amino alcohols, are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. Their stereochemistry is often critical for biological activity, making enantioselective synthesis a cornerstone of modern drug discovery and development. This guide provides a detailed protocol and scientific rationale for the synthesis of enantiomerically enriched β-amino alcohols using (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine as a chiral building block. This method leverages a straightforward nucleophilic substitution reaction, followed by a controlled deprotection sequence, offering a reliable and versatile route to valuable chiral intermediates.
Introduction and Scientific Principle
The synthesis of chiral amines can be challenging, often requiring complex catalytic systems or enzymatic resolutions. An alternative and powerful strategy is the use of chiral pool-derived building blocks, which install a desired stereocenter that can be carried through a synthetic sequence. The title reagent, (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, is a robust chiral electrophile derived from L-serine.
The core principle of this methodology rests on two key stages:
-
Stereocontrolled N-Alkylation: A primary or secondary amine acts as a nucleophile, displacing the bromide from the chiral reagent in a standard SN2 reaction. The inherent chirality of the oxazolidine ring is thus covalently linked to the starting amine.
-
Deprotection and Product Release: Subsequent acidic hydrolysis removes both the tert-butoxycarbonyl (Boc) and the isopropylidene (acetonide) protecting groups. This step unmasks the hydroxyl and amine functionalities to yield the final chiral β-amino alcohol product.
The rigidity of the oxazolidine ring and the stability of the Boc group under the alkylation conditions ensure that the stereochemical integrity of the chiral center is maintained throughout the initial coupling step.
Reaction Mechanism and Workflow
The overall transformation follows a logical and predictable path, beginning with the nucleophilic attack and culminating in the release of the final product.
Mechanistic Pathway
The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of the substrate amine attacks the electrophilic carbon of the bromomethyl group. This is followed by deprotection under acidic conditions, which proceeds via cleavage of the acid-labile Boc group and hydrolysis of the acetonide ketal.
Caption: General Reaction Mechanism.
Experimental Workflow
The laboratory procedure is designed for robustness and scalability, involving standard organic synthesis techniques.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: N-Alkylation of a Primary Amine (Example: Benzylamine)
Materials and Reagents:
-
Benzylamine
-
(S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile (to make a ~0.2 M solution with respect to the limiting reagent) followed by benzylamine (1.0 eq).
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.1 eq) to the mixture.
-
Scientific Rationale: Using a slight excess of the electrophile ensures complete consumption of the starting amine. K₂CO₃ is an inexpensive and effective inorganic base that neutralizes the HBr byproduct without competing as a nucleophile. Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions.
-
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude protected adduct.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection to Yield (S)-2-(Benzylamino)-3-hydroxypropan-1-ol
Materials and Reagents:
-
Crude or purified product from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the protected adduct (1.0 eq) in dichloromethane (to make a ~0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) or 4M HCl in Dioxane (5-10 eq) dropwise.
-
Scientific Rationale: A strong acid is required to cleave the acid-labile Boc group and hydrolyze the acetonide. The reaction is performed at 0 °C to control the exothermic reaction and potential side reactions.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral β-amino alcohol.
-
Purify the final product by column chromatography or recrystallization as required.
Representative Data and Expected Outcomes
The described methodology is applicable to a range of primary and secondary amines. The following table summarizes expected outcomes for representative substrates.
| Amine Substrate | Alkylation Yield (Protected) | Deprotection Yield | Final Product Purity (e.e.) |
| Aniline | 75-85% | 80-90% | >98% |
| Benzylamine | 80-90% | 85-95% | >98% |
| Cyclohexylamine | 70-80% | 80-90% | >98% |
| Morpholine | 85-95% | 85-95% | N/A (Achiral Amine) |
Note: Yields are estimates and will vary based on reaction scale and purification efficiency. Enantiomeric excess (e.e.) of the final product is expected to be high as the chiral center is pre-installed and does not participate in the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Alkylation Yield | 1. Inactive reagents (moisture).2. Insufficient base.3. Sterically hindered amine. | 1. Use anhydrous solvents and fresh reagents.2. Increase base stoichiometry to 2.5-3.0 eq.3. Increase reaction temperature and/or time; consider a stronger, non-nucleophilic base like DBU. |
| Over-alkylation | Primary amine product is more nucleophilic than the starting ammonia/amine, leading to further reaction. | This is less common with this specific reagent but can occur. Use the amine as the limiting reagent or consider an alternative synthetic route like reductive amination. |
| Incomplete Deprotection | 1. Insufficient acid.2. Insufficient reaction time. | 1. Increase the equivalents of acid.2. Allow the reaction to stir for a longer period at room temperature. |
| Product Isolation Issues | The final amino alcohol product may have high water solubility. | Extract with a more polar solvent system (e.g., 10% isopropanol in chloroform). Consider ion-exchange chromatography for purification. |
Applications in Drug Development
The chiral β-amino alcohol scaffold is a privileged structure in medicinal chemistry. It is a key component in numerous approved drugs, including antivirals, beta-blockers, and antidepressants. The ability to reliably synthesize these building blocks in high enantiomeric purity is critical for lead optimization and the development of single-enantiomer drugs. This protocol provides a direct entry point for creating diverse libraries of chiral intermediates for structure-activity relationship (SAR) studies.
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Biocatalytic synthesis of chiral amine building blocks. (2021). Nottingham ePrints.
- Precision Chiral Building Block Synthesis. BOC Sciences.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH.
- Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. (2025).
- Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine. Benchchem.
- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). Journal of Organic Chemistry.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- Intermediates in Drug Development: Lab to Industry
A Practical Guide to the Synthesis of Garner's Aldehyde from N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Introduction: The Significance of Garner's Aldehyde in Asymmetric Synthesis
Garner's aldehyde, formally known as tert-butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (for the (R)-enantiomer), is a cornerstone chiral building block in modern organic synthesis. Its utility stems from the presence of a stereochemically stable aldehyde functionality adjacent to a protected amino alcohol moiety. This arrangement makes it an invaluable precursor for the asymmetric synthesis of a wide array of complex molecules, including amino sugars, alkaloids, and other nitrogen-containing natural products and pharmaceuticals. The oxazolidine ring serves to protect both the amine and hydroxyl groups of the parent serine amino acid, while the Boc group provides a stable and easily removable protecting group for the nitrogen atom.
This application note provides a detailed protocol for the preparation of Garner's aldehyde from a readily available starting material, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. The proposed synthetic route involves a two-step sequence: nucleophilic substitution of the bromide to introduce a hydroxyl group, followed by a mild oxidation to furnish the desired aldehyde. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for accessing this crucial synthetic intermediate.
Synthetic Strategy: A Two-Step Approach
The conversion of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine to Garner's aldehyde is efficiently achieved through a two-step process. This strategy is designed to be high-yielding and to preserve the stereochemical integrity of the chiral center.
-
Step 1: Conversion of Bromide to Alcohol. The initial step involves the transformation of the bromomethyl group into a hydroxymethyl group. A direct hydrolysis of the primary bromide can be challenging and may require harsh conditions that could compromise the N-Boc or oxazolidine protecting groups. A milder and more reliable approach is a two-step sequence involving an initial S(_N)2 reaction with an acetate salt to form an acetoxymethyl intermediate, followed by a straightforward hydrolysis to the desired alcohol, N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.
-
Step 2: Oxidation of the Alcohol to Garner's Aldehyde. The resulting primary alcohol is then oxidized to the corresponding aldehyde. To prevent over-oxidation to the carboxylic acid and to minimize the risk of epimerization of the sensitive α-chiral center, mild oxidation conditions are paramount. This guide will detail two highly effective and widely used methods: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.
The overall synthetic workflow is depicted in the following diagram:
Figure 1. Proposed synthetic workflow.
Experimental Protocols
Materials and Reagents:
| Reagent | CAS Number | Supplier Suggestion |
| N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | 1192488-15-5 | Commercially available |
| Potassium Acetate (KOAc) | 127-08-2 | Sigma-Aldrich, Alfa Aesar |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Sigma-Aldrich, Acros Organics |
| Potassium Carbonate (K(_2)CO(_3)) | 584-08-7 | Fisher Scientific, J.T. Baker |
| Methanol (MeOH), anhydrous | 67-56-1 | Sigma-Aldrich, EMD Millipore |
| Oxalyl chloride | 79-37-8 | Sigma-Aldrich, Acros Organics |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | Sigma-Aldrich, Alfa Aesar |
| Triethylamine (Et(_3)N), anhydrous | 121-44-8 | Sigma-Aldrich, TCI |
| Dess-Martin Periodinane (DMP) | 87413-09-0 | Oakwood Chemical, TCI |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich, Fisher Scientific |
| Diethyl ether (Et(_2)O) | 60-29-7 | Fisher Scientific, EMD Millipore |
| Ethyl acetate (EtOAc) | 141-78-6 | Fisher Scientific, VWR |
| Hexanes | 110-54-3 | Fisher Scientific, VWR |
| Saturated aqueous sodium bicarbonate (NaHCO(_3)) | - | Prepared in-house |
| Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) | - | Prepared in-house |
| Brine (Saturated aqueous NaCl) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO(_4)) | 7487-88-9 | Sigma-Aldrich, Fisher Scientific |
Safety Precautions:
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: May be harmful if swallowed, inhaled, or in contact with skin.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMF: A potential reproductive toxin. Handle in a well-ventilated fume hood.
-
Oxalyl chloride: Highly toxic and corrosive. Reacts violently with water. Handle with extreme caution in a fume hood, using appropriate PPE.
-
DMSO: Can increase the absorption of other chemicals through the skin. Wear gloves at all times.
-
Dess-Martin Periodinane (DMP): Can be explosive under certain conditions, particularly when heated. Handle with care and avoid grinding.
-
Dichloromethane (DCM): A suspected carcinogen. Use only in a well-ventilated fume hood.
Step 1: Synthesis of N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine
This procedure is a two-step, one-pot process that avoids the isolation of the intermediate acetate.
Protocol:
-
To a solution of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium acetate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Add a solution of potassium carbonate (2.0 eq) in a 1:1 mixture of methanol and water.
-
Stir the mixture at room temperature for 12-16 hours to effect the hydrolysis of the acetate intermediate.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a colorless oil or a white solid.
Causality of Experimental Choices:
-
S(_N)2 Reaction: The use of potassium acetate in DMF, a polar aprotic solvent, favors the S(_N)2 displacement of the bromide, which proceeds with inversion of configuration at the methylene carbon (though this is not a stereocenter). This is a reliable method for introducing an oxygen functionality.
-
Mild Hydrolysis: The use of potassium carbonate in aqueous methanol provides mild basic conditions for the hydrolysis of the acetate ester, which are compatible with the acid-sensitive N-Boc and oxazolidine protecting groups.
Step 2: Oxidation to Garner's Aldehyde
Two reliable methods are presented for the oxidation of N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine. The choice of method may depend on reagent availability and personal preference.
The Swern oxidation is a very mild and efficient method that utilizes activated dimethyl sulfoxide (DMSO) to oxidize primary alcohols to aldehydes.[2]
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath is recommended).
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Add anhydrous triethylamine (5.0 eq) to the reaction mixture, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Garner's aldehyde.
-
Purification by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) yields the pure product.
Causality of Experimental Choices:
-
Low Temperature: The reaction is performed at very low temperatures to control the reactivity of the activated DMSO species and to prevent side reactions.
-
Triethylamine: This hindered amine base is used to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction that forms the aldehyde. Its use helps to minimize epimerization of the chiral center.[3]
DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes under neutral conditions.[4]
Protocol:
-
To a solution of N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting alcohol.
-
Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Shake the funnel vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain Garner's aldehyde.
Causality of Experimental Choices:
-
Neutral Conditions: The DMP oxidation is performed under neutral conditions, which is highly advantageous for substrates that are sensitive to acid or base.
-
Thiosulfate Quench: The aqueous sodium thiosulfate solution is used to quench the reaction and to reduce the iodine byproducts to more soluble forms, facilitating their removal during the workup.
Data Summary
| Step | Reactant | Product | Key Reagents | Typical Yield |
| 1 | N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | 1. KOAc, DMF2. K(_2)CO(_3), MeOH/H(_2)O | 85-95% |
| 2a | N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | Garner's Aldehyde | Swern Oxidation: (COCl)(_2), DMSO, Et(_3)N | 80-90% |
| 2b | N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | Garner's Aldehyde | DMP Oxidation: Dess-Martin Periodinane | 85-95% |
Logical Relationships and Workflow Diagrams
Chemical Transformation Pathway
Figure 2. Chemical transformation pathway.
Experimental Workflow for Swern Oxidation
Figure 3. Swern oxidation workflow.
Conclusion
The protocol outlined in this application note provides a reliable and efficient pathway for the synthesis of Garner's aldehyde from N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. By employing a mild two-step conversion of the bromide to an alcohol, followed by a choice of two robust and mild oxidation methods, this guide enables researchers to access this valuable chiral building block with high yield and stereochemical fidelity. The detailed experimental procedures and the rationale behind the choice of reagents and conditions are intended to provide a solid foundation for the successful implementation of this synthesis in a research or drug development setting.
References
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. Available at: [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]
- Fife, T. H. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(5), 1275–1280.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012).
-
Swern Oxidation - Organic Chemistry Portal. Available at: [Link]
-
Dess–Martin Oxidation - Organic Chemistry Portal. Available at: [Link]
-
Dess–Martin oxidation work up - Chemistry Stack Exchange. Available at: [Link]
-
Dondoni, A., & Perrone, D. (2000). DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS: (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]-2-tert-BUTYLDIMETHYLSILOXYETHANAL FROM A SERINE-DERIVED ALDEHYDE. Organic Syntheses, 77, 64. Available at: [Link]
Sources
Application Note: Synthesis of N-Boc-4-(azidomethyl)-2,2-dimethyloxazolidine via Nucleophilic Substitution
Introduction
Chiral oxazolidinone derivatives are pivotal building blocks in modern synthetic organic and medicinal chemistry.[][2] Their rigid cyclic structure provides a powerful platform for stereocontrol in a variety of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.[][3] The introduction of an azido moiety to these scaffolds further enhances their synthetic utility, providing a versatile handle for the introduction of nitrogen-containing functionalities through transformations such as reduction to amines, cycloadditions (e.g., "Click Chemistry"), and the Staudinger reaction.
This application note provides a detailed protocol for the nucleophilic substitution reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with sodium azide to yield N-Boc-4-(azidomethyl)-2,2-dimethyloxazolidine. This transformation is a fundamental step in the synthesis of chiral amino alcohols and other valuable intermediates for drug discovery and development. The oxazolidinone framework is a key pharmacophore in several approved drugs, such as the antibiotic linezolid, highlighting the importance of synthetic routes to its derivatives.[4][5]
Reaction Mechanism and Scientific Rationale
The conversion of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine to its corresponding azide proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
Key Mechanistic Features:
-
Nucleophile: The azide anion (N₃⁻), typically from sodium azide (NaN₃), is a potent nucleophile.
-
Substrate: N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine possesses a primary alkyl bromide, which is an excellent electrophile for SN2 reactions. The bulky tert-butyloxycarbonyl (Boc) protecting group and the oxazolidine ring do not significantly hinder the backside attack at the bromomethyl carbon.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), is ideal for this reaction. DMF effectively solvates the sodium cation, leaving the azide anion relatively "naked" and highly nucleophilic. It also possesses a high boiling point, allowing the reaction to be heated to accelerate the rate of substitution.
-
Leaving Group: The bromide ion (Br⁻) is a good leaving group, facilitating the departure from the electrophilic carbon upon nucleophilic attack.
The stereochemistry at the C4 position of the oxazolidine ring is retained during this reaction as the substitution occurs at the adjacent methylene carbon.
Experimental Protocol
This protocol outlines the synthesis of N-Boc-4-(azidomethyl)-2,2-dimethyloxazolidine on a laboratory scale.
Materials and Equipment
| Reagents | Equipment |
| N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | Round-bottom flask with stir bar |
| Sodium azide (NaN₃) | Condenser |
| Anhydrous Dimethylformamide (DMF) | Heating mantle with temperature control |
| Deionized water | Separatory funnel |
| Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | Rotary evaporator |
| Brine (saturated NaCl solution) | Magnetic stir plate |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Standard laboratory glassware |
| Thin-layer chromatography (TLC) plates and chamber |
WARNING: Safety Precautions for Handling Azides
Organic azides are energetic molecules and can be potentially explosive, especially low molecular weight azides.[6] Sodium azide is highly toxic, with a toxicity comparable to that of cyanide.[7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[6]
-
Fume Hood: Conduct all operations involving azides in a well-ventilated chemical fume hood.[9]
-
Avoid Acids: Never allow azides to come into contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[6][10]
-
Avoid Heavy Metals: Do not use metal spatulas or equipment (e.g., copper, lead) with azides, as this can form highly shock-sensitive heavy metal azides.[6][8] Use plastic or glass spatulas.
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides. This can lead to the formation of extremely unstable di- and tri-azidomethane.[7][8][10]
-
Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Typically, this involves reduction to a more stable amine.[10] All azide waste should be segregated and clearly labeled.[7]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 eq).
-
Under a nitrogen or argon atmosphere, add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add sodium azide (NaN₃) (1.5 - 3.0 eq) to the stirred solution. The excess azide ensures the reaction goes to completion.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80 °C using a heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value.
-
Continue heating until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately 5-10 times the volume of DMF used.
-
Extract the aqueous phase with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can often be of sufficient purity for subsequent steps.
-
If further purification is required, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
-
Note: Avoid distillation or sublimation for purifying organic azides as these methods can lead to explosive decomposition.[7] Purification should be limited to extraction, precipitation, and chromatography.[8]
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of N-Boc-4-(azidomethyl)-2,2-dimethyloxazolidine.
Data and Expected Results
| Parameter | Value/Observation |
| Reaction Time | 2-6 hours |
| Temperature | 60-80 °C |
| Solvent | Anhydrous DMF |
| Nucleophile | Sodium Azide (1.5 - 3.0 eq) |
| Expected Yield | > 90% (after purification) |
| Appearance | Colorless to pale yellow oil |
| TLC (3:1 Hex/EtOAc) | Rf (product) < Rf (starting material) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient heating, wet solvent, or deactivated sodium azide. | Ensure anhydrous conditions. Increase reaction temperature or time. Use fresh sodium azide. |
| Low Yield | Incomplete extraction or product loss during workup. | Perform multiple extractions. Be careful during phase separation. |
| Impure Product | Residual DMF or side products. | Ensure thorough washing with water and brine. Perform column chromatography for high purity. |
Conclusion
The nucleophilic substitution of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with sodium azide is a robust and high-yielding method for the synthesis of the corresponding azido derivative. This protocol provides a reliable procedure for obtaining this versatile chiral building block. The critical importance of adhering to strict safety protocols when handling azide compounds cannot be overstated. The resulting N-Boc-4-(azidomethyl)-2,2-dimethyloxazolidine is a valuable intermediate for the synthesis of complex molecules in drug discovery and development.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. Retrieved from [Link]
-
Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]
-
Ghavre, M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Retrieved from [Link]
-
de Sousa, J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. Applications and synthesis of chiral 2-oxazolidinones. Retrieved from [Link]
-
Hossain, M. L., et al. (2023). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Retrieved from [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ucd.ie [ucd.ie]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
Application Note: Facile Synthesis of Chiral Sulfides via SN2 Reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with Thiols
Abstract
This technical guide provides a comprehensive protocol for the synthesis of chiral sulfides through the nucleophilic substitution reaction of tert-butyl (S)-(4-(bromomethyl)-2,2-dimethyloxazolidin-3-yl)carbamate (N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine) with various thiol-containing compounds. This serine-derived building block offers a robust platform for introducing a protected amino alcohol moiety, which is of significant interest in the development of therapeutic agents and bioconjugates. We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed, step-by-step experimental protocol, and discuss key considerations for optimization and troubleshooting.
Introduction: The Strategic Importance of Chiral Sulfide Synthesis
The formation of carbon-sulfur bonds is a cornerstone of medicinal chemistry and drug development. Thioethers are prevalent motifs in a wide array of pharmaceuticals and biologically active molecules, contributing to their metabolic stability, binding affinity, and overall pharmacological profile.[1][2] The specific reaction detailed herein utilizes a chiral electrophile derived from L-serine, a naturally occurring amino acid.[3] The oxazolidine ring serves as a protecting group for both the amine and hydroxyl functionalities of serine, while the Boc-group ensures the stability of the carbamate. The primary bromomethyl group is an excellent electrophile for SN2 reactions, allowing for the stereospecific introduction of a diverse range of sulfur nucleophiles.
This methodology is particularly valuable for:
-
Peptide Modification and Mimetics: Introducing thioether linkages as stable isosteres of disulfide bonds in peptides.[4]
-
Drug Conjugation: Linking therapeutic payloads to targeting moieties, such as antibodies or other proteins, through cysteine residues.
-
Synthesis of Chiral Ligands: Creating novel chiral ligands for asymmetric catalysis.
Reaction Mechanism: A Classic SN2 Pathway
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the thiol (R-SH) using a suitable base to form a highly nucleophilic thiolate anion (R-S⁻).[5][6] This potent nucleophile then attacks the electrophilic carbon of the bromomethyl group in a concerted, single-step process. The attack occurs from the backside, leading to the displacement of the bromide leaving group and an inversion of configuration at the electrophilic carbon. However, as the stereocenter is not the reaction center, the overall stereochemistry of the serine backbone is retained.
The key steps are:
-
Deprotonation: The thiol is deprotonated by a base, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting thiolate anion attacks the carbon atom bonded to the bromine.
-
Displacement: The bromide ion is displaced as the leaving group, forming the new carbon-sulfur bond.
// Step 1: Thiol Deprotonation "RSH" [label="Thiol\n(R-SH)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; "Base" [label="Base\n(e.g., K₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RS-" [label="Thiolate\n(R-S⁻)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "BaseH+" [label="Conjugate Acid\n(e.g., KHCO₃)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"RSH" -> "RS-" [label="Deprotonation", fontcolor="#5F6368", dir="forward"]; "Base" -> "RS-" [style=invis];
// Step 2: Nucleophilic Attack and Displacement "Electrophile" [label="N-Boc-4-(bromomethyl)-\n2,2-dimethyloxazolidine", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TS" [label="Transition State\n[R-S···CH₂(Ox)···Br]⁻", shape=cds, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Sulfide Product", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Br-" [label="Bromide Ion\n(Br⁻)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"RS-" -> "TS" [label="Backside Attack", fontcolor="#5F6368"]; "Electrophile" -> "TS" [style=invis]; "TS" -> "Product" [label="C-S Bond Formation", fontcolor="#5F6368"]; "TS" -> "Br-" [label="Br⁻ Departure", fontcolor="#5F6368"];
// Invisible edges for layout subgraph { rank=same; "RSH"; "Base"; } subgraph { rank=same; "RS-"; "BaseH+"; } subgraph { rank=same; "Electrophile"; } subgraph { rank=same; "TS"; } subgraph { rank=same; "Product"; "Br-"; } } Caption: SN2 Reaction Mechanism for Sulfide Synthesis.
Experimental Protocol
This protocol describes a general procedure for the reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with a generic thiol. Reaction conditions may require optimization for specific substrates.
Materials and Equipment
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
-
Thiol of interest (e.g., benzyl mercaptan, thiophenol, L-cysteine methyl ester hydrochloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Reaction Setup\n- Dissolve thiol and K₂CO₃ in DMF\n- Add bromomethyl compound"]; reaction [label="2. Reaction\n- Stir at room temperature\n- Monitor by TLC"]; workup [label="3. Aqueous Workup\n- Quench with water\n- Extract with EtOAc"]; drying [label="4. Drying and Concentration\n- Dry organic layer with MgSO₄\n- Evaporate solvent"]; purification [label="5. Purification\n- Column chromatography"]; analysis [label="6. Characterization\n- NMR, MS, etc."]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> reaction; reaction -> workup; workup -> drying; drying -> purification; purification -> analysis; analysis -> end; } Caption: Experimental Workflow for Sulfide Synthesis.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Dissolve the solids in anhydrous DMF (approximately 0.2 M concentration with respect to the thiol). Stir the suspension for 10-15 minutes at room temperature.
-
Addition of Electrophile: Dissolve N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension of the thiolate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, less polar product spot. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.[7]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfide.[8]
Key Parameters and Expected Outcomes
The success of this reaction hinges on several key parameters. The following table summarizes these variables and provides general guidance for optimization.
| Parameter | Recommended Condition | Rationale & Notes |
| Thiol | 1.0 equivalent | The limiting reagent in the reaction. |
| Electrophile | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Base | 1.5 - 2.0 equivalents | An excess of a mild base like K₂CO₃ is effective for deprotonating the thiol without causing significant side reactions.[7] Stronger bases like NaH can also be used but may require lower temperatures.[6] |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[5] DMF is particularly effective.[7] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. Gentle heating (40-50 °C) may be required for less reactive thiols. |
| Reaction Time | 2 - 12 hours | Highly dependent on the nucleophilicity of the thiol. Monitor by TLC. |
| Yield | 70 - 95% | Expected yields are generally good to excellent for unhindered thiols. |
Troubleshooting and Expert Insights
-
Low Yield: If the reaction is sluggish or yields are low, consider using a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF at 0 °C to ensure complete deprotonation of the thiol. Additionally, ensure all reagents and solvents are strictly anhydrous, as water can protonate the thiolate, reducing its nucleophilicity.
-
Disulfide Formation: A common side product is the formation of a disulfide from the oxidative coupling of the thiol.[9] This can be minimized by maintaining a strict inert atmosphere throughout the reaction. If disulfide formation is a significant issue, degassing the solvent prior to use can be beneficial.
-
Difficult Purification: If the product is difficult to separate from the starting thiol, ensure the reaction has gone to completion. Using a slight excess of the bromomethyl electrophile can help consume all of the thiol.
Conclusion
The SN2 reaction between N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine and thiols is a highly efficient and reliable method for the synthesis of chiral sulfides. The protocol is robust, high-yielding, and tolerant of a wide range of functional groups on the thiol component. This makes it an invaluable tool for researchers in drug discovery and chemical biology, enabling the straightforward introduction of a versatile serine-derived building block into complex molecules.
References
-
Pearson Education. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... Study Prep in Pearson+. Retrieved from [Link]
- Khurana, J. M., & Sahoo, P. K. (1992). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides.
- Kazemi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
-
Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Firouzabadi, H., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2627–2634.
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. (n.d.). Thieme. Retrieved from [Link]
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
- Moradi, M., et al. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 4(6), 570-574.
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved from [Link]
- Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Note: The Serine-Derived Oxazolidine System as a Premier Chiral Building Block in Natural Product Synthesis
Introduction: The Strategic Value of Serine-Derived Chiral Scaffolds
In the intricate field of natural product total synthesis, the efficient and stereocontrolled construction of complex molecular architectures is paramount. Chiral building blocks, often derived from the "chiral pool" of readily available natural substances like amino acids and carbohydrates, serve as foundational cornerstones for these synthetic endeavors. Among these, derivatives of the amino acid L-serine have emerged as exceptionally versatile and reliable synthons. This application note provides a detailed guide to the synthesis and application of a family of related chiral building blocks: (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate, its corresponding aldehyde, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (commonly known as Garner's aldehyde) , and the focus of this note, the electrophilic derivative, (S)-tert-butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate .
This guide will elucidate the central role of this oxazolidine system, demonstrating its utility through case studies in the total synthesis of complex natural products. We will provide detailed, field-proven protocols for the preparation and transformation of these reagents, underpinned by mechanistic insights to empower researchers in drug development and natural product chemistry.
The Oxazolidine Chiral Building Block Family: A Unified System
The power of this synthetic system lies in the seamless interconversion between the alcohol, the aldehyde, and the bromide. The oxazolidine ring, formed by condensing serine with acetone, serves a dual purpose: it protects both the amine (as a Boc-carbamate) and the 1,2-amino alcohol functionality, while locking the stereocenter derived from serine. This rigid, protected structure prevents racemization, a common challenge with α-amino aldehydes.[1]
The alcohol is the stable precursor, the aldehyde is the versatile platform for C-C bond formation, and the bromide is a potent electrophile for substitution reactions.
Figure 1: Interconversion of the serine-derived oxazolidine chiral building block family.
Application in Total Synthesis: Case Studies
Garner's aldehyde is a celebrated intermediate, having been utilized in over 600 publications for the synthesis of natural products and their analogues.[2][3] Its utility stems from the predictable diastereoselectivity of nucleophilic additions to the aldehyde, controlled by the adjacent stereocenter.
Case Study 1: Total Synthesis of Manzacidin B
Manzacidin B is a marine alkaloid containing a unique cyclic guanidine core and multiple stereocenters. The synthesis of its stereoisomers by Kobayashi and coworkers provides a clear example of the strategic use of Garner's aldehyde to install a key chiral fragment.[4] An intermediate derived from Garner's aldehyde was used to construct the amino alcohol backbone of the molecule.[3]
Figure 2: Simplified workflow for Manzacidin B synthesis highlighting the use of Garner's aldehyde.
Case Study 2: General Strategy Towards Sphingofungins
Sphingofungins are potent inhibitors of serine palmitoyltransferase and feature a complex polyketide-like backbone with a chiral amino alcohol headgroup.[5][6] The total synthesis of Sphingofungin F, for instance, requires the precise installation of four contiguous stereocenters.[6][7] A convergent and powerful strategy involves the addition of a complex organometallic nucleophile to Garner's aldehyde to set the C4 and C5 stereocenters, followed by further elaboration of the carbon chain.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and checkpoints for researchers.
Protocol 1: Synthesis of (S)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
This procedure starts from commercially available L-serine methyl ester hydrochloride.
Materials:
-
L-Serine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
2,2-Dimethoxypropane (DMP)
-
Boric acid trifluoride etherate (BF₃·OEt₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), Acetone, Methanol (MeOH)
Procedure:
-
N-Boc Protection: To a suspension of L-serine methyl ester hydrochloride (1.0 equiv) in THF, add Et₃N (2.2 equiv) and cool to 0 °C. Add a solution of (Boc)₂O (1.1 equiv) in THF dropwise. Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate. Extract the aqueous phase with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-L-serine methyl ester.
-
Acetonide Formation: Dissolve the crude ester in acetone. Add 2,2-dimethoxypropane (1.5 equiv) followed by a catalytic amount of BF₃·OEt₂ (0.05 equiv). Stir at room temperature for 4 hours.
-
Quenching and Extraction: Quench the reaction with aqueous sodium bicarbonate solution. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected ester.
-
Reduction to Alcohol: Dissolve the protected ester in a 1:1 mixture of THF/MeOH and cool to 0 °C. Add NaBH₄ (1.5 equiv) portion-wise over 30 minutes. Stir at 0 °C for 2 hours.
-
Final Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel chromatography (e.g., 30% Ethyl Acetate in Hexanes) to afford the title compound as a colorless oil or white solid.
Protocol 2: Swern Oxidation to Garner's Aldehyde
This protocol converts the stable alcohol precursor into the highly versatile Garner's aldehyde. Caution: This reaction generates carbon monoxide and dimethyl sulfide (strong odor); perform in a well-ventilated fume hood.
Materials:
-
(S)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate (from Protocol 1)
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Activator Preparation: To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (0.2 M), cool the flask to -78 °C (dry ice/acetone bath). Add a solution of DMSO (2.5 equiv) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes.
-
Alcohol Addition: Add a solution of the alcohol (1.0 equiv) in DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Base Quench: Add DIPEA (5.0 equiv) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Garner's aldehyde, which can often be used without further purification.[8][9][10]
Protocol 3: Synthesis of (S)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate
This protocol utilizes an Appel reaction to convert the alcohol to the target bromide.
Materials:
-
(S)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate (from Protocol 1)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a solution of the alcohol (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous DCM at 0 °C, add PPh₃ (1.5 equiv) portion-wise.
-
Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether. Concentrate the filtrate and purify the crude product by silica gel chromatography (e.g., 10% Ethyl Acetate in Hexanes) to yield the title bromomethyl compound.
Data Summary
| Protocol | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | L-Serine methyl ester HCl | (Boc)₂O, DMP, NaBH₄ | (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | 70-85% (over steps) |
| 2 | Alcohol from Protocol 1 | (COCl)₂, DMSO, DIPEA | Garner's Aldehyde | 85-95% |
| 3 | Alcohol from Protocol 1 | CBr₄, PPh₃ | (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | 75-90% |
Conclusion
The N-Boc-4-(substituted)-2,2-dimethyloxazolidine framework, derived from L-serine, represents a cornerstone of modern asymmetric synthesis. While Garner's aldehyde is the most prominent member of this family for complex C-C bond formations, its precursor alcohol provides a stable entry point to the system. The corresponding bromomethyl derivative, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, serves as a potent and crystalline electrophilic partner. Its stability compared to the aldehyde makes it an attractive alternative for introducing the chiral serine-derived motif via substitution reactions with a range of carbon and heteroatom nucleophiles. By understanding the interconversion and specific applications of each member of this building block family, researchers are well-equipped to design and execute efficient and stereocontrolled syntheses of high-value natural products and pharmaceutical agents.
References
-
W. F. Cheng, Y. F. Chen, Y. S. Lin, G. H. Lee, Y. H. Chen, C. W. Yu. (2002). Total Synthesis of Sphingofungin F. Organic Letters, 4(25), 4403–4405. Available from: [Link]
-
F. F. Gan, S. B. Yang, Y. C. Luo, W. B. Yang, P. F. Xu. (2010). Total Synthesis of Sphingofungin F Based on Chiral Tricyclic Iminolactone. The Journal of Organic Chemistry, 75(8), 2755–2758. Available from: [Link]
-
Cheng, W. F., Chen, Y. F., Lin, Y. S., Lee, G. H., Chen, Y. H., & Yu, C. W. (2002). Total synthesis of sphingofungin F. Organic letters, 4(25), 4403–4405. Available from: [Link]
-
Gan, F. F., Yang, S. B., Luo, Y. C., Yang, W. B., & Xu, P. F. (2010). Total synthesis of sphingofungin F based on chiral tricyclic iminolactone. The Journal of organic chemistry, 75(8), 2755–2758. Available from: [Link]
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. Available from: [Link]
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Aalto University Research Portal. Available from: [Link]
-
Kwo, A. C. (2018). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Reductive Amination Tandem Sequence. Part II. Rhodium-Catalyzed Asymmetric Hydroformylation of 1,2-Disubstituted Olefins. University of Wisconsin-Madison. Available from: [Link]
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Available from: [Link]
-
Kobayashi, J., & Ishibashi, M. (2007). Synthesis and absolute structure of manzacidin B. Organic Letters, 9(9), 1765–1767. Available from: [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available from: [Link]
-
Dondoni, A., & Perrone, D. (2004). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Organic Syntheses, 80, 140. Available from: [Link]
-
Kim, H., & Lee, H. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. Available from: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 4. Synthesis and absolute structure of manzacidin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of sphingofungin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Diastereoselective Alkylation of Enolates with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine for Asymmetric Synthesis
Introduction: A Chiral Electrophile for Advanced Amino Acid Synthesis
In the landscape of modern pharmaceutical and drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are essential tools for constructing complex molecules with precise three-dimensional architectures, which in turn dictates their biological activity.[1][2] N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine emerges as a highly valuable chiral electrophile, designed for the asymmetric synthesis of non-proteinogenic α-amino acids and their derivatives.[3][4] These unnatural amino acids are critical components in the development of peptide-based therapeutics, enzyme inhibitors, and novel molecular probes.[5]
This reagent incorporates several key features:
-
A Chiral Scaffold: The oxazolidine ring, derived from a chiral amino alcohol, establishes a defined stereochemical environment.
-
An Electrophilic Center: The bromomethyl group serves as a reactive site for nucleophilic substitution by enolates.[6]
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom, preventing side reactions, and can be removed under acidic conditions without compromising other functionalities. The 2,2-dimethylacetonide protects the hydroxyl group and can also be cleaved under acidic conditions.[1]
This application note provides a comprehensive guide to the use of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in the diastereoselective alkylation of ketone and ester enolates. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the subsequent transformation of the alkylated products.
Mechanistic Rationale: Achieving Stereocontrol
The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis.[7][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic enolate attacks an electrophilic alkyl halide.[9][10] The key to achieving asymmetry in this process when using an achiral enolate is the use of a chiral electrophile like N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
The stereochemical outcome of the reaction is dictated by the steric environment of the oxazolidine ring. The bulky N-Boc and gem-dimethyl groups effectively shield one face of the molecule, directing the incoming nucleophilic enolate to attack the bromomethyl group from the less hindered face. This facial selectivity leads to the preferential formation of one diastereomer.
Key Steps in the Mechanism:
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is required to quantitatively and irreversibly deprotonate the α-carbon of the carbonyl compound.[11] This prevents side reactions and ensures a high concentration of the reactive enolate. The choice of base and conditions can also influence the regioselectivity of enolate formation in unsymmetrical ketones (kinetic vs. thermodynamic control).[12]
-
Nucleophilic Attack (SN2): The generated enolate attacks the electrophilic carbon of the bromomethyl group on the chiral oxazolidine.
-
Stereoinduction: The steric bulk of the N-Boc and gem-dimethyl groups on the oxazolidine ring directs the enolate to approach from the least hindered trajectory, thus establishing a new stereocenter with a predictable configuration.
-
Product Formation: The reaction yields a new, more complex molecule with the chiral oxazolidine moiety appended to the carbonyl compound, with a high degree of diastereoselectivity.
Experimental Protocols
Safety and Handling
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: This compound is an alkylating agent and should be handled with care. It may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Handle in a well-ventilated fume hood.
-
Lithium Diisopropylamide (LDA): LDA is a strong, pyrophoric base. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). Solutions of LDA are typically used.
-
Solvents: Anhydrous solvents are critical for the success of this reaction. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
Protocol 1: Alkylation of a Ketone Enolate (Example: Cyclohexanone)
This protocol outlines the general procedure for the alkylation of a symmetrical ketone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (CAS: 1192488-15-5)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
LDA Preparation (In situ): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction). b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Add diisopropylamine (1.1 equivalents) via syringe. d. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. e. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool back down to -78 °C.
-
Enolate Formation: a. In a separate flame-dried flask under nitrogen, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF. b. Slowly add the ketone solution to the pre-formed LDA solution at -78 °C via syringe or cannula. c. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: a. Dissolve N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.2 equivalents) in a minimal amount of anhydrous THF. b. Add this solution dropwise to the enolate solution at -78 °C. c. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting ketone. The reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) if the reaction is sluggish, but this may impact diastereoselectivity.
-
Workup and Purification: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water and ethyl acetate. d. Separate the layers and extract the aqueous layer with ethyl acetate (2x). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure alkylated product.
Data and Expected Outcomes
While specific yield and diastereoselectivity data for every possible substrate is beyond the scope of this note, reactions of this type are generally expected to proceed with good to excellent results.
| Substrate Type | Base | Electrophile | Expected Yield | Expected Diastereomeric Ratio (d.r.) |
| Symmetrical Ketone | LDA | N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | 60-85% | >90:10 |
| Ester (e.g., Propionate) | LDA | N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | 65-90% | >90:10 |
Note: Diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chromatographic separation of the diastereomers. Yields are highly dependent on substrate, reaction scale, and purity of reagents.
Applications in Synthesis: Accessing Non-Proteinogenic Amino Acids
The primary utility of the alkylated products lies in their straightforward conversion to valuable chiral non-proteinogenic amino acids. The oxazolidine and Boc protecting groups can be removed under acidic conditions to unmask the amino alcohol functionality, which can then be oxidized to the corresponding carboxylic acid.
Synthetic Transformation Pathway:
-
Deprotection: Treatment of the alkylated product with a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) removes both the Boc group and the acetonide, yielding a chiral amino alcohol.
-
Oxidation: The primary alcohol of the resulting amino alcohol can be selectively oxidized to a carboxylic acid using various methods (e.g., Jones oxidation, TEMPO-mediated oxidation) to furnish the final non-proteinogenic α-amino acid.
This versatile pathway allows for the synthesis of a diverse library of α-amino acids with novel side chains, which are invaluable for peptide and medicinal chemistry research.[3]
Conclusion
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a powerful and reliable chiral electrophile for the asymmetric alkylation of enolates. The reaction proceeds with a high degree of stereocontrol, governed by the steric hindrance of the oxazolidine scaffold. The protocols outlined in this application note provide a robust framework for researchers to successfully employ this reagent in the synthesis of enantiomerically enriched compounds, particularly as precursors to non-proteinogenic amino acids. The straightforward reaction conditions and high diastereoselectivity make this an attractive method for applications in drug discovery and development.
References
-
Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of enantiomerically pure non proteinogenic β-amino acids. Retrieved from [Link]
-
Evans, M. (2023, February 15). Alkylation of Enolates [Video]. YouTube. Retrieved from [Link]
- Hirao, T., et al. (1982). Palladium-catalyzed allylic alkylation of lithium enolates of ketones. Tetrahedron Letters, 23(32), 3331-3334.
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
- Trost, B. M., & Keinan, E. (1980). Tin enolates in palladium-catalyzed allylic alkylation. Tetrahedron Letters, 21(27), 2591-2594.
- Negishi, E., et al. (1983). Palladium-catalyzed allylic alkylation of boron enolates. Tetrahedron Letters, 24(47), 5181-5184.
- van der Donk, W. A., et al. (2008). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of organic chemistry, 73(15), 5851–5860.
- Stoltz, B. M., et al. (2007). Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. Journal of the American Chemical Society, 129(36), 11156–11165.
- Chemical Communications. (2015). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.
-
MySkinRecipes. (n.d.). N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters. Retrieved from [Link]
- Boyles, S. J. (2024).
- Organic Letters. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8829–8834.
- Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
-
Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
- Hungarian Journal of Industry and Chemistry. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Non-Proteinogenic Amino Acids with Three Chiral Centres. Retrieved from [Link]
-
YouTube. (2024, August 25). LDA| Lithium diisopropylamide|Li-Enolate| Cross-Aldol|Problem Solved. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Diastereoselective reactions of enolates. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the products of the following reactions. (c). Retrieved from [Link]
-
NIH. (n.d.). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of non-proteinogenic amino acids (NPAAs) as drugs.... Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. Retrieved from [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 8. Predict the products of the following reactions. (c) | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-Boc-4-(broMoMethyl)-2,2-diMethyloxazolidine - Safety Data Sheet [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" protecting group stability under acidic conditions
A Guide to Protecting Group Stability Under Acidic Conditions for Researchers, Scientists, and Drug Development Professionals.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine under acidic conditions. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-tested experience to help you navigate the challenges of selective deprotection and minimize side reactions in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of acidic instability in N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine?
The primary acidic liability of this molecule is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is specifically designed to be cleaved under acidic conditions to liberate the free amine.[1] However, it is crucial to recognize that the 2,2-dimethyloxazolidine ring is also susceptible to acid-catalyzed hydrolysis. Therefore, a careful selection of reaction conditions is necessary to achieve selective deprotection.
Q2: What is the mechanism of acidic Boc group cleavage?
The deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes to release carbon dioxide and the free amine.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the acidic treatment of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS or TLC analysis shows a significant amount of starting material remaining after the reaction.
-
Low yield of the desired deprotected amine.
Potential Causes & Recommended Actions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2] The rate of Boc cleavage can have a second-order dependence on the acid concentration. |
| Inadequate Reaction Time or Temperature | Most Boc deprotections are carried out at room temperature.[5] If the reaction is sluggish, consider increasing the reaction time and monitor the progress closely by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be attempted, but be aware that this may increase the risk of side reactions, including cleavage of the oxazolidine ring.[5] |
| Steric Hindrance | The steric bulk around the Boc-protected nitrogen can impede the approach of the acid. In such cases, more forcing conditions like a higher acid concentration or longer reaction times may be necessary.[5] |
Issue 2: Undesired Cleavage of the 2,2-Dimethyloxazolidine Ring
Symptoms:
-
Formation of byproducts corresponding to the ring-opened amino alcohol.
-
Complex product mixture observed by NMR, LC-MS, or TLC.
Potential Causes & Recommended Actions:
| Cause | Recommended Action |
| Harsh Acidic Conditions | The 2,2-dimethyloxazolidine ring is susceptible to acid-catalyzed hydrolysis.[3] To minimize this, use the mildest acidic conditions that still effectively cleave the Boc group. This could involve using a lower concentration of TFA (e.g., 10-20% in DCM) or exploring weaker acids. |
| Prolonged Reaction Times | Extended exposure to strong acids increases the likelihood of oxazolidine ring opening. It is crucial to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent over-reaction. |
| Presence of Water | Water can participate in the hydrolysis of the oxazolidine ring. Ensure that anhydrous solvents and reagents are used, especially when working with strong acids. |
Issue 3: Formation of t-Butylation Byproducts
Symptoms:
-
Observation of product masses corresponding to the addition of a tert-butyl group (+56 Da) to the desired product or other nucleophilic sites in the molecule.
Potential Causes & Recommended Actions:
| Cause | Recommended Action |
| Reactive tert-Butyl Cation | The tert-butyl cation generated during Boc deprotection is a potent electrophile that can alkylate nucleophilic functional groups.[2][6] |
| Absence of a Scavenger | To prevent t-butylation, it is highly recommended to use a scavenger in the reaction mixture. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole, which effectively trap the tert-butyl cation.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in dichloromethane (DCM).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the substrate solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[5]
-
The product is typically isolated as the TFA salt.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[5]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[5]
Visualizing the Chemistry
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- BenchChem. (2025). Stability issues with Tos-O-C4-NH-Boc under acidic conditions.
- Semantic Scholar. (n.d.).
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (2025, August 10).
- ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?.
- NIH. (n.d.). N-Boc Amines to Oxazolidinones via Pd(II)
- ResearchGate. (2025, August 6).
- Master Organic Chemistry. (2018, June 7).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2025, August 5). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.
- FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Sigma-Aldrich. (n.d.). Boc-deprotection-methods.
- MySkinRecipes. (n.d.). N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- ChemicalBook. (2022, August 11). N-Boc-4-(broMoMethyl)
- Biosynth. (n.d.). N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | 1192488-15-5 | SXB48815.
- TSI Journals. (2015).
- Sigma-Aldrich. (n.d.). (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethyl-oxazolidine | C5H11NO | CID 550697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine Under Basic Conditions
Welcome to the technical support center for "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine." This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we will address common questions and troubleshooting scenarios related to the stability of its protecting groups under basic conditions. Our aim is to provide you with the in-depth technical insights and practical guidance necessary to navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Question 1: What is the general stability profile of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine under basic conditions?
Answer: N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine possesses two key protecting groups: the N-Boc (tert-butoxycarbonyl) group and the 2,2-dimethyloxazolidine ring.
-
N-Boc Group: The N-Boc group is generally considered stable under a wide range of basic and nucleophilic conditions.[1][2][3] It is prized for its orthogonality to other protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenolysis).[1][2] Cleavage of the Boc group typically requires acidic conditions.[1][4] However, it's important to note that under certain strenuous basic conditions, particularly with strong, non-nucleophilic bases and in the presence of electron-withdrawing groups, the N-Boc group can be cleaved.[5]
-
Oxazolidine Ring: The 2,2-dimethyloxazolidine ring, formed from an amino alcohol, is an acetal. Acetal stability is pH-dependent. While they are generally stable to bases, they are susceptible to hydrolysis under acidic conditions.[6] The hydrolysis of oxazolidines is the reverse of their formation, yielding the corresponding amino alcohol and aldehyde or ketone.[6] In the context of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, which is derived from Garner's aldehyde, the oxazolidine ring is known to be configurationally stable.[7][8][9]
Question 2: I am performing a reaction with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Should I be concerned about the stability of the N-Boc group?
Answer: Yes, caution is warranted. While the N-Boc group is robust, strong, non-nucleophilic bases can promote its cleavage, although this is not as common as acid-catalyzed deprotection.[5] The mechanism can involve deprotonation of the amine, leading to the formation of an isocyanate intermediate, which is then hydrolyzed upon workup.[5] This is more likely to occur with primary amines where the proton on the nitrogen is more accessible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-Boc stability with strong bases.
Question 3: My reaction involves an aqueous basic workup (e.g., washing with aqueous NaOH or K₂CO₃). Is the oxazolidine ring at risk of hydrolysis?
Answer: The oxazolidine ring is generally stable to basic conditions. However, prolonged exposure to strongly basic aqueous solutions, especially at elevated temperatures, could potentially lead to slow hydrolysis. The rate of hydrolysis is significantly influenced by the substituents on the ring. For N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, the gem-dimethyl group at the 2-position provides steric hindrance that contributes to its stability.
Key Considerations for Basic Aqueous Workup:
| Condition | Risk of Oxazolidine Hydrolysis | Recommendation |
| Mild Base (e.g., NaHCO₃, K₂CO₃) | Low | Standard procedure, generally safe. |
| Strong Base (e.g., NaOH, KOH) | Moderate (with prolonged exposure or heat) | Minimize contact time. Perform extractions at room temperature or below. |
| Elevated Temperature | High | Avoid heating during aqueous basic workup if possible. |
Question 4: I am using an amine as a base in my reaction (e.g., triethylamine, DIPEA). Will this affect the stability of the N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine?
Answer: Amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used in reactions involving N-Boc protected compounds and are generally considered compatible.[1] The N-Boc group is stable to these conditions. The oxazolidine ring is also stable in the presence of amine bases in anhydrous conditions.
However, a potential side reaction to be aware of is the nucleophilic attack of the amine base on the bromomethyl group. While hindered tertiary amines like DIPEA are less likely to act as nucleophiles, less hindered amines could potentially displace the bromide, leading to the formation of a quaternary ammonium salt. The likelihood of this side reaction depends on the nucleophilicity of the amine, the reaction temperature, and the concentration of the reactants.
Experimental Protocol: Monitoring for Side Reactions with Amine Bases
Objective: To detect the formation of byproducts resulting from the reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with an amine base.
Materials:
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
TLC plates (silica gel)
-
LC-MS system
Procedure:
-
Set up a small-scale control reaction containing N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine and the amine base in the chosen solvent.
-
Run a parallel reaction that includes all reactants for your main experiment.
-
Monitor both reactions over time using Thin Layer Chromatography (TLC).
-
Co-spot the starting material and the reaction mixture.
-
Look for the appearance of new spots, particularly those with lower Rf values, which could indicate the formation of more polar quaternary ammonium salts.
-
-
At various time points, take aliquots from the reaction mixture and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Search for the mass of the expected product as well as the mass corresponding to the quaternized byproduct.
-
Question 5: Can organometallic reagents like Grignard reagents or organolithiums cause deprotection or ring opening?
Answer: Organometallic reagents are strong bases and potent nucleophiles. Their interaction with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine can be complex.
-
N-Boc Group: The carbonyl of the Boc group can be attacked by organometallic reagents, although this is generally less favorable than reaction at more electrophilic sites.
-
Oxazolidine Ring: The oxazolidine ring is generally stable to organometallic reagents. In fact, the parent compound, Garner's aldehyde, readily undergoes addition of organometallic reagents to the aldehyde function without affecting the oxazolidine ring.[7][8]
-
Bromomethyl Group: This is the most likely site of reaction. Organometallic reagents can act as nucleophiles and displace the bromide.
Potential Reaction Pathways with Organometallic Reagents:
Caption: Possible reaction pathways with organometallic reagents.
Recommendation: When using organometallic reagents, it is crucial to control the reaction temperature (typically low temperatures like -78 °C) and stoichiometry to favor the desired reaction at the bromomethyl group and minimize side reactions.
References
-
Frank, X. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. National Institutes of Health. Retrieved from [Link]
-
Frank, X. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. Retrieved from [Link]
-
White, M. C., et al. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. National Institutes of Health. Retrieved from [Link]
-
White, M. C., et al. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. WordPress. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Smietana, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]
-
Chem.merck. (n.d.). Garner's Aldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. ACS Publications. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (n.d.). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. Oxazolidine - Wikipedia [en.wikipedia.org]
- 7. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Garner's Aldehyde [drugfuture.com]
Technical Support Center: Synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. This valuable chiral building block is a cornerstone in the asymmetric synthesis of complex molecules and pharmaceutical intermediates.[1] Its preparation, typically involving the bromination of the corresponding alcohol, (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate, requires careful control to prevent side reactions that can compromise yield and purity.
This guide is structured to provide direct, actionable advice to researchers encountering common issues during this transformation. We will delve into the causality behind these challenges and provide field-proven protocols to overcome them.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Problem 1: Low or No Product Yield with Significant Unreacted Starting Material
Question: I've run the reaction overnight, but TLC and NMR analysis show mostly unreacted starting alcohol. What went wrong?
Answer: This is a common issue often related to reagent quality, reaction conditions, or moisture. The conversion of the primary alcohol to the bromide, especially via an Appel-type reaction (using PPh₃/CBr₄), is highly sensitive to these factors.[2][3]
Possible Causes & Solutions:
-
Degraded Reagents: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) over time, while carbon tetrabromide (CBr₄) can sublime or degrade.
-
Action: Always use freshly opened or purified reagents. PPh₃ can be recrystallized from ethanol. Ensure CBr₄ is a clean, white solid.
-
-
Insufficient Reagent Stoichiometry: An excess of the brominating reagents is often required to drive the reaction to completion.
-
Action: Increase the stoichiometry of PPh₃ and CBr₄ to 1.2-1.5 equivalents each relative to the alcohol. See the protocol below for a validated starting point.
-
-
Presence of Moisture: Water will consume the activated phosphonium intermediate, quenching the reaction and reducing yield.
-
Action: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Low Reaction Temperature: While the reaction is typically run at 0 °C to room temperature to minimize side reactions, insufficient thermal energy can lead to a stalled reaction.[4]
-
Action: After adding reagents at 0 °C, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress carefully by TLC.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Product is Contaminated with a Major, Sparingly Soluble White Solid
Question: After workup, my crude product is mixed with a large amount of a white solid that is difficult to remove by column chromatography. What is it and how do I get rid of it?
Answer: This solid is almost certainly triphenylphosphine oxide (TPPO), the stoichiometric byproduct of the Appel reaction.[3][5] Its polarity is often similar to the desired product, making chromatographic separation tedious.
Solutions:
-
Optimized Chromatography:
-
Action: Use a less polar solvent system for your column (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration). TPPO is more polar than the target bromide and should elute later. Dry-loading the crude material onto silica can improve separation.
-
-
Pre-Purification by Precipitation/Filtration:
-
Action: After the reaction is complete, concentrate the mixture, then add a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate (e.g., 5:1). TPPO has low solubility in these solvents and will precipitate. The mixture can then be cooled and filtered to remove the bulk of the TPPO before proceeding to column chromatography.
-
-
Aqueous Extraction (Less Common for TPPO):
-
Action: While TPPO is largely organic-soluble, washing the organic layer with cold, dilute HCl may help remove any residual basic phosphine species, slightly simplifying the purification.
-
Problem 3: NMR Spectrum Shows Unexpected Alkene Signals (Vinyl Protons)
Question: My proton NMR shows signals around 5-6 ppm that I can't account for, and the integration for my desired product is low. What is this impurity?
Answer: The presence of vinyl protons strongly suggests an elimination side reaction has occurred, forming an undesired alkene byproduct. This happens when the intermediate oxyphosphonium salt is subjected to conditions that favor elimination over Sₙ2 substitution.
Causality & Prevention:
-
Cause: The primary cause is often elevated temperature. The Appel reaction can be exothermic, and if the addition of reagents is too fast without proper cooling, localized heating can promote the E2 elimination pathway.
-
Prevention:
-
Strict Temperature Control: Maintain the reaction vessel in an ice bath (0 °C) during the addition of PPh₃ and CBr₄. Add the reagents slowly and portion-wise.
-
Choice of Base (if applicable): If a base is used (less common in standard Appel protocols but sometimes added), avoid strong, sterically hindered bases that favor elimination. Imidazole or pyridine are sometimes used as catalysts and are less likely to cause this issue than, for example, potassium tert-butoxide.[6]
-
Reaction Pathways: Desired Sₙ2 vs. Undesired E2
Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare the starting material, (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate?
The most common and cost-effective route starts from the chiral amino acid L-Serine.[7] The process involves:
-
Protection of the amine group with Di-tert-butyl dicarbonate (Boc₂O).
-
Reduction of the carboxylic acid to a primary alcohol, often via a methyl ester intermediate which is then reduced with a mild reducing agent like NaBH₄.
-
Protection of the resulting diol (serinol) by forming the oxazolidine ring with 2,2-dimethoxypropane or acetone under acidic catalysis.
Q2: Are there alternatives to the Appel reaction for this bromination?
Yes, phosphorus tribromide (PBr₃) is a common alternative. However, it presents its own challenges.
| Feature | Appel Reaction (PPh₃/CBr₄) | Phosphorus Tribromide (PBr₃) |
| Conditions | Mild, neutral conditions.[2] | Can generate acidic HBr in situ. |
| Byproducts | Triphenylphosphine oxide (solid). | Phosphorous acid (water-soluble). |
| Side Reactions | Elimination at high temperatures. | Potential for Boc-deprotection or oxazolidine ring opening under acidic conditions.[8] |
| Recommendation | Generally preferred for acid-sensitive substrates like this one. | Viable, but requires careful pH control during reaction and workup. |
Q3: How should the final product, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, be stored?
The bromomethyl group makes this compound a potent alkylating agent. It is sensitive to moisture (hydrolysis back to the alcohol) and can degrade over time, especially at room temperature.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal for long-term storage, 2-8 °C for short-term).
-
Handling: It is recommended to use the product as quickly as possible after synthesis and purification.[1]
Validated Experimental Protocol
Appel Bromination of (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
-
Preparation: Add the starting alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous dichloromethane (DCM), using approximately 10 mL per gram of alcohol.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Add triphenylphosphine (1.3 eq) and carbon tetrabromide (1.3 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The product (bromide) will have a higher Rf value than the starting material (alcohol).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether (approx. 20 mL per gram of starting alcohol) to the crude residue. Stir for 15 minutes. The triphenylphosphine oxide byproduct should precipitate.
-
Filter the mixture through a pad of Celite, washing the filter cake with a small amount of cold diethyl ether.
-
Concentrate the filtrate.
-
-
Purification: Purify the resulting oil/solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the title compound as a colorless oil or low-melting solid. Confirm structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
References
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]
-
Wikipedia. (n.d.). Serinol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 17). Appel Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
- Google Patents. (1990). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
- Google Patents. (1985). US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom.
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15457-15473. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2012). An Expeditious Synthesis of[7][9]Isoxazolidin-5-ones and[7][9]Oxazin-6-ones from Functional Allyl Bromide Derivatives. Molecules, 17(5), 5627-5640. Available at: [Link]
Sources
- 1. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. An Expeditious Synthesis of [1,2]Isoxazolidin-5-ones and [1,2]Oxazin-6-ones from Functional Allyl Bromide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Serinol - Wikipedia [en.wikipedia.org]
Technical Support Center: Preserving Stereochemical Integrity in Reactions with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Welcome to the technical support guide for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization during synthetic applications of this valuable chiral building block. Derived from serine, this reagent is instrumental in introducing a chiral C3 unit, but its stereocenter is susceptible to epimerization under suboptimal conditions. This guide offers troubleshooting advice, optimized protocols, and mechanistic insights to ensure the stereochemical integrity of your products.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine and why is it used?
A1: N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a versatile chiral building block derived from either L-serine or D-serine.[1] The oxazolidine ring serves as a protected form of an amino alcohol, while the N-Boc group protects the nitrogen atom. Its primary utility comes from the bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions (typically Sₙ2).[2] This allows for the stereospecific introduction of a chiral fragment, making it a valuable intermediate in the synthesis of complex molecules like pharmaceuticals and natural products.[][4][5]
Q2: What is racemization and why is it a critical issue with this reagent?
A2: Racemization is the conversion of a single, pure enantiomer into an equal mixture of both enantiomers (a racemate). The chiral center in N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is the carbon at the 4-position (C4) of the oxazolidine ring. The hydrogen atom attached to this carbon is acidic due to its proximity to the electronegative nitrogen and the overall electron-withdrawing environment. Under certain conditions, particularly with strong bases, this proton can be abstracted to form a planar, achiral intermediate.[6] Reprotonation of this intermediate is non-stereospecific, leading to a mixture of both (R) and (S) configurations and a loss of enantiomeric purity in the final product. This is a major concern in drug development, where different enantiomers can have vastly different biological activities.[7][8]
Q3: What is the primary reaction type for this molecule, and how does it relate to stereochemistry?
A3: The bromomethyl group is a primary alkyl halide, which strongly favors the Sₙ2 (bimolecular nucleophilic substitution) reaction mechanism.[9] A key feature of the Sₙ2 reaction is that it proceeds with a complete inversion of stereochemistry at the electrophilic carbon.[10][11] However, in this molecule, the reaction occurs at the achiral CH₂Br carbon, not the chiral C4 center. Therefore, the Sₙ2 reaction itself should not affect the stereochemistry of the C4 position. The desired outcome is the preservation of the original C4 configuration. Any loss of stereochemical purity (racemization) indicates a competing side reaction, most commonly base-mediated epimerization.[6]
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses the common issue of observing low enantiomeric excess (e.e.) in your product.
Problem: My final product shows significant racemization (low e.e.). What are the likely causes and how can I fix it?
The primary causes of racemization with this reagent are almost always related to the reaction conditions, specifically the choice of base, solvent, temperature, and reaction time.
Cause 1: Inappropriate Base Selection
The base is the most critical factor. Its role is often to deprotonate a nucleophile, but it can also abstract the acidic C4-proton, initiating racemization.
-
Explanation: Strong, non-nucleophilic bases or excessive amounts of a moderately strong base can readily deprotonate the C4 position. The resulting planar carbanion intermediate loses its stereochemical memory.
-
Solution:
-
Use a Weaker Base: Opt for milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or DBU. Carbonates are often sufficient to deprotonate common nucleophiles (e.g., phenols, thiols) without causing significant epimerization.
-
Sterically Hindered Bases: If a stronger organic base is needed, a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) can sometimes be a better choice than less hindered amines, as its bulk may disfavor abstraction of the C4 proton.[6]
-
Stoichiometry is Key: Use the minimum effective amount of base, ideally 1.0 to 1.2 equivalents relative to the nucleophile.
-
| Base Type | Example | Risk of Racemization | Recommended Use Case |
| Strong Organometallic/Hydride | n-BuLi, NaH, LDA | Very High | Not recommended; for deprotonating very weak acids only. |
| Strong Organic Amine | DBU, TBD | High | Generally avoid; risk of C4 proton abstraction is significant. |
| Hindered Organic Amine | DIEA | Moderate | Use at low temperatures when a soluble organic base is required. |
| Inorganic Carbonate | K₂CO₃, Cs₂CO₃ | Low | Recommended starting point for most nucleophiles (phenols, thiols, etc.). |
Cause 2: Elevated Reaction Temperature
-
Explanation: Higher temperatures provide the activation energy needed for undesirable side reactions, including epimerization.[12][13] The rate of racemization often increases more dramatically with temperature than the rate of the desired Sₙ2 reaction.
-
Solution:
-
Run Reactions at or Below Room Temperature: Start reactions at 0 °C and allow them to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Low-Temperature Base Addition: If using a stronger base, add it slowly at a low temperature (e.g., -20 °C to 0 °C) to control any exotherm and minimize the time the substrate is exposed to basic conditions at higher temperatures.
-
Cause 3: Incorrect Solvent Choice
-
Explanation: The solvent influences the reactivity of both the base and the nucleophile. Polar protic solvents (like ethanol or methanol) can solvate the nucleophile, reducing its reactivity, and may not be ideal. Polar aprotic solvents are generally preferred for Sₙ2 reactions.[9]
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like DMF, acetonitrile (ACN), or acetone are excellent choices. They effectively dissolve the reactants and promote the Sₙ2 mechanism without interfering.
-
Avoid Overly Coordinating Solvents: While effective, solvents like DMSO can sometimes accelerate base-mediated decomposition or epimerization. Use with caution and at lower temperatures.
-
Cause 4: Prolonged Reaction Time
-
Explanation: The longer the chiral starting material is exposed to potentially racemizing conditions (especially in the presence of base), the greater the opportunity for epimerization to occur.
-
Solution:
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. Work up the reaction as soon as the starting material is consumed.
-
Do Not Let Reactions Run Unnecessarily: Avoid letting reactions stir overnight if they are complete within a few hours.
-
Mechanistic Insights into Racemization
Understanding the competing chemical pathways is crucial for designing robust, stereospecific reactions.
Diagram: Desired Sₙ2 Pathway vs. Undesired Epimerization
Caption: Competing pathways for reactions of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
Recommended Experimental Protocol
This protocol provides a generalized, robust starting point for the alkylation of a phenolic nucleophile, designed to minimize racemization.
Objective: To synthesize (S)-tert-butyl 4-((4-cyanophenoxy)methyl)-2,2-dimethyloxazolidine-3-carboxylate with high enantiomeric purity.
Materials:
-
(S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
-
4-cyanophenol (Nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Substrate Addition: To the stirring slurry, add a solution of (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.1 eq) in a small amount of anhydrous acetonitrile dropwise over 5 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete in 4-8 hours.
-
Work-up:
-
Once the starting bromide is consumed, filter the reaction mixture through a pad of celite to remove the inorganic solids. Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (~20 mL per mmol of starting phenol).
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
-
Crucial Parameters to Prevent Racemization:
-
Base: K₂CO₃ is mild and effective. Avoid stronger bases.
-
Temperature: Maintain the reaction at room temperature (~20-25 °C). Do not heat.
-
Monitoring: Do not allow the reaction to proceed significantly longer than necessary.
References
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2021). PubMed Central.
- Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019).
- A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. (n.d.). Benchchem.
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025).
- N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. (n.d.). MySkinRecipes.
- Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024).
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2025).
- Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (n.d.). ETH Zurich Research Collection.
- Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017).
- Epimerisation in Peptide Synthesis. (n.d.). PubMed Central - NIH.
- SN1 lead to racemic mixture whereas SN 2 give rise to inverted product. Explain why?. (2018). Toppr.
- (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). (n.d.). Amerigo Scientific.
- Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde 95. (n.d.). Sigma-Aldrich.
- (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. (n.d.). Sigma-Aldrich.
- Chem 350 Jasperse Ch. 6 Notes. (n.d.). [No Source]
- SN2 Stereochemistry. (n.d.). Chemistry Steps.
- 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PubMed Central - NIH.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TSI Journals.
- Chiral Building Blocks Selection. (n.d.). Enamine.
- Technical Support Center: Strategies to Minimize Racemization During Synthesis. (2025). Benchchem.
- Technical Support Center: Preventing Racemization During Peptide Coupling. (2025). Benchchem.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 12. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nucleophilic Substitution Reactions of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts and side reactions encountered during nucleophilic substitution reactions with this versatile chiral building block.
Introduction: The Utility and Challenges of a Serine-Derived Building Block
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, often derived from L- or D-serine, is a valuable intermediate in the synthesis of complex chiral molecules, particularly in pharmaceutical and medicinal chemistry.[1] Its N-Boc (tert-butoxycarbonyl) protected amine and acetonide-protected 1,2-diol offer stability under a range of conditions, while the primary bromomethyl group provides a reactive handle for introducing a variety of functionalities via nucleophilic substitution.
However, the presence of a stereocenter at the C4 position, adjacent to the reactive site, introduces the potential for undesired stereochemical outcomes. Furthermore, the interplay between the substrate, nucleophile, and reaction conditions can lead to a variety of byproducts that complicate purification and reduce yields. This guide is designed to help you navigate these challenges, understand the mechanistic origins of common byproducts, and implement strategies to favor your desired reaction pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Stereochemical Integrity and Epimerization
Question 1: I'm observing a loss of enantiomeric purity in my product. What could be causing this?
Answer: A loss of enantiomeric purity, or epimerization, at the C4 position is a significant concern when working with this chiral building block. The primary cause is the abstraction of the acidic proton at C4, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a racemic or diastereomeric mixture.
Most Common Causes:
-
Strongly Basic Conditions: The use of strong, non-hindered bases can readily deprotonate the C4 position. The acidity of this proton is increased by the adjacent electron-withdrawing N-Boc group.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation, even with weaker bases.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.
Troubleshooting & Prevention:
-
Choice of Base: Opt for sterically hindered, non-nucleophilic bases. Diisopropylethylamine (DIPEA) is often a better choice than triethylamine (TEA) as its bulkiness disfavors proton abstraction at the sterically encumbered C4 position.[2] For particularly sensitive substrates, even milder bases like N-methylmorpholine (NMM) should be considered.
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. For many nucleophilic substitutions, starting at 0°C or even -78°C and slowly warming to room temperature is a good practice.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.
Protocol for Assessing Epimerization:
A reliable method to quantify the extent of epimerization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of your product.
-
Column Selection: Choose a chiral stationary phase column suitable for separating enantiomers of your product class.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol, that provides good resolution of the desired and undesired enantiomers.
-
Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The percentage of the undesired enantiomer represents the degree of epimerization.
Question 2: My starting material is degrading even before the nucleophile is added. Why is this happening?
Answer: Degradation of the starting material can occur if the reaction conditions are too harsh, leading to the cleavage of the protecting groups.
Most Common Causes:
-
Acidic Impurities: Trace acidic impurities in your reagents or solvents can lead to the cleavage of the N-Boc group. The Boc group is notoriously sensitive to acid.
-
Thermal Instability: While generally stable, prolonged heating can lead to the thermolytic deprotection of the Boc group.[3]
Troubleshooting & Prevention:
-
Reagent and Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Ensure your bases are free of their corresponding hydrohalide salts.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can lead to the formation of acidic species.
-
Moderate Temperatures: Avoid excessive heating. If a reaction requires elevated temperatures, consider if a more reactive nucleophile or a catalyst could enable the transformation under milder conditions.
Category 2: Competing Reactions - Elimination vs. Substitution
Question 3: I am observing a significant amount of an alkene byproduct. What is this, and how can I avoid it?
Answer: The formation of an alkene byproduct is a classic example of a competing elimination reaction (specifically, an E2 reaction) outcompeting the desired nucleophilic substitution (SN2 reaction). The alkene formed is likely N-Boc-4-methylene-2,2-dimethyloxazolidine.
Factors Favoring Elimination:
-
Strong, Bulky Bases: Sterically hindered bases that are poor nucleophiles, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), are designed to promote elimination by abstracting a proton from the methyl group.[4][5]
-
High Temperatures: Elimination reactions are generally favored over substitution at higher temperatures.[6]
-
Nucleophile as a Base: Many nucleophiles are also basic. If the nucleophile is a strong base, it can act as such and promote elimination.
Troubleshooting & Prevention:
-
Nucleophile/Base Selection: Choose a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases. If your desired nucleophile is a strong base (e.g., an alkoxide), consider using its conjugate acid as the solvent and a non-nucleophilic external base to generate the nucleophile in situ in low concentrations.
-
Reaction Temperature: Keep the reaction temperature as low as possible.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions over E2.
Visualizing the Competing Pathways:
Caption: Competing SN2 and E2 pathways for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
Category 3: Other Common Byproducts
Question 4: I have an impurity with a mass corresponding to the starting material but with a hydroxyl group instead of bromine. What is it?
Answer: This byproduct is almost certainly N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine, the product of hydrolysis of the starting bromomethyl compound.
Most Common Causes:
-
Adventitious Water: The presence of water in your reaction mixture, either from wet solvents, reagents, or exposure to the atmosphere, can lead to the hydrolysis of the reactive bromomethyl group.
-
Hydroxide as a Nucleophile: If your reaction is run in the presence of a hydroxide source (e.g., aqueous base), hydroxide can act as a nucleophile, displacing the bromide.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
Non-Aqueous Workup: During the workup, if your product is sensitive, minimize its contact with water.
Question 5: I've noticed a complex mixture of products, and some seem to have a different ring structure. What could be happening?
Answer: While less common under standard nucleophilic substitution conditions, intramolecular cyclization can occur, especially if the introduced nucleophile has a reactive site that can attack another part of the molecule. For instance, if the nucleophile is a long-chain amino alcohol, the newly introduced amine could potentially attack the Boc group or another electrophilic site under certain conditions.
Mitigation Strategies:
-
Protecting Group Strategy: If intramolecular reactions are a concern, you may need to reconsider your protecting group strategy for the nucleophile.
-
Reaction Conditions: Milder reaction conditions (lower temperature, weaker base) will generally disfavor complex side reactions.
Summary Table of Common Byproducts and Solutions
| Byproduct Name | Structure | Common Cause | Prevention & Troubleshooting |
| Epimerized Product | (R/S)-N-Boc-4-(substituted methyl)-2,2-dimethyloxazolidine | Strong bases, high temperatures, long reaction times | Use sterically hindered bases (e.g., DIPEA), low temperatures, and monitor reaction progress closely. |
| Elimination Product | N-Boc-4-methylene-2,2-dimethyloxazolidine | Strong, bulky bases, high temperatures | Use nucleophiles that are weak bases, keep temperatures low, and use polar aprotic solvents. |
| Hydrolysis Product | N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | Presence of water in the reaction | Use anhydrous conditions and an inert atmosphere. |
| Intramolecular Cyclization Products | Varies | Reactive functionalities on the nucleophile | Protect reactive groups on the nucleophile, use mild reaction conditions. |
Experimental Protocol: A General Procedure for Nucleophilic Substitution with Minimized Byproducts
This protocol provides a starting point for performing a nucleophilic substitution on N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine while minimizing the formation of common byproducts.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or CH₃CN).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Reagents:
-
Add your nucleophile (1.1-1.5 eq.). If the nucleophile is a salt, it can be added directly. If it is a liquid, add it dropwise.
-
If a base is required, add a sterically hindered base such as DIPEA (1.5-2.0 eq.) dropwise to the cooled solution.
-
-
Reaction:
-
Stir the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visual Workflow for the Experimental Protocol:
Caption: Step-by-step workflow for a typical nucleophilic substitution reaction.
References
-
National Center for Biotechnology Information. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. PubMed Central. [Link]
- Hughes, E. D., Ingold, C. K., & Rose, J. B. (1953). Mechanism of elimination reactions. Part XIX. Kinetics and steric course of elimination from isomeric menthyl chlorides. Journal of the Chemical Society, 3839-3845.
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
-
Chemistry LibreTexts. (2020). 8.1: General Features of Elimination. [Link]
-
Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2012). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Sources
Technical Support Center: Optimizing Alkylation Reactions with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Welcome to our dedicated technical support guide for optimizing alkylation reactions using N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. This versatile chiral building block, derived from serine, is a cornerstone for introducing a protected chiral β-amino alcohol moiety into a wide range of molecules. Its application is pivotal in synthesizing chiral ligands, amino alcohols, and complex pharmaceutical intermediates.
This guide is structured as a dynamic question-and-answer resource to directly address the common and complex challenges encountered in the lab. We will delve into the causality behind experimental choices, providing you with the rationale needed to troubleshoot and optimize your reactions effectively.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reagent and its typical applications.
Q1: What is the primary synthetic value of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine?
This reagent is an electrophilic building block designed for the stereospecific introduction of a protected (S)- or (R)-2-amino-3-hydroxypropyl group. The oxazolidine ring protects both the amine and the hydroxyl functionalities of the parent amino alcohol, while the N-Boc group enhances stability and simplifies handling. After successful alkylation, subsequent deprotection yields valuable chiral vicinal amino alcohols, which are prevalent scaffolds in pharmaceuticals and chiral catalysts.
Q2: What classes of nucleophiles are compatible with this alkylating agent?
A broad range of soft and moderately hard nucleophiles can be effectively alkylated. The reaction proceeds via a classic SN2 mechanism. Suitable nucleophiles include:
-
N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles like indoles or imidazoles.
-
O-Nucleophiles: Phenoxides and, to a lesser extent, alkoxides. Phenol alkylation often requires strong basic conditions to generate the more nucleophilic phenoxide ion.
-
S-Nucleophiles: Thiols and thiophenols, which are excellent nucleophiles and typically react under mild basic conditions to form thioethers.
-
C-Nucleophiles: Enolates and other stabilized carbanions.
The general reaction scheme is illustrated below.
Caption: General workflow for SN2 alkylation.
Q3: What are the recommended starting conditions for a trial reaction?
For a new substrate, a good starting point is crucial for gauging reactivity. The following table provides baseline conditions for different nucleophile classes.
| Nucleophile Class | Recommended Base | Solvent | Temperature (°C) | Key Considerations |
| Primary/Secondary Amines | K₂CO₃ or DIPEA | Acetonitrile (ACN) or DMF | 25 - 60 | Use a slight excess (1.1-1.5 eq.) of the amine to minimize dialkylation. |
| Thiols/Thiophenols | K₂CO₃ or Et₃N | DMF or THF | 0 - 25 | Thiols are highly nucleophilic; reactions are often rapid at room temperature. |
| Phenols | Cs₂CO₃ or NaH | DMF or DMSO | 50 - 100 | Requires stronger bases to deprotonate the phenol. Cs₂CO₃ is often effective. |
| Stabilized Carbanions | NaH or LDA | THF or DMF | -78 to 25 | Requires anhydrous conditions and an inert atmosphere. |
Section 2: Troubleshooting Guide
Even standard reactions can falter. This section provides a logical framework for diagnosing and solving common experimental issues.
Caption: A decision tree for troubleshooting alkylation reactions.
Problem Cluster 1: Low or No Product Formation
Q: My reaction shows only starting material after several hours. What are the first steps in troubleshooting?
A: When a reaction fails to initiate, systematically verify the foundational components:
-
Reagent Integrity: N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is generally stable but should be stored in a dry environment at 2-8°C. Confirm the purity of your batch via NMR or LC-MS if it is old or has been improperly stored.
-
Base Efficacy: The base is critical for deprotonating the nucleophile. If you are using a carbonate base (e.g., K₂CO₃), ensure it is finely powdered and dry to maximize surface area and reactivity. For stronger, moisture-sensitive bases like sodium hydride (NaH), ensure it was handled under strictly anhydrous conditions.
-
Solvent Quality: Polar aprotic solvents like DMF and DMSO must be anhydrous. Water can quench strong bases and hydrolyze the alkyl bromide.
Q: I am attempting to alkylate a weakly nucleophilic aniline, and the yield is poor. How can I drive the reaction to completion?
A: Weakly nucleophilic substrates require more forcing conditions to enhance their reactivity. The issue is twofold: inefficient deprotonation and slow SN2 kinetics.
-
Choice of Base: For anilines or phenols, a mild base like K₂CO₃ may not be sufficient. Switching to a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) is recommended. Cs₂CO₃ is particularly effective in DMF, as the large, soft cesium cation enhances the nucleophilicity of the corresponding anion.
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 80-100 °C) will increase the rate of the SN2 reaction. Monitor the reaction for potential decomposition of the starting material or product at higher temperatures.
-
Additives: In some cases, catalytic amounts of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive alkyl iodide is formed in situ.
Problem Cluster 2: Complex Reaction Mixture & Side Products
Q: I am alkylating a primary amine and see a second, less polar spot on my TLC, which I suspect is the dialkylated product. How can I achieve mono-alkylation?
A: This is a classic challenge in amine alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.
-
Stoichiometry Control: Use a significant excess of the starting amine (e.g., 3-5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition: Add the N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine solution dropwise over several hours to the reaction mixture containing the amine and base. This keeps the concentration of the electrophile low at all times, minimizing the chance of the product reacting again.
Caption: Competing reaction pathways in amine alkylation.
Q: My reaction with a sterically hindered substrate is giving a significant amount of an elimination byproduct. How can I favor substitution?
A: The formation of an alkene byproduct indicates a competing E2 elimination pathway. This is favored by sterically hindered substrates and strong, bulky bases.
-
Base Selection: Switch to a weaker, less sterically demanding base. For example, if you are using potassium tert-butoxide, change to potassium or cesium carbonate. Carbonates are sufficiently basic to deprotonate many nucleophiles but are less likely to promote E2 elimination.
-
Temperature: Lower the reaction temperature. SN2 reactions generally have a lower activation energy than E2 reactions, so reducing the temperature will favor the substitution pathway.
-
Solvent: Use a highly polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base, leaving a less-hindered "naked" anion that acts more as a nucleophile than a base, and they are known to accelerate SN2 reactions.
Q: I suspect the Boc or oxazolidine protecting groups are being cleaved during my reaction or workup. Why would this happen?
A: Both the N-Boc group and the acetonide-derived oxazolidine are sensitive to strong acids. Cleavage is unlikely during the alkylation itself unless acidic byproducts are generated and not quenched. More commonly, this occurs during aqueous workup.
-
Acidic Workup: Avoid quenching your reaction with strong acids (e.g., 1M HCl). If your product is basic
Technical Support Center: A Deep Dive into the Scalable Synthesis and Purification of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to your dedicated resource for the synthesis and purification of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. As a key chiral building block, the successful and scalable production of this intermediate is a critical juncture in the pipeline of many pharmaceutical and medicinal chemistry projects. This guide is structured to provide not just protocols, but a foundational understanding of the "why" behind each step, empowering you to troubleshoot and optimize with confidence.
Synthetic Strategy: A Two-Act Play from L-Serine
The most direct and scalable route to our target molecule begins with the naturally occurring and chiral amino acid, L-serine. The synthesis unfolds in two primary stages: first, the formation of a stable, protected cyclic intermediate, and second, the targeted conversion of a hydroxyl group to a bromide.
Caption: Overall synthetic workflow.
Part 1: The Foundation - Synthesis of N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine
The initial phase of this synthesis is dedicated to transforming L-serine into a stable, workable precursor. This involves a series of protections and a key cyclization reaction.
Experimental Protocol: A Scalable, One-Pot Approach
This protocol is optimized for both yield and scalability, minimizing tedious intermediate purifications.
Materials and Reagents Profile:
| Reagent | Molar Mass ( g/mol ) | Representative Quantity (for 10g L-Serine) | Recommended Purity |
| L-Serine | 105.09 | 10.0 g | >99% |
| Methanol (MeOH) | 32.04 | 200 mL | Anhydrous |
| Thionyl Chloride (SOCl₂) | 118.97 | 11.2 mL | >99% |
| Triethylamine (TEA) | 101.19 | 40 mL | >99% |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 22.8 g | >98% |
| 2,2-Dimethoxypropane (DMP) | 104.15 | 30 mL | >98% |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.9 g | Monohydrate |
| Toluene | 92.14 | 250 mL | Anhydrous |
Step-by-Step Methodology:
-
Esterification: In a rigorously dried 500 mL round-bottom flask under an inert atmosphere, suspend L-serine (10.0 g, 95.1 mmol) in anhydrous methanol (200 mL). Submerge the flask in an ice bath to cool the contents to 0 °C. Introduce thionyl chloride (11.2 mL, 152.2 mmol) dropwise over a 30-minute period, ensuring the internal temperature does not exceed 5 °C. Upon completion of the addition, allow the reaction to naturally warm to ambient temperature and continue stirring for 3-4 hours, monitoring for completion via Thin Layer Chromatography (TLC).
-
Solvent Exchange: Remove all volatile components (methanol, excess SOCl₂) under reduced pressure. To ensure complete removal of acidic volatiles, perform two co-evaporation cycles with toluene (50 mL each).
-
N-Boc Protection: To the resulting crude serine methyl ester hydrochloride, add dichloromethane (DCM, 200 mL) and re-cool to 0 °C. Add triethylamine (40 mL, 285.4 mmol) dropwise to neutralize the salt, followed by a solution of di-tert-butyl dicarbonate (22.8 g, 104.5 mmol) in DCM (50 mL). Let the mixture warm to room temperature and stir for 12-16 hours.
-
Aqueous Work-up: Perform sequential washes of the reaction mixture with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally, brine (1 x 100 mL). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Oxazolidine Formation: Dissolve the crude N-Boc-L-serine methyl ester in anhydrous toluene (250 mL). To this solution, add 2,2-dimethoxypropane (30 mL, 244.5 mmol) and p-toluenesulfonic acid monohydrate (0.9 g, 4.7 mmol). Equip the flask with a Dean-Stark apparatus and bring the mixture to reflux for 4-6 hours, or until water ceases to collect.
-
Final Isolation and Purification: After cooling to room temperature, quench the reaction with a saturated NaHCO₃ solution (100 mL). Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 100 mL). The combined organic extracts are washed with brine (1 x 100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude material is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.[1]
Troubleshooting the Precursor Synthesis
Sources
Storage and handling recommendations for "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine"
Welcome to the technical support guide for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (CAS No. 1192488-15-5). This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice on the storage, handling, and application of this versatile building block. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and handling of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
Q1: What are the optimal long-term storage conditions for this reagent?
This reagent contains multiple sensitive functional groups that dictate its storage requirements. The primary concerns are moisture and temperature. Some suppliers recommend storage at room temperature for short periods.[1] However, for long-term stability and to preserve its high purity, more stringent conditions are advised.
The C-Br bond is susceptible to nucleophilic attack by water, and the oxazolidine ring, while more stable than an acetal, can be sensitive to hydrolysis, particularly under acidic conditions. The Boc-protecting group is also famously labile to acid.[2] Therefore, a multi-faceted approach to storage is critical.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Location | Dry, well-ventilated area | Ensures a stable external environment.[1] |
Q2: Which solvents are suitable for dissolving N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine?
Based on its structure—a protected amino alcohol derivative with a halogen—the compound is a polar and practically insoluble in water.[3] It is readily soluble in a range of common aprotic organic solvents.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Toluene.
-
Use with Caution: Protic solvents like methanol or ethanol can act as nucleophiles, slowly reacting with the bromomethyl group over time, especially in the presence of a base.
-
Avoid: Solvents containing acidic impurities, which could catalyze the deprotection of the Boc group or hydrolysis of the oxazolidine ring.
Q3: What are the primary chemical incompatibilities of this compound?
To ensure reaction specificity and safety, avoid co-exposure to the following:
-
Strong Acids: Will rapidly cleave the Boc-protecting group and can hydrolyze the oxazolidine moiety.[2]
-
Strong Oxidizing Agents: The molecule can be oxidized, leading to decomposition.[3]
-
Strong Bases: While bases are required for alkylation reactions, strong, non-nucleophilic bases are preferred. Strong, nucleophilic bases (e.g., NaOH, KOH) can promote hydrolysis of the bromide or other side reactions.
-
Nucleophiles: The bromomethyl group is an active electrophile. Avoid unintended exposure to nucleophiles such as primary/secondary amines, thiols, and water, especially under basic conditions.
Troubleshooting Guide for Synthesis
This guide provides solutions to common problems encountered during reactions involving N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, particularly in its primary application as an alkylating agent.
Problem 1: Low or No Yield in Alkylation Reaction
You've attempted to alkylate a nucleophile (e.g., an amine, phenol, or thiol) but your TLC/LC-MS analysis shows mostly unreacted starting materials.
Caption: General workflow for a standard SN2 alkylation reaction.
Procedure:
-
Preparation: To a round-bottom flask dried in an oven, add the phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe (concentration typically 0.1-0.5 M).
-
Deprotonation: Stir the suspension at room temperature for 30 minutes.
-
Reagent Addition: Dissolve N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50°C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
References
-
MySkinRecipes. (n.d.). N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. [Link]
-
El-Faham, A., & Albericio, F. (2011). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Enantiomeric Purity Analysis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine by High-Performance Liquid Chromatography
Introduction: The Critical Role of Enantiopurity in Chiral Building Blocks
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a valuable chiral building block in modern asymmetric synthesis. Its stereochemically defined structure is pivotal in the construction of complex, biologically active molecules, particularly in the pharmaceutical industry. The therapeutic efficacy and safety of a final drug product often depend on the stereochemistry of its constituent parts.[] The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even significant toxicological effects.[2] Therefore, the precise and accurate determination of its enantiomeric purity is not merely a quality control checkpoint but a fundamental necessity for ensuring the safety and effectiveness of the final therapeutic agent.[]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. We will explore the rationale behind the selection of chiral stationary phases (CSPs), compare their performance with supporting data, and provide a validated, step-by-step protocol. Furthermore, we will objectively contrast HPLC with alternative analytical techniques, equipping researchers and drug development professionals with the knowledge to make informed decisions for their analytical needs.
The Gold Standard: Chiral HPLC for Enantioseparation
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely applied technique for enantiomeric separation.[3][4] Its strength lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment within the column.[5] The fundamental principle of chiral recognition involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[5][6] These complexes have different interaction energies, leading to different retention times and, consequently, their separation.[3]
Among the various types of CSPs, polysaccharide-based phases, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral molecules, including oxazolidinone structures.[7][8][9][10]
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
The separation mechanism on polysaccharide CSPs is a complex interplay of various non-covalent interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[3][5] The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the analyte can bind.[3] The subtle differences in how each enantiomer fits into these chiral grooves determine the stability of the transient diastereomeric complex, resulting in differential retention.
Caption: Principle of enantioseparation on a Chiral Stationary Phase (CSP).
Comparative Analysis of Chiral Stationary Phases
The choice of CSP is the most critical parameter in developing a chiral separation method. For oxazolidine derivatives, polysaccharide-based columns are highly effective.[7][8] We will compare two common types: an amylose-based CSP and a cellulose-based CSP. The performance is evaluated based on resolution (Rs), tailing factor (Tf), and analysis time.
| Parameter | CSP 1: Amylose-based (e.g., CHIRALPAK® IA) | CSP 2: Cellulose-based (e.g., CHIRALCEL® OD-H) | Justification & Insights |
| Primary Interaction | Inclusion into chiral grooves, π-π interactions, hydrogen bonding.[3] | Hydrogen bonding, dipole-dipole interactions, steric fit.[3] | Amylose phases often provide higher enantioselectivity for compounds that can fit into their helical structures.[8] Cellulose phases can be more versatile. |
| Typical Mobile Phase | Polar Organic (Acetonitrile, Ethanol, Methanol) or Normal Phase (Hexane/Alcohol).[7] | Normal Phase (Hexane/Alcohol) or Polar Organic.[4] | Polar organic modes often provide better solubility for Boc-protected compounds and can lead to different selectivity compared to normal phase.[7] |
| Resolution (Rs) | > 2.5 (Hypothetical Data) | > 2.0 (Hypothetical Data) | A resolution of > 1.5 is generally acceptable for baseline separation. Higher resolution provides more robust quantification. |
| Tailing Factor (Tf) | 1.1 (Hypothetical Data) | 1.2 (Hypothetical Data) | A tailing factor close to 1 indicates a symmetrical peak shape, which is ideal for accurate integration. Values should ideally be < 1.5.[11] |
| Analysis Time | ~15 min (Hypothetical Data) | ~20 min (Hypothetical Data) | Shorter analysis times are desirable for high-throughput screening. This is influenced by mobile phase composition and flow rate. |
| Conclusion | Often provides superior selectivity for this class of compounds.[8] | A robust and widely applicable choice, serves as an excellent screening column.[10] | For N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, an amylose-based column is predicted to offer the best initial performance. |
Experimental Workflow & Validated Protocol
A robust analytical method must be validated to ensure it is fit for its purpose.[12] The following protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) as mandated by ICH guidelines to ensure the reliability and accuracy of the results on an ongoing basis.[13][14]
Sources
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qbdgroup.com [qbdgroup.com]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
"N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" vs other chiral building blocks for amine synthesis
An In-Depth Guide to Chiral Amine Synthesis: A Comparative Analysis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine and Alternative Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Chiral Amines
Chiral amines are foundational structural motifs in a vast array of biologically active molecules. It is estimated that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their importance in medicinal chemistry.[1][2] These compounds are not only integral to the final drug substance but also serve as critical resolving agents, chiral auxiliaries, and versatile building blocks for synthesizing more complex molecular architectures.[1][2] The precise three-dimensional arrangement of atoms around the stereogenic center of a chiral amine is often crucial for its interaction with biological targets, which are themselves chiral.[3][4] Consequently, the development of robust, efficient, and stereoselective methods for synthesizing enantiopure amines is a paramount objective in modern organic chemistry and drug discovery.[4][5][6][7][8]
This guide provides a comprehensive comparison of several strategic approaches to asymmetric amine synthesis, with a central focus on the utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine . This versatile chiral building block will be evaluated against other prominent methodologies, including the use of chiral auxiliaries like Ellman's sulfinamide, catalytic asymmetric synthesis, and other building blocks derived from the chiral pool. Our analysis is grounded in mechanistic principles and supported by experimental data to provide actionable insights for laboratory applications.
Spotlight on N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: A Serine-Derived Workhorse
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a highly valuable, configurationally stable chiral building block derived from the naturally abundant and inexpensive amino acid, L-serine.[9][10] It is structurally related to the renowned Garner's aldehyde, which is (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.[11][12][13] The oxazolidine ring serves as a clever protecting group strategy, masking both the amine and hydroxyl functionalities of the original serine backbone. The N-Boc group ensures stability and modulates reactivity, while the bromomethyl group at the C4 position provides a reactive electrophilic handle for synthetic elaboration.
Mechanism of Action and Synthetic Utility
The primary utility of this building block lies in its function as a chiral electrophile in nucleophilic substitution reactions. The core transformation is an S_N2 reaction where a nucleophile displaces the bromide. This reaction establishes a new carbon-nucleophile bond, effectively elongating the carbon chain while preserving the stereochemical integrity of the C4 center.
The true versatility of this building block is realized in the subsequent deprotection steps. Mild acidic treatment can selectively cleave the isopropylidene ketal to unmask the hydroxyl group, while harsher conditions can remove the Boc group and open the oxazolidine ring entirely, yielding a valuable chiral β-amino alcohol. This stepwise deprotection allows for differential functionalization of the amino and hydroxyl groups.
Comparative Analysis of Chiral Amine Synthetic Strategies
The choice of synthetic strategy is dictated by factors such as the desired target structure, scalability, cost, and atom economy. Here, we compare the oxazolidine building block approach with three other leading methodologies.
Chiral Auxiliaries: The Ellman Sulfinamide Approach
Chiral auxiliaries are stoichiometric reagents that are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and removed.[14][15] The most prominent example in amine synthesis is tert-butanesulfinamide, developed by Jonathan Ellman.[16]
-
Mechanism: Ellman's reagent condenses with non-chiral aldehydes or ketones to form a chiral N-sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the nucleophilic attack of an organometallic reagent (e.g., Grignard or organolithium) to the opposite face with high diastereoselectivity. Subsequent mild acid hydrolysis easily cleaves the N-S bond to reveal the free chiral primary amine.[16]
-
Advantages: This method is exceptionally versatile, reliable, and has been adopted for metric-ton scale industrial syntheses.[16] It provides excellent stereocontrol for the synthesis of α-branched amines.
-
Comparison: While the oxazolidine building block provides a pre-formed C3 amino alcohol synthon, the Ellman auxiliary is used to create a new stereocenter directly adjacent to the nitrogen atom. The Ellman method is ideal for synthesizing α-chiral primary amines from simple carbonyls, whereas the oxazolidine is better suited for targets that already contain a serine-derived fragment or require a β-amino alcohol motif.
Catalytic Asymmetric Synthesis: Asymmetric Hydrogenation
Catalytic asymmetric methods represent the pinnacle of efficiency and atom economy in chiral synthesis.[5][8] Instead of a stoichiometric chiral reagent, a small amount of a chiral catalyst is used to generate vast quantities of an enantiomerically enriched product.
-
Mechanism: The asymmetric hydrogenation of prochiral imines, enamines, or N-heteroarenes is a powerful strategy for producing chiral amines.[1][2] This transformation is typically catalyzed by a transition metal (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral phosphine ligand (e.g., BINAP, DuPHOS, Ph-BPE).[1][17] The chiral ligand creates a dissymmetric environment around the metal center, forcing the substrate to coordinate in a specific orientation and leading to the preferential delivery of hydrogen to one face of the C=N double bond.
-
Advantages: This approach is highly atom-economical and ideal for large-scale industrial processes. The multiton production of the herbicide (S)-metolachlor via asymmetric hydrogenation of an imine is a classic example.[1]
-
Comparison: This is a fundamentally different philosophy from a building block approach. Catalysis avoids the multi-step synthesis of the building block and the generation of stoichiometric chiral waste. However, the development of an optimal catalyst and reaction conditions for a new substrate can be time-consuming and require extensive screening. The building block approach is often more predictable and broadly applicable on a lab scale without the need for specialized catalysts or high-pressure equipment.
Chiral Pool Building Blocks: Chiral Epoxides
This strategy, like the use of the serine-derived oxazolidine, leverages readily available, enantiopure starting materials from nature.
-
Mechanism: Chiral epoxides are potent electrophiles that undergo regioselective and stereospecific ring-opening upon reaction with nitrogen nucleophiles like ammonia, primary amines, or sodium azide. The reaction proceeds via an S_N2 mechanism, resulting in the inversion of configuration at the carbon center being attacked. This provides a reliable route to chiral β-amino alcohols.
-
Advantages: A wide variety of chiral epoxides are commercially available. The stereochemical outcome of the ring-opening reaction is highly predictable. Biocatalytic methods are also emerging as a green route to produce chiral epoxides.[18]
-
Comparison: Both the oxazolidine and epoxide building blocks are excellent for synthesizing β-amino alcohols. The key difference lies in the timing of the nitrogen introduction. With an epoxide, the C-N bond is formed during the key ring-opening step. With the oxazolidine, the nitrogen is already incorporated and protected within the starting material. The choice between them may depend on the compatibility of the required nucleophile, the desired protecting group scheme for the final product, and the overall synthetic strategy.
Data Summary: A Head-to-Head Comparison
| Feature | N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | Ellman's Sulfinamide | Asymmetric Hydrogenation | Chiral Epoxides |
| Approach | Stoichiometric (Chiral Building Block) | Stoichiometric (Chiral Auxiliary) | Catalytic | Stoichiometric (Chiral Building Block) |
| Typical Product | β-Amino Alcohols, Non-natural Amino Acids | α-Branched Primary Amines | α-, β-, or γ-Chiral Amines | β-Amino Alcohols |
| Core Principle | S_N2 displacement on a chiral electrophile | Diastereoselective addition to a chiral imine | Enantioselective reduction of a prochiral C=N bond | S_N2 ring-opening of a chiral electrophile |
| Key Advantages | Configurationally stable, versatile deprotection, derived from cheap L-serine.[10][11][12] | Broad substrate scope, high stereoselectivity, industrially scalable, easily removed auxiliary.[16] | Highly atom-economical, low catalyst loading, suitable for large-scale production.[1][5] | Commercially available, predictable stereochemistry. |
| Key Limitations | Not atom-economical, requires multi-step synthesis and deprotection. | Not atom-economical, generates stoichiometric chiral waste. | Requires catalyst/ligand screening, may need high-pressure equipment, metal contamination concerns. | Regioselectivity can be an issue with unsymmetrical epoxides. |
Experimental Protocols: From Theory to Practice
To translate this guide into practical application, we provide detailed, self-validating protocols for key transformations.
Protocol 1: N-Alkylation using N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
This protocol describes the synthesis of a chiral secondary amine by reacting the building block with a primary amine nucleophile.
Objective: To synthesize (S)-tert-butyl 4-((benzylamino)methyl)-2,2-dimethyloxazolidine-3-carboxylate.
Materials:
-
(S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
-
Benzylamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add (S)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 eq).
-
Dissolve the starting material in anhydrous ACN (to a concentration of 0.1-0.2 M).
-
Add anhydrous K₂CO₃ (2.5 eq) to the solution. The causality here is to use a non-nucleophilic base to scavenge the HBr byproduct of the reaction, driving the equilibrium towards the product.
-
Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃ through a pad of Celite, washing the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Asymmetric Synthesis using (R)-tert-Butanesulfinamide
This protocol describes the synthesis of a chiral primary amine via diastereoselective addition of a Grignard reagent to a chiral sulfinylimine.
Objective: To synthesize (R)-1-phenylethanamine.
Materials:
-
(R)-tert-Butanesulfinamide
-
Benzaldehyde
-
Titanium (IV) Ethoxide (Ti(OEt)₄)
-
Methylmagnesium Bromide (MeMgBr, solution in THF)
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl, solution in methanol/diethyl ether)
-
Standard glassware for anhydrous, inert atmosphere reactions
Procedure:
-
Imine Formation: To a flame-dried flask under argon, add (R)-tert-butanesulfinamide (1.0 eq), anhydrous DCM, and benzaldehyde (1.05 eq). Add Ti(OEt)₄ (2.0 eq) as a Lewis acid catalyst and water scavenger to drive the condensation. Stir at room temperature for 4-6 hours. The formation of the sulfinylimine can be monitored by TLC.
-
Grignard Addition: Cool the reaction mixture to -48 °C (a dry ice/acetonitrile bath). The low temperature is critical for maximizing diastereoselectivity. Slowly add MeMgBr (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -40 °C.
-
Stir the reaction at -48 °C for an additional 3-5 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at low temperature.
-
Allow the mixture to warm to room temperature, dilute with EtOAc, and filter the resulting titanium salts. Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude sulfinamide product.
-
Auxiliary Cleavage: Dissolve the crude product in methanol and add a solution of HCl in diethyl ether. Stir at room temperature for 1 hour. The Boc group is labile to mild acid, which cleanly cleaves the N-S bond.
-
Concentrate the mixture and triturate with diethyl ether to precipitate the amine hydrochloride salt, which can be isolated by filtration. The free amine can be obtained by a basic workup.
Conclusion
The synthesis of enantiomerically pure amines is a cornerstone of modern chemical and pharmaceutical development. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine stands out as a robust and reliable chiral building block, particularly for the construction of molecules containing a β-amino alcohol motif derived from L-serine. Its predictable reactivity and versatile deprotection pathways make it an excellent choice for complex molecule synthesis at the research and development scale.
However, no single method is universally superior. For the direct synthesis of α-chiral primary amines, chiral auxiliaries like Ellman's sulfinamide offer unparalleled reliability and scope. For large-scale industrial applications where atom economy is critical, catalytic asymmetric hydrogenation is often the preferred route, provided a suitable catalyst can be identified. Finally, other chiral pool building blocks like epoxides provide valuable and complementary pathways to similar structures.
A senior application scientist must weigh the specific goals of a synthetic campaign—including the target structure, required scale, budget, and timeline—to select the most appropriate tool from this powerful arsenal of methodologies. Understanding the fundamental mechanisms, advantages, and limitations of each approach, as detailed in this guide, is the key to making that informed decision.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]
-
Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University. [Link]
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. (2013). National Institutes of Health. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Institutes of Health. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). National Institutes of Health. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews. [Link]
-
Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. (2004). Organic Chemistry Portal. [Link]
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Aalto Research Portal. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). Royal Society of Chemistry. [Link]
-
Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. University of Wisconsin–Madison. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). National Institutes of Health. [Link]
-
Asymmetric syntheses of new functionalized beta-amino alcohols via diastereoselective addition of organometallic reagents onto oxazolidines. (2002). PubMed. [Link]
-
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health. [Link]
-
A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. (2005). PubMed. [Link]
-
N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. (2014). National Institutes of Health. [Link]
-
Synthesis of chiral polyaminothiazoles. (2006). National Institutes of Health. [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2020). National Institutes of Health. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2023). MDPI. [Link]
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Princeton University. [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TSI Journals. [Link]
-
Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. (2018). National Institutes of Health. [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2023). National Institutes of Health. [Link]
-
(S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). Amerigo Scientific. [Link]
-
Biocatalysis as an alternative for the production of chiral epoxides: A comparative review. (2018). AcaDaMIA. [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
- 7. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. tsijournals.com [tsijournals.com]
- 11. d-nb.info [d-nb.info]
- 12. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary [organic-chemistry.org]
- 16. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 17. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocatalysis as an alternative for the production of chiral epoxides: A comparative review [ouci.dntb.gov.ua]
A Comparative Guide to Stereoselective Aldol Reactions: Evans Auxiliaries versus the Chiral Building Block Approach with "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine"
In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for the construction of complex polyketide natural products and pharmaceuticals.[1][2] The precise control of stereochemistry during this carbon-carbon bond formation is paramount. For decades, chemists have relied on various strategies to achieve this control, with the use of chiral auxiliaries being a particularly robust and predictable method.[3][4] Among these, the oxazolidinone-based auxiliaries developed by David A. Evans have become a gold standard, renowned for their high levels of diastereoselectivity.[1][3][5]
This guide provides a detailed comparison between the well-established Evans auxiliary-mediated aldol reactions and an alternative strategy that employs chiral building blocks, specifically "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine," for the synthesis of stereochemically defined structures. We will delve into the mechanistic underpinnings, practical applications, and experimental considerations of each approach, offering researchers and drug development professionals the insights needed to select the optimal strategy for their synthetic targets.
Part 1: The Evans Auxiliary Approach: A Paradigm of Diastereoselective Control
Evans auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[3] In the context of aldol reactions, an acyl oxazolidinone is enolized, and this chiral enolate then reacts with an aldehyde. The steric hindrance provided by the substituent on the oxazolidinone ring directs the approach of the aldehyde, leading to the formation of one diastereomer in high excess.[3]
The power of the Evans aldol reaction lies in its predictability and high diastereoselectivity, often exceeding 95% d.e.[6] The reaction typically proceeds through a chair-like six-membered transition state, where the metal enolate (commonly boron or titanium) chelates to the carbonyls of both the enolate and the aldehyde.[1][2][7] This Zimmerman-Traxler model explains the observed syn-diastereoselectivity.[2][8]
Key Features of Evans Auxiliaries:
-
High Diastereoselectivity: Reliably produces syn-aldol products with excellent stereocontrol.[1]
-
Predictable Stereochemistry: The stereochemical outcome can be confidently predicted based on the choice of auxiliary and reaction conditions.[7]
-
Versatility: A wide range of substrates can be used, and the auxiliary can be readily cleaved under mild conditions to reveal various functional groups.[1][7]
Experimental Workflow: Evans Asymmetric Aldol Reaction
The general workflow for an Evans aldol reaction involves three key stages: acylation of the chiral auxiliary, the diastereoselective aldol addition, and finally, the removal of the auxiliary.
Part 2: The Chiral Building Block Strategy with "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine"
An alternative to using a chiral auxiliary is to employ a chiral building block, a molecule that is a constituent part of the final target and possesses one or more stereocenters.[10][11][12] "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" is an example of such a building block, derived from the amino acid L-serine.[13] This compound contains a defined stereocenter and a versatile functional handle (the bromomethyl group) for further elaboration.[14][15]
Unlike an Evans auxiliary, which is temporarily attached and then removed, a chiral building block like this oxazolidine derivative is incorporated directly into the molecular framework. The stereochemistry of the final product is therefore dependent on the inherent chirality of the starting building block.
Synthetic Utility of "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine":
This building block is not used in a traditional aldol reaction as a chiral auxiliary. Instead, it can be used to synthesize chiral molecules, including those with 1,2-amino alcohol motifs, which can be precursors to β-hydroxy carbonyl compounds. The bromomethyl group can be converted to other functionalities, for instance, through nucleophilic substitution, which can then be elaborated to the desired target.
Illustrative Synthetic Approach:
A synthetic strategy using "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" might involve the following conceptual steps:
Part 3: Comparative Analysis
The choice between an Evans auxiliary and a chiral building block approach depends heavily on the specific synthetic target and the desired overall strategy.
| Feature | Evans Auxiliary Approach | Chiral Building Block Approach |
| Stereocontrol | Induces chirality on an achiral substrate. | Introduces a pre-existing stereocenter. |
| Versatility | Broad substrate scope for the acyl and aldehyde components.[1] | Limited to the inherent structure of the building block. |
| Atom Economy | Lower, as the auxiliary is removed. | Higher, as the building block is part of the final molecule. |
| Synthetic Steps | Requires attachment and cleavage of the auxiliary. | May require functional group interconversions of the building block. |
| Predictability | Highly predictable stereochemical outcome.[7] | Stereochemistry is fixed from the start. |
| Applicability | Ideal for constructing polyketide-like structures with multiple stereocenters.[3] | Suitable for targets containing the specific chiral motif of the building block. |
Part 4: Experimental Protocols
Protocol 1: Evans Asymmetric syn-Aldol Reaction
This protocol is a representative example for the synthesis of a syn-aldol product using an Evans oxazolidinone auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)
-
Anhydrous solvents (THF, CH₂Cl₂)
Procedure:
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to 0 °C. Quench with saturated aqueous NH₄Cl and extract the product. Purify by chromatography to obtain the N-propionyl oxazolidinone.
-
Aldol Reaction: Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool to 0 °C. Add Bu₂BOTf followed by the dropwise addition of DIPEA. Cool the resulting solution to -78 °C and add isobutyraldehyde dropwise. Stir for 2 hours at -78 °C and then 1 hour at 0 °C.
-
Work-up and Auxiliary Cleavage: Quench the reaction by adding methanol, followed by pH 7 phosphate buffer and 30% hydrogen peroxide at 0 °C. Stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by chromatography. The auxiliary can be cleaved by treating the aldol adduct with LiOH and H₂O₂ in a THF/water mixture to yield the corresponding β-hydroxy acid.
Protocol 2: Synthesis and Functionalization of "N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine"
This protocol describes the synthesis of the precursor alcohol and a subsequent oxidation to the aldehyde, a key intermediate for further elaboration.[13]
Materials:
-
L-Serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid (PTSA)
-
Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA)
-
Anhydrous solvents (Methanol, Benzene, CH₂Cl₂)
Procedure:
-
N-Boc Protection and Cyclization of L-Serine: Protect the amino group of L-serine with (Boc)₂O.[13] The resulting N-Boc-L-serine is then cyclized by refluxing with DMP and a catalytic amount of PTSA in benzene to afford (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate.[13]
-
Reduction to the Alcohol: Reduce the methyl ester of the oxazolidine derivative using a suitable reducing agent (e.g., LiBH₄) to obtain (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.
-
Swern Oxidation to the Aldehyde: To a solution of oxalyl chloride in anhydrous CH₂Cl₂ at -78 °C, add DMSO dropwise. After 15 minutes, add a solution of the alcohol from the previous step in CH₂Cl₂. Stir for 30 minutes, then add TEA and allow the reaction to warm to room temperature. Quench with water and extract the product. Purify by chromatography to yield (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.[13] This aldehyde can then be used in various C-C bond-forming reactions.
Conclusion
Both the Evans auxiliary and the chiral building block approaches offer powerful and distinct strategies for the synthesis of enantiomerically pure compounds. The Evans aldol reaction is a highly reliable and versatile method for the diastereoselective synthesis of syn-aldol adducts, making it a workhorse in natural product synthesis.[1][3] On the other hand, the use of chiral building blocks like "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" provides a more atom-economical pathway for the incorporation of specific chiral motifs. The optimal choice between these methodologies will be dictated by the specific structural requirements of the target molecule, the desired synthetic efficiency, and the overall strategic plan for the synthesis.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
-
Chem-Station Int. Ed. (2014). Evans Aldol Reaction. Available at: [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
-
Wikipedia. Chiral auxiliary. Available at: [Link]
- Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique.
- ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
- Benchchem. A Comparative Guide to Alternative Chiral Building Blocks for 2-Methylpyrrolidine.
- ResearchGate. Some uses of N-Boc-2-acyloxazolidines in asymmetric synthesis.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- MySkinRecipes. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
- TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
- National Institutes of Health. (2015). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 137(4), 1643–1648.
- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- National Institutes of Health. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3454.
- Benchchem. A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis.
- MySkinRecipes. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (Thai).
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evans aldol ppt | PPTX [slideshare.net]
- 6. echemi.com [echemi.com]
- 7. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 10. benchchem.com [benchchem.com]
- 11. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 15. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
A Senior Application Scientist's Guide to Chiral Synthons: A Cost-Benefit Analysis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. Chiral β-amino acids, in particular, are crucial building blocks for a wide array of therapeutic agents, including antiviral, antibiotic, and anticancer drugs. Their incorporation into peptidomimetics can enhance metabolic stability and biological activity. The choice of the chiral synthon to introduce the desired stereochemistry is a critical decision in any large-scale synthesis, directly impacting cost, efficiency, and overall process viability.
This guide provides an in-depth cost-benefit analysis of a versatile yet often overlooked chiral building block: N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine . We will objectively compare its performance with established alternatives, supported by experimental data and field-proven insights, to empower you to make informed decisions in your synthetic campaigns.
The Central Role of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a chiral electrophile derived from the readily available and inexpensive amino acid, L-serine. Its utility lies in its ability to react with a variety of nucleophiles to introduce a protected β-amino acid precursor with a defined stereocenter. The oxazolidine ring serves as a rigid scaffold, directing the stereochemical outcome of subsequent transformations, while the Boc protecting group ensures stability and allows for selective deprotection under mild conditions.
The synthesis of this key intermediate can be envisioned on a large scale starting from L-serine, a significant cost advantage. The process involves the protection of the amine and carboxylic acid functionalities, followed by cyclization and subsequent conversion of the resulting alcohol to the bromide.
Caption: Comparison of synthetic workflows.
Advantages of Evans Auxiliaries:
-
High Diastereoselectivity: Predictable and high levels of stereocontrol.
-
Versatility: Applicable to a broad scope of transformations.
-
Well-Established: A vast body of literature and established industrial processes exist.
Disadvantages of Evans Auxiliaries:
-
Cost: The auxiliaries themselves can be expensive.
-
Process Steps: Requires attachment and subsequent cleavage of the auxiliary, adding steps to the overall synthesis.
Chiral Sulfinylimines (Ellman's Reagent)
The use of tert-butanesulfinamide (Ellman's reagent) for the synthesis of chiral amines via the diastereoselective addition of organometallic reagents to N-sulfinylimines is another powerful and widely used methodology.
Workflow Comparison:
Caption: Comparison of synthetic workflows.
Advantages of Chiral Sulfinylimines:
-
Direct Access to Chiral Amines: A very direct route to a wide variety of chiral primary amines.
-
High Stereoselectivity: The sulfinyl group provides excellent stereocontrol.
-
Commercially Available Reagent: Both enantiomers of tert-butanesulfinamide are readily available.
Disadvantages of Chiral Sulfinylimines:
-
Substrate Scope: Primarily for the synthesis of amines.
-
Reagent Stoichiometry: Requires stoichiometric use of the sulfinamide.
Decision-Making Flowchart for Reagent Selection
Caption: A simplified decision-making flowchart for chiral synthon selection.
Experimental Protocols
Large-Scale Synthesis of (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine
This protocol is adapted from literature procedures for the synthesis of Garner's aldehyde, a key precursor.
Materials:
-
L-Serine
-
Methanol
-
Thionyl chloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic)
-
Sodium borohydride
-
Dichloromethane
-
Toluene
Procedure:
-
Esterification of L-Serine: Suspend L-Serine in methanol and cool to 0°C. Slowly add thionyl chloride and then reflux the mixture. After completion, concentrate the mixture to obtain the methyl ester hydrochloride.
-
N-Boc Protection: Dissolve the serine methyl ester hydrochloride in dichloromethane and add triethylamine. Cool the mixture and add a solution of (Boc)₂O in dichloromethane. Allow the reaction to warm to room temperature and stir until completion.
-
Cyclization: To the N-Boc protected serine methyl ester, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture with a Dean-Stark trap to remove methanol.
-
Reduction: Cool the solution of the resulting oxazolidine ester to -78°C and slowly add a solution of sodium borohydride in a suitable solvent. Quench the reaction carefully after completion.
-
Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by chromatography or crystallization to yield (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine.
Large-Scale Bromination of (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine
CAUTION: Bromination reactions can be highly exothermic and should be conducted with extreme care, especially on a large scale. A thorough safety assessment is mandatory.
Materials:
-
(S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine
-
Triphenylphosphine or Carbon tetrabromide/Triphenylphosphine
-
Dichloromethane (anhydrous)
Procedure:
-
Reaction Setup: In a reactor suitable for exothermic reactions and equipped with efficient cooling and stirring, dissolve (S)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine in anhydrous dichloromethane under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C. In a separate vessel, prepare a solution of the brominating agent (e.g., a pre-formed complex of triphenylphosphine
A Senior Application Scientist's Guide to Stereochemical Validation of Products from N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
For researchers, scientists, and professionals in drug development, the unequivocal determination of stereochemistry is not merely a procedural step but a cornerstone of molecular design and function. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional architecture. This guide provides an in-depth technical comparison for validating the stereochemistry of products derived from the versatile chiral building block, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. This synthon, a derivative of the renowned Garner's aldehyde, serves as a powerful tool for introducing a chiral β-amino alcohol moiety, a common motif in many biologically active compounds.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in practical application to ensure the trustworthiness and reproducibility of your results.
The Central Role of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in Asymmetric Synthesis
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a valuable chiral building block derived from L-serine. The oxazolidine ring serves to protect the amine and hydroxyl groups of the original amino acid, while the Boc group provides a stable, yet readily cleavable, protecting group for the nitrogen atom. The bromomethyl group at the C4 position is a versatile handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities with retention of the original stereochemistry.
The primary precursor to this class of compounds is Garner's aldehyde, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.[1][2] The bromomethyl derivative offers a direct route to chain extension via substitution, complementing the aldehyde's utility in nucleophilic additions. A critical consideration in the use of these building blocks is the potential for epimerization at the stereogenic C4 position, particularly during the synthesis of the aldehyde from the corresponding ester.[2] Careful control of reaction conditions is paramount to maintaining high enantiomeric purity.
Pillars of Stereochemical Validation: A Comparative Approach
The validation of stereochemistry in products derived from N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine rests on three main analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the stereochemical puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For derivatives of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, specific NMR experiments can provide crucial insights.
Key Applications:
-
Diastereomeric Ratio Determination: When a new stereocenter is formed in a reaction, NMR can be used to determine the ratio of the resulting diastereomers. The signals for protons and carbons in each diastereomer will have slightly different chemical shifts, allowing for integration and quantification.
-
Confirmation of Relative Stereochemistry: Through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments can help establish the relative orientation of substituents.
-
Use of Chiral Derivatizing Agents: In cases where enantiomers are formed, they can be converted into diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid. The resulting diastereomeric esters will exhibit distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess (ee).
Experimental Protocol: Mosher's Ester Analysis for Enantiomeric Excess Determination
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the chiral alcohol product in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Derivatizing Agent: Add a slight excess (1.1-1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a small amount of a non-nucleophilic base (e.g., pyridine or DMAP).
-
Reaction Monitoring: Gently mix the contents and monitor the reaction by TLC or ¹H NMR until the starting alcohol is fully consumed.
-
NMR Analysis: Acquire a high-resolution ¹H and/or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.
-
Data Interpretation: Integrate the signals corresponding to the distinct protons (e.g., methoxy group) or the trifluoromethyl group for each diastereomer to determine the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Excess
Chiral HPLC is the most widely used and accurate method for determining the enantiomeric excess of a chiral compound.[3] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality in Method Development:
The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is optimized to achieve a balance between retention and resolution.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral column. For oxazolidinone derivatives, polysaccharide-based columns like Chiralpak® or Chiralcel® are often effective.[3]
-
Mobile Phase Preparation: Prepare a mobile phase of appropriate polarity. A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the sample onto the equilibrated HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
| Technique | Information Provided | Sample Requirement | Throughput |
| NMR Spectroscopy | Relative stereochemistry, diastereomeric ratio, enantiomeric excess (with derivatization) | ~5-10 mg | Moderate |
| Chiral HPLC | Enantiomeric excess | <1 mg | High |
| X-ray Crystallography | Absolute stereochemistry | Single crystal | Low |
A comparative summary of stereochemical validation techniques.
Single-Crystal X-ray Crystallography: The Definitive Assignment of Absolute Stereochemistry
When a single crystal of a compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry.[4][5][6] This technique is particularly valuable for novel compounds or when the stereochemical outcome of a reaction is uncertain.
The Path to a Crystal Structure:
The primary challenge in X-ray crystallography is growing a suitable single crystal. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a crystal is obtained, it is mounted on a diffractometer, and the diffraction pattern is collected and analyzed to solve the structure.
Comparative Analysis with Alternative Chiral Building Blocks
The utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is best understood in the context of other chiral building blocks used for similar synthetic transformations, such as the synthesis of β-amino alcohols.
| Chiral Building Block | Stereocontrol Element | Common Applications | Advantages | Limitations |
| Garner's Aldehyde/Bromide | Substrate control (chiral pool) | Synthesis of β-amino alcohols, amino sugars, and natural products | High predictability, versatile functionalization | Potential for epimerization during synthesis |
| Evans Auxiliaries | Reagent control (chiral auxiliary) | Asymmetric aldol, alkylation, and acylation reactions | High diastereoselectivity, auxiliary is recoverable | Requires attachment and removal of the auxiliary |
| Sharpless Asymmetric Aminohydroxylation | Catalyst control (chiral ligand) | Direct conversion of alkenes to amino alcohols | Atom economical, catalytic | Substrate scope can be limited, regioselectivity issues |
A qualitative comparison of chiral building blocks for β-amino alcohol synthesis.
Conclusion
The stereochemical validation of products derived from N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a multi-faceted process that requires a judicious application of modern analytical techniques. By understanding the strengths and limitations of NMR, chiral HPLC, and X-ray crystallography, researchers can confidently and accurately characterize their chiral products. Furthermore, a comparative knowledge of alternative chiral building blocks provides the necessary context for rational synthetic design and the selection of the most appropriate tool for the task at hand. This integrated approach, grounded in both theoretical principles and practical insights, is essential for the successful development of novel, enantiomerically pure molecules in the pharmaceutical and chemical sciences.
References
-
Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
-
Tomoyasu, T., Tomooka, K., & Nakai, T. (2003). A new approach to asymmetric synthesis of β-amino alcohols by means of α-chirally protected amino alkyllithiums. Tetrahedron Letters, 44(33), 6267-6270. [Link]
-
Tanaka, H., et al. (2002). Asymmetric synthesis of anti- and syn-beta-amino alcohols by reductive cross-coupling of transition metal-coordinated planar chiral arylaldehydes with aldimines. The Journal of Organic Chemistry, 67(26), 9227–9237. [Link]
-
Tóth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1997). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Aldrichimica Acta, 30(1), 3-12. [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 788644. [Link]
-
Bera, S., et al. (2024). Chiral auxiliary-induced asymmetric synthesis of (R)- and (S)-Garner's aldehydes. Tetrahedron, 152, 133806. [Link]
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Aalto University Research Portal. [Link]
-
Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. [Link]
-
Tilstam, U., et al. (2002). X-Ray crystal structure of compound 4. ResearchGate. [Link]
-
Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
-
Kovacevic, B., et al. (2019). Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers, and their kinetic evaluation. ResearchGate. [Link]
-
Zaitsev, V. P., et al. (2004). X-ray crystal structure of 21. ResearchGate. [Link]
-
Wilde, V. E. (2012). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. University of Wisconsin–Madison. [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)piperidine. PubChem. [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Wessjohann, L. A., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1013. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6296. [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3328. [Link]
Sources
- 1. Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
Comparative study of deprotection methods for "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine"
A Comparative Guide to the Deprotection of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Introduction: The Strategic Importance of a Chiral Building Block
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a valuable chiral intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents.[1] Its structure combines three key features: a tert-butyloxycarbonyl (Boc) protected amine, a reactive bromomethyl group for further elaboration, and a 2,2-dimethyloxazolidine ring derived from a chiral amino alcohol, which imparts stereochemical control. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability across a range of chemical conditions and its relatively straightforward removal.[2][3]
However, the deprotection of this specific molecule presents a unique challenge. The presence of the oxazolidine ring, which is an acid-labile acetal, and the reactive C-Br bond requires careful selection of deprotection conditions to achieve high yields of the desired amine without compromising the integrity of the other functional groups. This guide provides a comparative analysis of common deprotection methods, supported by mechanistic insights and experimental protocols, to assist researchers in navigating this critical synthetic step.
The Deprotection Challenge: Balancing Reactivity and Selectivity
The primary challenge in deprotecting N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine lies in the inherent acid sensitivity of the oxazolidine ring. While the Boc group is designed to be cleaved by acid, harsh acidic conditions can also hydrolyze the oxazolidine, leading to unwanted byproducts. Therefore, the ideal deprotection method must be sufficiently potent to remove the Boc group efficiently while being mild enough to preserve the rest of the molecular architecture.
Comparative Analysis of Deprotection Methodologies
The choice of a deprotection strategy is a critical decision that balances reaction efficiency with the preservation of sensitive functional groups.[2] The following sections compare the most prevalent methods for Boc deprotection, evaluating their suitability for the target molecule.
Strong Acid-Catalyzed Deprotection
This is the most common and often most effective method for Boc group removal.[4] The mechanism involves protonation of the Boc carbonyl oxygen by a strong acid, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[5][6]
Mechanism of Acid-Catalyzed Boc Deprotection ```dot digraph "Acid-Catalyzed Boc Deprotection" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
}
Caption: Decision workflow for choosing a deprotection method.
Conclusion and Recommendations
The deprotection of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine requires a nuanced approach that prioritizes the stability of the acid-labile oxazolidine ring. While standard strong acid protocols (TFA, HCl) are highly efficient for Boc removal, they present a substantial risk of substrate degradation. [2] For this specific substrate, a Lewis acid-mediated approach using TMSI is the most highly recommended starting point . This method offers the best balance of reactivity and mildness, maximizing the potential for a clean conversion with preservation of all functional groups. [4][7]Should this method prove too slow or inefficient, a carefully monitored, low-temperature titration with TFA would be the next logical strategy to explore. Thermal methods offer an intriguing acid-free alternative but should be approached with caution due to the potential for thermally induced side reactions. [8]Ultimately, the optimal conditions must be determined empirically, and the insights provided in this guide serve as an expert foundation for that experimental design.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist. Benchchem.
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. PubMed.
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.
-
Experimental procedure for deprotection of Boc-protected amines. Benchchem.
-
N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. American Chemical Society.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Boc Deprotection - TMSI. Common Organic Chemistry.
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N‑Boc Protected Amines in Continuous Flow. Figshare.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
Side reaction in peptide synthesis. Formation of oxazolidone derivatives. PubMed.
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scirp.org.
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. MySkinRecipes.
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. PMC - NIH.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals.
Sources
- 1. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Chiral GC Methods for Assessing the Purity of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug's efficacy and safety. The compound N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, a versatile intermediate, is no exception. Its enantiomeric purity directly influences the stereochemical outcome of subsequent synthetic steps, making robust analytical methods for its assessment indispensable. This guide provides an in-depth comparison of chiral Gas Chromatography (GC) methods for determining the enantiomeric excess of this key intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide mandate the characterization and control of stereoisomers in drug substances. For a chiral intermediate like N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, ensuring high enantiomeric purity at an early stage prevents the propagation of stereochemical errors, saving valuable resources and mitigating the risk of late-stage failures in drug development. Chiral GC, with its high resolution and sensitivity, stands out as a powerful technique for this purpose.[2]
Selecting the Right Chiral Stationary Phase: A Comparative Analysis
The heart of a chiral GC separation lies in the chiral stationary phase (CSP).[3] For N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, the presence of a bromine atom and the bulky N-Boc protecting group are key molecular features that guide CSP selection. Based on these characteristics and established separation principles, two primary candidates from the widely used cyclodextrin-based columns emerge as top contenders:
-
Restek Rt-bDEXse™: A β-cyclodextrin-based column derivatized with 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl groups. This CSP is known for its excellent performance in separating a variety of chiral compounds, including halogenated molecules.[4][5] A significant advantage for this specific application is the documented success in separating the structurally analogous compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, demonstrating its potential for resolving similar oxazolidine rings.
-
Astec CHIRALDEX® G-TA: A γ-cyclodextrin-based column with trifluoroacetyl derivatization. This CSP is particularly noted for its high selectivity towards halogenated compounds, often showing enhanced resolution for molecules containing chlorine and bromine.[4][6][7] The separation mechanism on this phase is predominantly driven by surface interactions rather than inclusion complexation, which can lead to faster and more efficient separations.[8][9]
The choice between these two columns will depend on the specific separation goals, including the required resolution, analysis time, and the potential for co-eluting impurities.
Comparative Performance Overview
The following table summarizes the anticipated performance of the two recommended columns for the analysis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. The data is projected based on the known selectivities of the stationary phases and empirical data from structurally related compounds.
| Feature | Restek Rt-bDEXse™ | Astec CHIRALDEX® G-TA |
| Chiral Selector | Derivatized β-Cyclodextrin | Derivatized γ-Cyclodextrin |
| Primary Interaction | Inclusion Complexation & Surface Interaction | Surface Interaction |
| Selectivity for Halogenated Compounds | Good to Excellent | Excellent |
| Anticipated Resolution (α) | > 1.1 | Potentially > 1.2 |
| Typical Analysis Time | 15 - 25 minutes | 10 - 20 minutes |
| Upper Temperature Limit | 230 °C | 180 °C (isothermal) |
| Key Advantage | Proven success with structurally similar compounds. | High selectivity for halogenated compounds, potentially leading to higher resolution. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for developing a validated chiral GC method for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. Optimization of parameters, particularly the temperature program, is crucial for achieving baseline separation.
Protocol 1: Method Using Restek Rt-bDEXse™
This method leverages the known performance of the Rt-bDEXse column for structurally similar compounds.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Restek Rt-bDEXse™ column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Experimental Workflow:
Caption: Workflow for chiral GC analysis using the Rt-bDEXse™ column.
Detailed GC Parameters:
-
Carrier Gas: Hydrogen or Helium, constant flow or pressure mode (e.g., 1.5 mL/min)
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 2 °C/minute to 160 °C
-
Hold: 5 minutes
-
-
Detector Temperature (FID): 250 °C
-
Makeup Gas (Nitrogen): 25 mL/min
Rationale for Experimental Choices:
-
Methanol as Solvent: It is a polar solvent that provides good solubility for the analyte and is compatible with the stationary phase.
-
Slow Temperature Ramp: A slow ramp rate of 2 °C/minute is crucial for enhancing the differential migration of the enantiomers, thereby improving resolution.[3]
-
Hydrogen as Carrier Gas: Offers higher efficiency and allows for faster analysis times compared to helium, though helium can also be used.
Protocol 2: Method Using Astec CHIRALDEX® G-TA
This method is designed to exploit the high selectivity of the G-TA phase for halogenated compounds.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Astec CHIRALDEX® G-TA column (30 m x 0.25 mm ID, 0.12 µm film thickness)
Experimental Workflow:
Caption: Workflow for chiral GC analysis using the CHIRALDEX® G-TA column.
Detailed GC Parameters:
-
Carrier Gas: Hydrogen, linear velocity of 50 cm/sec
-
Injector Temperature: 200 °C
-
Split Ratio: 100:1
-
Oven Program: Isothermal at 120 °C
-
Detector Temperature (FID): 220 °C
-
Makeup Gas (Nitrogen): 30 mL/min
Rationale for Experimental Choices:
-
Ethyl Acetate as Solvent: A less polar solvent compared to methanol, which can sometimes provide better peak shapes on this type of stationary phase.
-
Isothermal Oven Program: The high selectivity of the G-TA phase may allow for a simpler and faster isothermal separation. If co-elution occurs, a shallow temperature gradient should be explored.
-
Lower Injector and Detector Temperatures: The lower thermal stability of the G-TA phase necessitates the use of more moderate temperatures to ensure column longevity.[4]
Trustworthiness and Self-Validation
For any analytical method, trustworthiness is paramount. The protocols described above are designed to be self-validating. The use of a well-characterized racemic standard of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is essential to confirm the separation of the two enantiomers and to determine their elution order. Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.
Conclusion
The assessment of enantiomeric purity is a critical aspect of modern pharmaceutical development. For the chiral intermediate N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, chiral GC offers a powerful and reliable analytical solution. Both the Restek Rt-bDEXse™ and the Astec CHIRALDEX® G-TA columns present viable options, with the former offering a proven track record for similar structures and the latter providing potentially higher selectivity for the brominated analyte. The choice of column and the subsequent method development should be guided by the specific analytical requirements of the project. By following the detailed protocols and understanding the underlying principles of chiral separation, researchers can confidently and accurately determine the enantiomeric purity of this important building block, ensuring the quality and safety of the final drug product.
References
-
Astec CHIRALDEX and Supelco DEX Chiral GC Columns. Sigma-Aldrich.
-
Astec CHIRALDEX G-TA Capillary GC Column. Scientific Laboratory Supplies.
-
Astec® CHIRALDEX™ G-TA Capillary GC Column. Sigma-Aldrich.
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
-
Astec CHIRALDEX Handbook. Sigma-Aldrich.
-
Rt-ßDEXse Columns (fused silica). Restek.
-
Chiral GC Columns: Astec Chiraldex and Supelco DEX. Scribd.
-
Chiral Cyclodextrin Capillary GC Columns. Supelco.
-
CHIRAL GC (PART 2 OF 2). Sorbent Technologies, Inc.
-
Chiral GC Columns. Element Lab Solutions.
-
Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
-
A Researcher's Guide to Assessing Chiral Purity of Boc-Protected Amino Acids. Benchchem.
-
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed.
-
1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate.
-
Amino Acid Chiral Resolution Services. BOC Sciences.
-
Chiral GC Columns. INTERCHIM.
-
A Guide to the Analysis of Chiral Compounds by GC. Restek.
Sources
- 1. gcms.cz [gcms.cz]
- 2. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Astec® CHIRALDEX™ G-TA 毛细管GC色谱柱 L × I.D. 30 m × 0.25 mm, df 0.12 μm | Sigma-Aldrich [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: Applications, Limitations, and Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise construction of chiral molecules is a cornerstone of innovation. Among the arsenal of chiral building blocks, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine stands out as a versatile electrophilic glycine equivalent derived from L-serine. Its rigid oxazolidine ring and the presence of the Boc protecting group offer a powerful tool for stereocontrolled carbon-carbon bond formation, primarily in the synthesis of non-proteinogenic amino acids and chiral amino alcohols.
This guide provides an in-depth technical overview of the applications and limitations of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. We will delve into the mechanistic principles governing its reactivity, present its utility in synthetic chemistry, and offer a comparative perspective against alternative chiral synthons.
Core Principles of Reactivity: Chelation vs. Non-Chelation Control
The stereochemical outcome of reactions involving N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine and its parent aldehyde (Garner's aldehyde) is dictated by a delicate interplay of steric and electronic factors, often rationalized by the Felkin-Anh and Cram-chelation models.[1][2][3] The bulky tert-butoxycarbonyl (Boc) group and the oxazolidine ring create a sterically biased environment, influencing the trajectory of incoming nucleophiles.
-
Felkin-Anh Model (Non-chelation control): In the absence of a chelating metal, the largest substituent on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, the bulky Boc-protected nitrogen and the oxazolidine ring direct the nucleophile to attack from the least hindered face, typically leading to the anti-diastereomer.[1]
-
Cram-Chelation Model: In the presence of a Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺), the metal can coordinate to both the carbonyl oxygen of the Boc group and the oxygen of the oxazolidine ring. This chelation creates a rigid, five-membered ring structure, forcing the nucleophile to attack from the opposite face, resulting in the formation of the syn-diastereomer.[1]
The choice of nucleophile and reaction conditions, particularly the presence of metal ions, is therefore critical in directing the stereochemical outcome of the reaction. Highly reactive organometallic reagents, such as Grignard reagents, that react quickly may favor the kinetically controlled non-chelation pathway, while the use of specific metal additives like ZnBr₂ can promote chelation and lead to the syn-adduct.[1]
Key Applications in Asymmetric Synthesis
The primary utility of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine lies in its role as a chiral electrophile for the synthesis of a diverse array of enantiomerically enriched compounds.
Synthesis of Non-Proteinogenic α-Amino Acids
A major application is the synthesis of unnatural α-amino acids, which are crucial components of peptidomimetics and other biologically active molecules.[4][5] The reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with various nucleophiles, followed by deprotection and oxidation, provides access to a wide range of α-amino acids with high stereopurity.
Synthesis of β-Amino Acids
This chiral building block is also instrumental in the synthesis of β-amino acids, which are important structural motifs in natural products and pharmaceuticals.[6] The homologation of the α-amino acid synthon through reaction with a suitable one-carbon nucleophile, or through multi-step sequences, allows for the construction of the β-amino acid backbone.
Elaboration to Chiral Amino Alcohols and Other Complex Molecules
The versatility of the oxazolidine moiety allows for its conversion into other functional groups. For instance, the products of nucleophilic substitution can be readily transformed into chiral amino alcohols, which are themselves valuable synthetic intermediates and ligands in asymmetric catalysis. Its application has been demonstrated in the synthesis of various natural products.[7]
Limitations and Considerations
Despite its utility, N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is not without its limitations.
-
Epimerization: The chiral center α-to the bromomethyl group is susceptible to epimerization, particularly under basic conditions or during prolonged reaction times. This can lead to a loss of enantiomeric purity in the final product. Careful control of reaction conditions, such as low temperatures and the use of non-nucleophilic bases, is crucial to mitigate this issue.[7]
-
Steric Hindrance: The bulky nature of the reagent can sometimes hinder its reaction with sterically demanding nucleophiles, leading to lower yields or requiring more forcing reaction conditions.
-
Stability of the Boc Group: While generally stable, the Boc protecting group is sensitive to strong acids. Deprotection steps must be carefully planned, especially if other acid-labile functional groups are present in the molecule.[8]
Comparative Analysis with Alternative Chiral Synthons
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine belongs to a broader class of chiral glycine enolate equivalents. A direct quantitative comparison with alternatives is often context-dependent, as the choice of synthon is dictated by the desired target molecule and the specific reaction. However, a qualitative comparison can be made.
| Chiral Synthon | Advantages | Disadvantages |
| N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | Commercially available, well-defined stereochemistry, predictable diastereoselectivity based on chelation/non-chelation models. | Susceptible to epimerization, steric hindrance can be a limitation. |
| Chiral N-acyloxazolidinones (Evans Auxiliaries) | High diastereoselectivity in alkylation and aldol reactions, well-established protocols.[9] | Requires attachment and cleavage of the auxiliary, potentially adding steps to the synthesis. |
| Chiral Sulfinimines | Good to excellent diastereoselectivity in additions of nucleophiles. | Synthesis of the sulfinimine is required, and removal of the sulfinyl group is an additional step. |
| Schöllkopf Bis-Lactim Ethers | High diastereoselectivity in alkylations. | Preparation of the bis-lactim ether can be complex, and cleavage to the amino acid requires strong acidic conditions. |
The primary advantage of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine lies in its direct use as a chiral electrophile, which can simplify synthetic sequences compared to methods requiring the attachment and removal of a chiral auxiliary.
Experimental Protocols
Representative Experimental Protocol: Nucleophilic Substitution with a Grignard Reagent
This protocol is a representative procedure for the Sₙ2 reaction of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine with a Grignard reagent, a common method for C-C bond formation.[10][11]
Materials:
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(substituted-methyl)-2,2-dimethyloxazolidine.
Visualizing Reaction Pathways
The stereochemical outcome of nucleophilic additions to the parent Garner's aldehyde, which informs the reactivity of the bromomethyl derivative, can be visualized as follows:
Sources
- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. study.com [study.com]
- 3. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Navigating the Disposal of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis of novel compounds is a routine yet critical task. Equally important, though often less detailed in standard protocols, is the safe and compliant disposal of chemical intermediates and waste. This guide provides an in-depth, procedural framework for the proper disposal of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (CAS No. 1192488-15-5), a key building block in medicinal chemistry.[1][2] By understanding the chemical nature of this compound and the governing regulatory principles, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Understanding the Hazard Profile of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Before establishing a disposal protocol, it is imperative to understand the inherent hazards of the substance . The Safety Data Sheet (SDS) for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine classifies it with the following hazards:
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin irritation | H315: Causes skin irritation | Warning | |
| Eye irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity – single exposure | H335: May cause respiratory irritation | Warning |
Table 1: GHS Hazard Classification for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.[1]
The presence of the bromomethyl group places this compound in the category of halogenated organic compounds.[3] Such compounds are subject to specific waste disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of controls aimed at minimizing risk and environmental impact. The foundational legal framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] This "cradle-to-grave" system mandates stringent control over hazardous waste from its generation to its final disposal.[5]
The key principles for the disposal of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine are:
-
Waste Characterization: Identifying the compound as a hazardous waste based on its properties.
-
Segregation: Separating it into the correct waste stream, specifically as a halogenated organic waste.
-
Containment: Using appropriate, compatible, and properly sealed containers.
-
Labeling: Clearly and accurately labeling waste containers with all required information.
Step-by-Step Disposal Protocol for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
This protocol outlines the necessary steps for the safe handling and disposal of pure, unused N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, solutions containing it, and contaminated labware.
Part 1: Personal Protective Equipment (PPE)
Given the identified hazards, the following minimum PPE must be worn when handling this compound for disposal:[6][7][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[9]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat.[9]
All handling of the waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors.
Part 2: Waste Segregation and Collection
The presence of bromine in N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine necessitates its classification as a halogenated organic waste .[3] It is critical to segregate this waste from non-halogenated organic waste streams, as co-mingling can complicate and increase the cost of disposal.
Procedure:
-
Designate a Waste Container: Obtain a dedicated hazardous waste container for halogenated organic liquids or solids, depending on the form of the waste.
-
Container Compatibility: Ensure the container is made of a compatible material, typically high-density polyethylene (HDPE) for liquids. Avoid metal containers, as some halogenated compounds can degrade to form acidic byproducts that may corrode the container.
-
Collect Waste:
-
Unused/Expired Solid: Carefully transfer the solid compound into the designated solid halogenated waste container.
-
Solutions: Pour solutions containing N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine into the designated liquid halogenated waste container.
-
Contaminated Labware: Non-reusable items such as pipette tips, and contaminated gloves should be placed in a designated solid halogenated waste container. Glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste.
-
Part 3: Labeling the Hazardous Waste Container
Proper labeling is a critical component of RCRA compliance and ensures the safety of all personnel who may handle the waste.[10][11][12]
Labeling Requirements:
The hazardous waste label must include the following information:[13]
-
The words "Hazardous Waste"
-
Generator's Name and Address
-
Chemical Contents: List all constituents by their full chemical name (no abbreviations or formulas) and their approximate percentages. For this specific waste, it would be "N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine" and any solvents used.
-
Hazard Identification: Check the appropriate hazard boxes: "Toxic" and "Irritant."
Part 4: Storage and Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used to capture any potential leaks.
-
Incompatible Materials: Do not store the halogenated waste container near strong oxidizing agents, bases, or reactive metals.[14][15][16][17][18]
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
For a Small Spill (manageable by trained lab personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.
-
Containment: If it is a liquid, contain the spill using an inert absorbent material such as vermiculite or sand.[19]
-
Clean-up: Carefully sweep the solid material or the absorbent containing the liquid into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with soap and water.
-
Waste Disposal: All materials used for the cleanup must be disposed of as halogenated hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area and prevent re-entry.
-
Notify: Alert your supervisor and contact your institution's EHS or emergency response team.[20]
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
Caption: Disposal workflow for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
By adhering to this comprehensive disposal guide, researchers can ensure that their work with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is conducted safely, responsibly, and in full compliance with environmental regulations.
References
-
A Brief Guide To Hazardous Waste Container Labeling & Marking. (n.d.). Retrieved from [Link]
-
Hazardous Waste Label Requirements | EPA & DOT Compliance. (2021, February 25). MLI Environmental. Retrieved from [Link]
-
EPA and DOT Hazardous Waste Labeling Requirements | OSHA and EHS Compliance Texas. (2021, July 21). Retrieved from [Link]
-
NEW HAZARDOUS WASTE LABELING REQUIREMENTS. (2017, May 30). UGA Environmental Safety Division. Retrieved from [Link]
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Bromine. (n.d.).
-
Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency. Retrieved from [Link]
-
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
-
N-Boc-2,2-二甲基-4-(溴甲基)噁唑烷. (n.d.). 奔旗商城. Retrieved from [Link]
-
The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. (n.d.). ClinMed International Library. Retrieved from [Link]
- 4'-Bromoacetanilide Safety Data Sheet. (2025, December 19).
- 4-(Bromomethyl)benzoic Acid Safety Data Sheet. (2025, January 23). TCI EUROPE N.V.
- Bromine Safety & Standard Operating Procedures. (n.d.).
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. (n.d.). MySkinRecipes. Retrieved from [Link]
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Incompatible Chemicals. (n.d.). Risk Management and Safety, The University of Alabama. Retrieved from [Link]
-
How do technicians treat spilt mercury and bromine? (2016, July 20). Chemistry Stack Exchange. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, University of South Carolina. Retrieved from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
Bromine water - disposal. (2008, October 20). Chemtalk. Retrieved from [Link]
- 4-Bromoacetanilide Safety Data Sheet. (2025, May 17). Sigma-Aldrich.
-
Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
Table of Incompatible Chemicals. (n.d.). Environmental Safety, Sustainability and Risk, University of Maryland. Retrieved from [Link]
-
Incompatible Chemicals. (n.d.). Office of Research Environmental Health and Safety, Utah State University. Retrieved from [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (n.d.). US EPA. Retrieved from [Link]
-
TABLE OF INCOMPATIBLE CHEMICALS. (n.d.). Louisiana State University. Retrieved from [Link]
- Examples of Incompatible Chemicals. (n.d.).
-
3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)-. (n.d.). PubChem. Retrieved from [Link]
-
GHS Classification Summary (Rev.9, 2021). (n.d.). PubChem. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
-
3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)-. (n.d.). PubChem. Retrieved from [Link]
-
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine [myskinrecipes.com]
- 3. uakron.edu [uakron.edu]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. epa.gov [epa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. bes-corp.com [bes-corp.com]
- 13. esd.uga.edu [esd.uga.edu]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 17. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 18. ehs.utk.edu [ehs.utk.edu]
- 19. jk-sci.com [jk-sci.com]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Safe Handling of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine (CAS No. 1192488-15-5), a key intermediate in complex organic synthesis. Beyond mere procedural steps, this document delves into the causality behind each recommendation, fostering a culture of safety and scientific excellence.
Understanding the Hazard Landscape
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is classified with specific hazards that dictate our handling protocols.[1][2] A thorough understanding of these is non-negotiable for any personnel working with this compound.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Serious eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
The presence of the exclamation mark pictogram signals that this substance can cause irritation to the skin, eyes, and respiratory tract, and may be harmful if ingested.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine. The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1]
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for the safe management of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine in the laboratory.
Safe handling workflow for N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine.
Step-by-Step Handling Protocol:
-
Receipt and Inspection: Upon receiving the compound, visually inspect the container for any damage or leaks. Ensure the supplier's label and hazard information are clearly visible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly marked with the appropriate hazard signs.
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents within the chemical fume hood.
-
Donning PPE: Put on all required personal protective equipment as outlined in the section above.
-
Handling in a Fume Hood: Conduct all operations, including weighing and transferring, inside a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the appropriate waste stream.
First Aid Measures: Immediate and Effective Response
In the event of exposure, immediate and appropriate first aid is crucial.[1][2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan: Responsible Waste Management
Proper disposal of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine and its containers is an essential part of the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste contaminated with the compound (e.g., used weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Collect any liquid waste containing the compound in a separate, compatible, and clearly labeled container for halogenated organic waste.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
Disposal Procedure:
All waste containing N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine must be disposed of as hazardous waste.[1] Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.
By adhering to these comprehensive safety and handling guidelines, you can effectively mitigate the risks associated with N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, ensuring a safe and productive research environment.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
